molecular formula C4H8O3 B3427878 3-Hydroxybutyric Acid CAS No. 625-71-8

3-Hydroxybutyric Acid

Cat. No.: B3427878
CAS No.: 625-71-8
M. Wt: 104.10 g/mol
InChI Key: WHBMMWSBFZVSSR-UHFFFAOYSA-N
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Description

3-hydroxybutyric acid is a straight-chain 3-hydroxy monocarboxylic acid comprising a butyric acid core with a single hydroxy substituent in the 3- position;  a ketone body whose levels are raised during ketosis, used as an energy source by the brain during fasting in humans. Also used to synthesise biodegradable plastics. It has a role as a human metabolite. It is a 3-hydroxy monocarboxylic acid, a hydroxybutyric acid and an (omega-1)-hydroxy fatty acid. It is functionally related to a butyric acid. It is a conjugate acid of a 3-hydroxybutyrate.
Beta-hydroxybutyrate is being studied in around 230 clinical trials, including NCT06351124 (recruiting for Crohn's disease), NCT05584371 (recruiting for safety and tolerability of exogenous ketosis), NCT04656236 (completed for type 1 diabetes), and NCT05581043 (completed for type 2 diabetes).
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Secale cereale, Drosophila melanogaster, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
BUTYRIC ACID substituted in the beta or 3 position. It is one of the ketone bodies produced in the liver.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxybutanoic acid
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InChI

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)
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InChI Key

WHBMMWSBFZVSSR-UHFFFAOYSA-N
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Canonical SMILES

CC(CC(=O)O)O
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Molecular Formula

C4H8O3
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Related CAS

26063-00-3
Record name Poly(3-hydroxybutyrate)
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DSSTOX Substance ID

DTXSID60859511
Record name 3-Hydroxybutyric acid
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Molecular Weight

104.10 g/mol
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Physical Description

Hygroscopic liquid; [Merck Index] Clear, colorless to light yellow viscous liquid; Hygroscopic; [Acros Organics MSDS]
Record name beta-Hydroxybutyric acid
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CAS No.

300-85-6, 26063-00-3, 625-71-8
Record name 3-Hydroxybutyric acid
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Record name Butanoic acid, 3-hydroxy-
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Record name 3-HYDROXYBUTYRIC ACID, (±)-
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Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereoisomers of 3-Hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybutyric acid, a four-carbon ketone body, is a chiral molecule of significant interest in metabolic research and therapeutic development. Its stereoisomers, (R)-3-hydroxybutyric acid and (S)-3-hydroxybutyric acid, exhibit distinct biological activities and metabolic fates. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key signaling pathways of this compound. Detailed experimental protocols for the synthesis, separation, and analysis of its enantiomers are presented, alongside a quantitative comparison of their physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this multifaceted molecule.

Chemical Structure and Stereoisomerism

This compound, systematically named 3-hydroxybutanoic acid, is a carboxylic acid with a hydroxyl group on the third carbon atom. Its chemical formula is C₄H₈O₃.[1] The presence of a chiral center at the C3 position gives rise to two stereoisomers, or enantiomers: (R)-3-hydroxybutyric acid and (S)-3-hydroxybutyric acid.

The (R)-enantiomer, also known as D-β-hydroxybutyrate, is the predominant form produced in the human body as a ketone body during periods of fasting, prolonged exercise, or adherence to a ketogenic diet.[2] It serves as a crucial alternative energy source for tissues such as the brain, heart, and skeletal muscle when glucose availability is limited. The (S)-enantiomer, or L-β-hydroxybutyrate, is typically present in much lower concentrations and its physiological roles are less well-defined.

G cluster_R (R)-3-Hydroxybutyric Acid cluster_S (S)-3-Hydroxybutyric Acid R_structure S_structure

Caption: Chemical structures of (R)- and (S)-3-hydroxybutyric acid.

Quantitative Data

The distinct stereochemistry of the two enantiomers of this compound results in different physical properties, most notably their interaction with plane-polarized light.

Property(R)-3-Hydroxybutyric Acid(S)-3-Hydroxybutyric Acid
Synonyms D-(-)-3-Hydroxybutyric acid, D-β-hydroxybutyrateL-(+)-3-Hydroxybutyric acid, L-β-hydroxybutyrate
CAS Number 625-72-9[3]6168-83-8[4][5]
Molecular Weight 104.10 g/mol [1][3]104.10 g/mol [4][5]
Melting Point 49-50 °C[3][6]45-50 °C[5][7]
Specific Rotation ([α]D) -25° (c=6 in H₂O)[3]+25° (c=6 in H₂O)[5][7]

Experimental Protocols

Enantioselective Synthesis

This protocol describes the enantioselective hydrogenation of ethyl acetoacetate (B1235776) using a chiral catalyst to produce (R)-ethyl 3-hydroxybutyrate (B1226725), which can then be hydrolyzed to (R)-3-hydroxybutyric acid.

Materials:

  • Ethyl acetoacetate

  • Ruthenium-BINAP catalyst (e.g., Ru(OAc)₂(R)-BINAP)

  • Methanol (anhydrous)

  • Hydrogen gas

  • Autoclave

  • Sodium hydroxide (B78521)

  • Hydrochloric acid

  • Standard glassware for organic synthesis

Procedure:

  • In a high-pressure autoclave, dissolve ethyl acetoacetate in anhydrous methanol.

  • Add the Ru(OAc)₂(R)-BINAP catalyst under an inert atmosphere.

  • Pressurize the autoclave with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by GC or TLC).

  • After depressurization, remove the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure to obtain crude (R)-ethyl 3-hydroxybutyrate.

  • Hydrolyze the ester by adding an aqueous solution of sodium hydroxide and stirring at room temperature.

  • Acidify the reaction mixture with hydrochloric acid to protonate the carboxylate.

  • Extract the (R)-3-hydroxybutyric acid with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

This protocol utilizes baker's yeast for the stereoselective reduction of ethyl acetoacetate to (S)-ethyl 3-hydroxybutyrate, followed by hydrolysis.[8]

Materials:

  • Ethyl acetoacetate

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (B13894)

  • Water

  • Diatomaceous earth (Celite)

  • Ethyl ether

  • Magnesium sulfate

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard glassware for fermentation and extraction

Procedure:

  • In a large flask, prepare a solution of sucrose in warm water and add the baker's yeast. Stir until the yeast is suspended.

  • Add ethyl acetoacetate to the yeast suspension and stir at room temperature for 24-48 hours. The progress of the reduction can be monitored by GC.

  • Once the reaction is complete, add diatomaceous earth to the mixture and filter to remove the yeast cells.

  • Saturate the filtrate with sodium chloride and extract with ethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-ethyl 3-hydroxybutyrate.

  • Hydrolyze the ester using aqueous sodium hydroxide.

  • Acidify with hydrochloric acid and extract the (S)-3-hydroxybutyric acid with an organic solvent.

  • Dry and evaporate the solvent to obtain the final product.

Chiral Separation by HPLC

This protocol outlines the separation of (R)- and (S)-3-hydroxybutyric acid enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. For improved detection, the acid can be derivatized to its ethyl ester.[4]

Materials:

  • Racemic this compound or its ethyl ester

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Chiral HPLC column (e.g., Chiralcel OD-H, 4.6 mm x 250 mm, 5 µm)

  • HPLC system with a UV detector

Sample Preparation:

  • If starting with the acid, convert it to its ethyl ester using a standard esterification procedure (e.g., Fischer esterification).

  • Dissolve a small amount of the racemic ethyl 3-hydroxybutyrate in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Mobile Phase: n-Hexane:Isopropanol (e.g., 95:5 v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 25 °C[4]

  • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Injection Volume: 10-20 µL

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the separation of the two enantiomers based on their different retention times.

  • Identify the peaks corresponding to the (R) and (S) enantiomers by injecting pure standards if available.

Analysis by NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess of a sample of this compound through the use of chiral shift reagents. These reagents form diastereomeric complexes with the enantiomers, leading to different chemical shifts in the NMR spectrum.

Materials:

  • Sample of this compound of unknown enantiomeric excess

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral shift reagent (e.g., Eu(hfc)₃ - tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III))

  • NMR spectrometer

Procedure:

  • Dissolve a known amount of the this compound sample in the deuterated solvent in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a small, precise amount of the chiral shift reagent to the NMR tube.

  • Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center (e.g., the methine proton at C3 and the methylene (B1212753) protons at C2) should show separation into two sets of peaks, one for each diastereomeric complex.

  • Integrate the corresponding peaks for each enantiomer. The ratio of the integrals will give the enantiomeric ratio of the sample.

Signaling Pathways

(R)-3-hydroxybutyric acid is not only a metabolite but also a signaling molecule that can influence cellular processes through various mechanisms, including acting as a ligand for cell surface receptors and as an inhibitor of enzymes.

GPR109A-Mediated Signaling

(R)-3-hydroxybutyric acid is an endogenous agonist for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[9] Activation of this receptor, particularly on adipocytes, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in lipolysis. This creates a negative feedback loop where high levels of ketone bodies suppress the release of fatty acids from adipose tissue.

G R_BHB (R)-3-Hydroxybutyric Acid GPR109A GPR109A Receptor R_BHB->GPR109A Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL activates Lipolysis Lipolysis HSL->Lipolysis catalyzes

Caption: GPR109A-mediated inhibition of lipolysis.

Histone Deacetylase (HDAC) Inhibition

(R)-3-hydroxybutyric acid has been shown to be an endogenous inhibitor of class I histone deacetylases (HDACs). By inhibiting HDACs, (R)-3-hydroxybutyric acid promotes histone hyperacetylation, leading to a more open chromatin structure and the altered expression of specific genes. This epigenetic modification has been linked to various beneficial effects, including the upregulation of genes involved in oxidative stress resistance, such as FOXO3A and metallothionein (B12644479) 2.

G R_BHB (R)-3-Hydroxybutyric Acid HDACs Histone Deacetylases (Class I) R_BHB->HDACs inhibits Histones Histones HDACs->Histones deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones acetylation Chromatin Chromatin Structure Acetylated_Histones->Chromatin relaxes Gene_Expression Gene Expression (e.g., FOXO3A, MT2) Chromatin->Gene_Expression alters

Caption: Inhibition of HDACs by (R)-3-hydroxybutyric acid.

Conclusion

This compound is a chiral molecule with significant implications in metabolism, cell signaling, and therapeutic development. The distinct properties and biological roles of its (R) and (S) enantiomers necessitate precise methods for their synthesis, separation, and analysis. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and professionals working with this important molecule. Further investigation into the specific functions of the (S)-enantiomer and the continued development of efficient and scalable methods for the production of enantiomerically pure this compound will be critical for advancing its potential applications.

References

A Comparative Analysis of the Biological Activities of (R)-3-Hydroxybutyric Acid and (S)-3-Hydroxybutyric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Hydroxybutyric acid ((R)-3-HB) and (S)-3-Hydroxybutyric acid ((S)-3-HB) are stereoisomers of the ketone body 3-hydroxybutyric acid. While (R)-3-HB is the predominant endogenous enantiomer produced during ketogenesis and serves as a vital alternative energy source for peripheral tissues, emerging research has unveiled distinct and overlapping biological activities for both enantiomers beyond their metabolic roles. This technical guide provides a comprehensive overview of the differential effects of (R)-3-HB and (S)-3-HB, focusing on their interactions with key cellular targets, including histone deacetylases (HDACs), G-protein coupled receptors (GPCRs), and the NLRP3 inflammasome. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to serve as a critical resource for researchers in pharmacology, metabolism, and drug development.

Introduction

This compound (3-HB) is a chiral molecule existing in two enantiomeric forms: (R)-3-HB and (S)-3-HB. The (R)-enantiomer is the well-established, physiologically relevant ketone body synthesized in the liver from fatty acids during periods of fasting, prolonged exercise, or adherence to a ketogenic diet.[1] It serves as a crucial energy substrate for extrahepatic tissues, including the brain, heart, and skeletal muscle, when glucose availability is limited.[2][3]

In contrast, (S)-3-HB is not a product of mammalian ketone body metabolism.[1] However, (S)-3-hydroxybutyryl-CoA is an intermediate in the β-oxidation of fatty acids.[4] Despite its lower physiological abundance, studies have indicated that (S)-3-HB possesses biological activities, some of which mirror and others that diverge from its (R)-counterpart. Both enantiomers have been identified as signaling molecules, influencing cellular processes through epigenetic modifications and receptor-mediated pathways.[5][6][7][8] This guide aims to dissect and compare the biological activities of these two enantiomers, providing a detailed technical resource for the scientific community.

Comparative Biological Activities

The biological effects of (R)-3-HB and (S)-3-HB are primarily mediated through their interactions with three main classes of molecular targets: histone deacetylases (HDACs), G-protein coupled receptors (GPCRs), and the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.

Histone Deacetylase (HDAC) Inhibition

Both enantiomers of 3-HB have been reported to inhibit class I and IIa histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[5][6][7][8] HDAC inhibition by 3-HB leads to histone hyperacetylation, which is generally associated with a more open chromatin structure and increased gene transcription.

There is some conflicting evidence in the literature regarding the HDAC inhibitory activity of (R)-3-HB. One study reported that (R)-3-HB is a potent inhibitor of HDAC1, HDAC3, and HDAC4, while another study did not identify this characteristic in vivo or in vitro.[9][10] Butyrate (B1204436), a structurally similar short-chain fatty acid, is a well-established HDAC inhibitor.[11][12]

Table 1: Quantitative Data on HDAC Inhibition by this compound Enantiomers

EnantiomerTarget HDACsIC50 (mM)Reference
(R)-3-Hydroxybutyric acidHDAC15.3[10]
HDAC32.4[10]
HDAC44.5[10]
(S)-3-Hydroxybutyric acidHDAC1, 3, 4Data not available[5][7]

Note: The HDAC inhibitory activity of (R)-3-HB is a subject of ongoing research with some conflicting reports in the literature.

G-Protein Coupled Receptor (GPCR) Activation

(R)-3-HB and (S)-3-HB act as ligands for at least two GPCRs: Hydroxycarboxylic Acid Receptor 2 (HCAR2, also known as GPR109A) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[5][6][7][8][13]

HCAR2 (GPR109A): Activation of HCAR2, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14] This receptor is expressed in various tissues, including adipocytes, immune cells, and the brain.[15] The activation of HCAR2 by (R)-3-HB is thought to mediate some of its anti-inflammatory and neuroprotective effects.[16] The (R)-enantiomer is a more potent agonist for HCAR2 than the (S)-enantiomer.[17]

FFAR3 (GPR41): FFAR3 is also a Gi/o-coupled receptor activated by short-chain fatty acids.[18] Its activation can lead to diverse cellular responses, including modulation of hormone secretion and immune responses. The interaction of 3-HB enantiomers with FFAR3 is less well-characterized than with HCAR2. One study has suggested that β-hydroxybutyrate can act as an antagonist at FFAR3, which presents a contradiction to other reports identifying it as a ligand.[15][19]

Table 2: Quantitative Data on GPCR Activation by this compound Enantiomers

ReceptorEnantiomerEC50 (mM)Assay TypeReference
HCAR2Racemic (dl)-3-Hydroxybutyrate0.7GTPγS binding[14][17]
(GPR109A)(R)-3-Hydroxybutyric acid0.7GTPγS binding[14]
(S)-3-Hydroxybutyric acid1.6GTPγS binding[17]
β-hydroxybutyrate (enantiomer not specified)2.65Calcium mobilization[2]
FFAR3(R)-3-Hydroxybutyric acidData not available--
(GPR41)(S)-3-Hydroxybutyric acidData not available--
NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Both (R)-3-HB and (S)-3-HB have been shown to inhibit the activation of the NLRP3 inflammasome.[5][6][7][8] This inhibitory effect is independent of their metabolic roles and is thought to contribute to the anti-inflammatory properties of ketosis. The mechanism of inhibition involves the prevention of K+ efflux and the reduction of ASC oligomerization and speck formation.[5][7]

Table 3: Quantitative Data on NLRP3 Inflammasome Inhibition by this compound Enantiomers

EnantiomerEffectQuantitative DataReference
(R)-3-Hydroxybutyric acidDose-dependent inhibition of LPS+ATP-stimulated IL-1β secretionEquivalent to (S)-enantiomer (Specific IC50 not reported)[8]
(S)-3-Hydroxybutyric acidDose-dependent inhibition of LPS+ATP-stimulated IL-1β secretionEquivalent to (R)-enantiomer (Specific IC50 not reported)[8]

Signaling Pathways

The distinct biological activities of (R)-3-HB and (S)-3-HB are underpinned by their engagement with specific signaling pathways.

HCAR2 (GPR109A) Signaling Pathway

HCAR2_Signaling HCAR2 HCAR2 (GPR109A) G_protein Gi/o HCAR2->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ligand (R)-3-HB (S)-3-HB Ligand->HCAR2 G_protein->AC Inhibition ATP ATP ATP->AC Downstream Downstream Effects (e.g., anti-inflammatory) cAMP->Downstream Modulation

FFAR3 (GPR41) Signaling Pathway

FFAR3_Signaling FFAR3 FFAR3 (GPR41) G_protein Gi/o FFAR3->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ligand (R)-3-HB (S)-3-HB Ligand->FFAR3 G_protein->AC Inhibition ATP ATP ATP->AC Downstream Downstream Effects (e.g., hormone secretion) cAMP->Downstream Modulation

NLRP3 Inflammasome Inhibition Pathway

NLRP3_Inhibition Activators NLRP3 Activators (e.g., ATP, Urate Crystals) K_efflux K+ Efflux Activators->K_efflux Inhibitors (R)-3-HB (S)-3-HB Inhibitors->K_efflux Inhibition NLRP3_inactive NLRP3_inactive K_efflux->NLRP3_inactive Activation NLRP3_active NLRP3_active NLRP3_inactive->NLRP3_active Oligomerization Casp1 Casp1 NLRP3_active->Casp1 Cleavage ASC ASC ASC->NLRP3_active Pro_Casp1 Pro_Casp1 Pro_Casp1->NLRP3_active IL1b IL1b Casp1->IL1b Pro_IL1b Pro_IL1b Pro_IL1b->Casp1 Cleavage

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methodologies.[7][20][21]

Objective: To determine the in vitro inhibitory activity of (R)-3-HB and (S)-3-HB on HDAC enzymes.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 4)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC inhibitor control (e.g., Trichostatin A)

  • (R)-3-Hydroxybutyric acid and (S)-3-Hydroxybutyric acid solutions of known concentrations

  • Developer solution (containing a protease like trypsin)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of (R)-3-HB, (S)-3-HB, and the control inhibitor in HDAC assay buffer.

  • In a 96-well black microplate, add the following to each well:

    • HDAC assay buffer

    • Recombinant HDAC enzyme solution

    • Test compound ((R)-3-HB, (S)-3-HB, or control inhibitor) or vehicle control.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.

HDAC_Assay_Workflow Start Start: Prepare Reagents Step1 1. Add Assay Buffer, HDAC Enzyme, and Test Compounds to 96-well plate Start->Step1 Step2 2. Add Fluorogenic Substrate to initiate reaction Step1->Step2 Step3 3. Incubate at 37°C Step2->Step3 Step4 4. Add Developer Solution Step3->Step4 Step5 5. Incubate at Room Temperature Step4->Step5 Step6 6. Measure Fluorescence Step5->Step6 End End: Calculate IC50 values Step6->End

G-Protein Coupled Receptor (GPCR) Activation Assay (cAMP Measurement)

This protocol is a general guideline for measuring the activation of Gi/o-coupled receptors like HCAR2 and FFAR3.[16][22][23][24]

Objective: To determine the potency (EC50) of (R)-3-HB and (S)-3-HB in activating HCAR2 and FFAR3.

Materials:

  • Cell line stably expressing the GPCR of interest (e.g., HEK293-HCAR2 or HEK293-FFAR3)

  • Cell culture medium and supplements

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • (R)-3-Hydroxybutyric acid and (S)-3-Hydroxybutyric acid solutions of known concentrations

  • Control agonist for the respective receptor

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well cell culture plates

  • Microplate reader compatible with the chosen cAMP assay kit

Procedure:

  • Seed the cells expressing the GPCR of interest in a 96-well plate and culture until they reach the desired confluency.

  • Remove the culture medium and replace it with a stimulation buffer.

  • Pre-treat the cells with forskolin to stimulate cAMP production.

  • Add serial dilutions of the test compounds ((R)-3-HB, (S)-3-HB, or control agonist) to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate dose-response curves and calculate the EC50 values for each compound.

GPCR_Assay_Workflow Start Start: Seed GPCR-expressing cells Step1 1. Pre-treat cells with Forskolin Start->Step1 Step2 2. Add Test Compounds ((R)-3-HB, (S)-3-HB) Step1->Step2 Step3 3. Incubate at 37°C Step2->Step3 Step4 4. Lyse cells Step3->Step4 Step5 5. Measure intracellular cAMP Step4->Step5 End End: Calculate EC50 values Step5->End

NLRP3 Inflammasome Inhibition Assay (IL-1β Measurement)

This protocol is based on established methods for studying NLRP3 inflammasome activation and inhibition.[25][26][27][28]

Objective: To quantify the inhibitory effect of (R)-3-HB and (S)-3-HB on NLRP3 inflammasome-mediated IL-1β secretion.

Materials:

  • Immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 cells

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Lipopolysaccharide (LPS) for priming

  • NLRP3 activator (e.g., ATP or Nigericin)

  • (R)-3-Hydroxybutyric acid and (S)-3-Hydroxybutyric acid solutions of known concentrations

  • IL-1β ELISA kit

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Seed iBMDMs or differentiated THP-1 cells in a 96-well plate and allow them to adhere.

  • Priming Step: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.

  • Remove the LPS-containing medium and replace it with fresh medium.

  • Inhibition Step: Add serial dilutions of (R)-3-HB or (S)-3-HB to the wells and incubate for a specified time (e.g., 30-60 minutes).

  • Activation Step: Add the NLRP3 activator (e.g., ATP at 5 mM or Nigericin at 10 µM) to the wells to induce inflammasome activation.

  • Incubate the plate for a specified time (e.g., 1-2 hours).

  • Collect the cell culture supernatants.

  • Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of IL-1β secretion for each compound concentration and determine the IC50 values.

NLRP3_Assay_Workflow Start Start: Seed Macrophages Step1 1. Prime cells with LPS Start->Step1 Step2 2. Add Test Compounds ((R)-3-HB, (S)-3-HB) Step1->Step2 Step3 3. Add NLRP3 Activator (e.g., ATP, Nigericin) Step2->Step3 Step4 4. Incubate Step3->Step4 Step5 5. Collect Supernatants Step4->Step5 Step6 6. Measure IL-1β by ELISA Step5->Step6 End End: Calculate IC50 values Step6->End

Conclusion and Future Directions

The enantiomers of this compound exhibit a fascinating spectrum of biological activities that extend far beyond the established role of (R)-3-HB in energy metabolism. Both (R)-3-HB and (S)-3-HB demonstrate potential as modulators of key cellular processes through HDAC inhibition, GPCR activation, and NLRP3 inflammasome suppression. While the physiologically dominant (R)-enantiomer appears to be a more potent activator of HCAR2, both stereoisomers show comparable efficacy in inhibiting the NLRP3 inflammasome.

Significant gaps in our understanding remain, particularly concerning the quantitative comparison of the enantiomers' effects on HDACs and FFAR3. The conflicting reports on the HDAC inhibitory activity of (R)-3-HB warrant further investigation to clarify its role as an endogenous epigenetic regulator. Furthermore, the precise nature of the interaction of both enantiomers with FFAR3, whether agonistic or antagonistic, needs to be elucidated with robust quantitative data.

Future research should focus on:

  • Direct comparative studies: Performing head-to-head comparisons of (R)-3-HB and (S)-3-HB in a range of in vitro and in vivo models to obtain precise quantitative data (IC50 and EC50 values) for their effects on HDACs, GPCRs, and the NLRP3 inflammasome.

  • Elucidation of downstream signaling: Investigating the detailed downstream consequences of HCAR2 and FFAR3 activation by each enantiomer to understand the full scope of their signaling potential.

  • In vivo relevance: Determining the physiological and pathophysiological relevance of the biological activities of (S)-3-HB, given its lower endogenous concentrations.

  • Therapeutic potential: Exploring the therapeutic potential of both enantiomers, individually or in combination, for inflammatory and metabolic diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to navigate the complex and expanding field of this compound biology. A deeper understanding of the enantiomer-specific effects of this ketone body will undoubtedly open new avenues for therapeutic intervention in a variety of human diseases.

References

An In-depth Technical Guide to the Endogenous Synthesis of 3-Hydroxybutyric Acid in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Hydroxybutyric acid (3-HB), a primary ketone body, is a crucial alternative energy source for mammals, particularly during periods of glucose scarcity such as fasting, prolonged exercise, or adherence to a ketogenic diet. Synthesized predominantly in the mitochondria of hepatocytes through a process known as ketogenesis, 3-HB serves as a vital fuel for extrahepatic tissues including the brain, heart, and skeletal muscle. Beyond its role as an energy substrate, emerging research has highlighted its function as a signaling molecule with implications in gene expression and cellular regulation. This technical guide provides a comprehensive overview of the endogenous synthesis pathway of 3-HB, detailing the enzymatic steps, regulatory mechanisms, and quantitative aspects of its production. Furthermore, this document offers detailed experimental protocols for the study of this pathway and presents visual representations of the core synthesis and regulatory signaling cascades.

The Core Pathway: Ketogenesis

The synthesis of this compound occurs via the ketogenesis pathway, which is localized within the mitochondrial matrix of liver cells.[1][2][3] The process utilizes acetyl-CoA, primarily derived from the β-oxidation of fatty acids, as its starting substrate.[2][3]

The key enzymatic reactions are as follows:

  • Thiolase (Acetoacetyl-CoA Thiolase): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.[4][5]

  • HMG-CoA Synthase (Hydroxymethylglutaryl-CoA Synthase): Acetoacetyl-CoA then combines with a third molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This step is the rate-limiting enzyme in the ketogenesis pathway.[6]

  • HMG-CoA Lyase (Hydroxymethylglutaryl-CoA Lyase): HMG-CoA is cleaved to yield acetoacetate (B1235776) and acetyl-CoA.[7][8]

  • β-Hydroxybutyrate Dehydrogenase: Acetoacetate is reversibly reduced to D-β-hydroxybutyrate, utilizing NADH as a reducing agent.[1][9]

The resulting 3-hydroxybutyrate (B1226725) and acetoacetate are then transported out of the liver to peripheral tissues for use as an energy source.[1]

Visualization of the Ketogenesis Pathway

Ketogenesis_Pathway 2 Acetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA 2 Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA Synthase Acetyl-CoA Acetyl-CoA Acetyl-CoA ->HMG-CoA Acetoacetate Acetoacetate HMG-CoA->Acetoacetate HMG-CoA Lyase Acetyl-CoA Acetyl-CoA HMG-CoA->Acetyl-CoA 3-Hydroxybutyrate 3-Hydroxybutyrate Acetoacetate->3-Hydroxybutyrate β-Hydroxybutyrate Dehydrogenase (NADH -> NAD+)

Caption: The enzymatic steps of the ketogenesis pathway.

Quantitative Data

The production of this compound is a dynamic process influenced by the physiological state of the organism. The following tables summarize key quantitative data related to the pathway.

Table 1: Plasma Concentrations of 3-Hydroxybutyrate in Different Physiological States
Physiological StateHuman Plasma ConcentrationReference
Fed StateLow micromolar range[10]
12-16 hours FastingSeveral hundred micromoles[10][11]
2 days Fasting1-2 mM[10][11]
Prolonged Starvation6-8 mM[10][11]
Strenuous Exercise (90 min)1-2 mM[11]
Ketogenic Diet> 2 mM[10]
Table 2: Kinetic Parameters of Key Enzymes in Ketogenesis
EnzymeSubstrate(s)KmVmaxOrganism/TissueReference
HMG-CoA LyaseHMG-CoA26 µM136 units/mgHuman[7]
β-Hydroxybutyrate DehydrogenaseD-β-hydroxybutyrate--Rat Liver/Heart[1][2]
HMG-CoA SynthaseAcetyl-CoA--Human (Mitochondrial)[3]
HMG-CoA SynthaseAcetoacetyl-CoA--Human (Mitochondrial)[3]

Note: Comprehensive and directly comparable kinetic data for all enzymes under identical conditions are limited in the literature. The provided values are representative, and experimental conditions should be considered when interpreting this data.

Table 3: Ketogenesis Flux Rates
ConditionFlux RateOrganismReference
Overnight Fasted~0.25 mmol/minAdult Humans[12]
5 days Fasting1-2 mmol/minAdult Humans[12]
48-hr Fasted (entry rate)1703 µmoles/hr per kgLeghorn Roosters[13]
Fed (entry rate)276 µmoles/hr per kgLeghorn Roosters[13]

Regulation of 3-Hydroxybutyrate Synthesis

The synthesis of this compound is tightly regulated by hormonal and cellular signals to meet the energetic demands of the body.

Hormonal Regulation: Insulin (B600854) and Glucagon (B607659)

Insulin and glucagon are the primary hormones that reciprocally regulate ketogenesis.

  • Insulin: In the fed state, high insulin levels suppress ketogenesis by inhibiting the release of fatty acids from adipose tissue and by downregulating the expression of key ketogenic enzymes.[14][15]

  • Glucagon: During fasting or in a low-glucose state, elevated glucagon levels stimulate the breakdown of fats (lipolysis) and the subsequent β-oxidation of fatty acids in the liver, providing the acetyl-CoA substrate for ketogenesis. Glucagon also upregulates the transcription of ketogenic genes.[14][16][17]

Hormonal_Regulation cluster_pancreas Pancreas cluster_liver Liver Mitochondria High Glucose High Glucose Insulin Insulin High Glucose->Insulin Low Glucose Low Glucose Glucagon Glucagon Low Glucose->Glucagon Ketogenesis Ketogenesis Insulin->Ketogenesis Inhibits Glucagon->Ketogenesis Stimulates Cellular_Regulation Low Energy State\n(High AMP/ATP) Low Energy State (High AMP/ATP) AMPK AMPK Low Energy State\n(High AMP/ATP)->AMPK Activates Fasting Fasting SIRT3 SIRT3 Fasting->SIRT3 Activates Ketogenesis Ketogenesis AMPK->Ketogenesis Stimulates HMG-CoA Synthase 2 HMG-CoA Synthase 2 SIRT3->HMG-CoA Synthase 2 Deacetylates & Activates HMG-CoA Synthase 2->Ketogenesis Catalyzes (Rate-limiting step) Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Hepatocyte Cell Culture (e.g., HepG2) Treatment Treat cells with Test Compound (various concentrations) Cell_Culture->Treatment Incubation Incubate for a defined period Treatment->Incubation Collect_Media Collect Cell Culture Media Incubation->Collect_Media Cell_Lysis Lyse Cells Incubation->Cell_Lysis Quantify_3HB Quantify 3-HB in Media (GC-MS or Enzymatic Assay) Collect_Media->Quantify_3HB Enzyme_Assay Perform Enzyme Assays on Cell Lysates (HMG-CoA Synthase, etc.) Cell_Lysis->Enzyme_Assay Western_Blot Western Blot for Key Enzyme Expression Cell_Lysis->Western_Blot Data_Analysis Analyze Data (e.g., Dose-response curves) Quantify_3HB->Data_Analysis Enzyme_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Draw Conclusions on Compound's Effect on Ketogenesis Data_Analysis->Conclusion

References

The Pivotal Role of 3-Hydroxybutyric Acid in Cellular Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutyric acid (3-HB), the most abundant ketone body, serves as a crucial alternative energy source for extrahepatic tissues, particularly during periods of glucose scarcity such as fasting, prolonged exercise, or adherence to a ketogenic diet.[1][2] Beyond its metabolic role, emerging evidence highlights 3-HB as a potent signaling molecule with pleiotropic effects on cellular processes, including gene expression, inflammation, and oxidative stress.[1][3] This technical guide provides an in-depth exploration of the core functions of 3-HB in cellular energy metabolism, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, transport, and utilization, present quantitative data, detail experimental protocols, and visualize key pathways.

The Metabolic Journey of this compound

The metabolism of 3-HB can be divided into three key stages: its synthesis in the liver (ketogenesis), its transport to peripheral tissues, and its conversion back to acetyl-CoA for energy production in those tissues (ketolysis).

Synthesis of this compound (Ketogenesis)

Ketogenesis primarily occurs in the mitochondria of liver cells. The process begins with the condensation of two acetyl-CoA molecules, derived from the β-oxidation of fatty acids.[1]

The key enzymatic steps are:

  • Thiolase: Two molecules of acetyl-CoA are combined to form acetoacetyl-CoA.

  • HMG-CoA Synthase: Acetoacetyl-CoA condenses with another molecule of acetyl-CoA to form β-hydroxy-β-methylglutaryl-CoA (HMG-CoA).

  • HMG-CoA Lyase: HMG-CoA is cleaved to produce acetoacetate (B1235776) and acetyl-CoA.

  • 3-Hydroxybutyrate (B1226725) Dehydrogenase (BDH1): Acetoacetate is reversibly reduced to D-3-hydroxybutyrate, a reaction that is dependent on the mitochondrial NADH/NAD+ ratio.[4]

Ketogenesis 2 Acetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA 2 Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA Synthase Acetoacetate Acetoacetate HMG-CoA->Acetoacetate HMG-CoA Lyase D-3-Hydroxybutyrate D-3-Hydroxybutyrate Acetoacetate->D-3-Hydroxybutyrate BDH1 (NADH -> NAD+)

Transport of this compound

Once synthesized, 3-HB is released from the liver into the bloodstream and transported to extrahepatic tissues such as the brain, heart, and skeletal muscle. As a small, water-soluble molecule, it readily crosses the blood-brain barrier. Its transport across cell membranes is facilitated by monocarboxylate transporters (MCTs).

Utilization of this compound (Ketolysis)

In the mitochondria of peripheral tissues, 3-HB is converted back into acetyl-CoA to enter the citric acid cycle for ATP production.

The key enzymatic steps are:

  • 3-Hydroxybutyrate Dehydrogenase (BDH1): D-3-hydroxybutyrate is oxidized back to acetoacetate, generating a molecule of NADH.

  • Succinyl-CoA:3-oxoacid CoA-transferase (SCOT): This is the rate-limiting step in ketolysis. SCOT transfers a CoA moiety from succinyl-CoA to acetoacetate, forming acetoacetyl-CoA. Notably, the liver lacks this enzyme, preventing it from utilizing the ketone bodies it produces.[5][6]

  • Thiolase (ACAT1): Acetoacetyl-CoA is cleaved by another molecule of CoA to yield two molecules of acetyl-CoA.[7]

Ketolysis D-3-Hydroxybutyrate D-3-Hydroxybutyrate Acetoacetate Acetoacetate D-3-Hydroxybutyrate->Acetoacetate BDH1 (NAD+ -> NADH) Acetoacetyl-CoA Acetoacetyl-CoA Acetoacetate->Acetoacetyl-CoA SCOT (Succinyl-CoA -> Succinate) 2 Acetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA->2 Acetyl-CoA Thiolase (CoA) Citric Acid Cycle Citric Acid Cycle 2 Acetyl-CoA->Citric Acid Cycle

Quantitative Data in this compound Metabolism

The dynamics of 3-HB metabolism are reflected in its varying concentrations in different tissues under different physiological states and the kinetic properties of the enzymes involved.

Tissue Concentrations of this compound
TissueConditionConcentration (mM)
Plasma/Serum Fed State~0.1
24-hour Fasting~2.0[8]
Prolonged Starvation6-8[9]
Ketogenic Diet>2.0[2]
Intense Exercise1-2[2]
Brain Fed State~0.1
24-hour Fasting~2.0[8]
Heart Chronic Heart FailureIncreased utilization[10]
Infusion (HFrEF patients)3.3 ± 0.4[10]
Skeletal Muscle FastingKetones have anti-catabolic effects, preserving muscle mass.[11][12]
Kinetic Parameters of Key Enzymes
EnzymeSubstrateKmVmaxOrganism/Tissue
ACAT1 Oleoyl-CoA1.3 µM-Recombinant Human
Stearoyl-CoA6.4 µM-Recombinant Human

Note: Comprehensive kinetic data for human BDH1 and SCOT are subjects of ongoing research. The provided data for ACAT1 is with lipid substrates, not directly in the ketolysis pathway, but it is the same enzyme (thiolase) involved.

ATP Yield from this compound Oxidation

The complete oxidation of one molecule of 3-HB yields a significant amount of ATP. The exact number can vary slightly based on the P/O ratios used for NADH and FADH2 (typically ~2.5 for NADH and ~1.5 for FADH2).

Step-by-Step Calculation:

  • Oxidation of 3-HB to Acetoacetate: 1 NADH is produced, which yields ~2.5 ATP .

  • Conversion of Acetoacetate to Acetoacetyl-CoA: This step, catalyzed by SCOT, consumes one succinyl-CoA and produces one succinate. This is energetically equivalent to the consumption of one GTP (or ATP) in the citric acid cycle (succinyl-CoA synthetase). Therefore, there is a net cost of -1 ATP .

  • Cleavage of Acetoacetyl-CoA to 2 Acetyl-CoA: This step does not directly produce or consume ATP.

  • Oxidation of 2 Acetyl-CoA in the Citric Acid Cycle: Each acetyl-CoA entering the citric acid cycle produces 3 NADH, 1 FADH2, and 1 GTP (equivalent to 1 ATP).

    • 2 acetyl-CoA will produce: 6 NADH, 2 FADH2, and 2 GTP.

    • ATP from 6 NADH: 6 x 2.5 = 15 ATP .

    • ATP from 2 FADH2: 2 x 1.5 = 3 ATP .

    • ATP from 2 GTP: 2 ATP .

    • Total from 2 acetyl-CoA: 15 + 3 + 2 = 20 ATP .

Total Net ATP Yield: 2.5 ATP (from step 1) - 1 ATP (from step 2) + 20 ATP (from step 4) = 21.5 ATP per molecule of 3-HB.

Signaling Roles of this compound

Beyond its role as an energy substrate, 3-HB acts as a signaling molecule, influencing a variety of cellular processes.

Inhibition of Histone Deacetylases (HDACs)

3-HB is an endogenous inhibitor of class I histone deacetylases (HDACs).[7] By inhibiting HDACs, 3-HB promotes histone hyperacetylation, leading to a more open chromatin structure and altering gene expression.[3] This has been shown to upregulate genes involved in oxidative stress resistance, such as FOXO3A and MT2.[7]

HDAC_Inhibition 3-Hydroxybutyrate 3-Hydroxybutyrate HDACs (Class I) HDACs (Class I) 3-Hydroxybutyrate->HDACs (Class I) inhibits Histone Acetylation Histone Acetylation HDACs (Class I)->Histone Acetylation decreases Gene Expression Gene Expression Histone Acetylation->Gene Expression alters Oxidative Stress Resistance Oxidative Stress Resistance Gene Expression->Oxidative Stress Resistance increases

Modulation of the NLRP3 Inflammasome

3-HB has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[13][14] Mechanistically, 3-HB inhibits the NLRP3 inflammasome by preventing potassium (K+) efflux and reducing the oligomerization of the adaptor protein ASC.[13][15] This inhibitory effect is independent of its metabolism and is not shared by other ketone bodies like acetoacetate.[13]

NLRP3_Inhibition Inflammatory Stimuli Inflammatory Stimuli NLRP3 Inflammasome NLRP3 Inflammasome Inflammatory Stimuli->NLRP3 Inflammasome activates Caspase-1 Activation Caspase-1 Activation NLRP3 Inflammasome->Caspase-1 Activation IL-1β & IL-18 Secretion IL-1β & IL-18 Secretion Caspase-1 Activation->IL-1β & IL-18 Secretion Inflammation Inflammation IL-1β & IL-18 Secretion->Inflammation 3-Hydroxybutyrate 3-Hydroxybutyrate 3-Hydroxybutyrate->NLRP3 Inflammasome inhibits

Activation of G-Protein Coupled Receptors

3-HB is a ligand for two G-protein coupled receptors: GPR109A (also known as HCAR2) and FFAR3 (also known as GPR41).[16][17]

  • GPR109A/HCAR2: Activation of this receptor on adipocytes by 3-HB inhibits lipolysis, creating a negative feedback loop that reduces the production of fatty acids, the precursors for ketogenesis.[18] GPR109A activation has also been linked to anti-inflammatory effects and the modulation of vascular tone.[5][19]

  • FFAR3/GPR41: 3-HB can act as an antagonist at this receptor, which is expressed in sympathetic ganglia. By inhibiting FFAR3, 3-HB may help to regulate sympathetic nervous system activity and energy expenditure during periods of fasting.[3]

GPCR_Signaling cluster_0 Adipocyte cluster_1 Sympathetic Ganglion GPR109A/HCAR2 GPR109A/HCAR2 Lipolysis Lipolysis GPR109A/HCAR2->Lipolysis inhibits 3-Hydroxybutyrate_adipocyte 3-Hydroxybutyrate 3-Hydroxybutyrate_adipocyte->GPR109A/HCAR2 activates FFAR3/GPR41 FFAR3/GPR41 Sympathetic Activity Sympathetic Activity FFAR3/GPR41->Sympathetic Activity modulates 3-Hydroxybutyrate_ganglion 3-Hydroxybutyrate 3-Hydroxybutyrate_ganglion->FFAR3/GPR41 inhibits

Experimental Protocols

Accurate quantification of 3-HB and the assessment of related enzyme activities are crucial for studying its metabolic and signaling roles.

Quantification of this compound in Plasma by LC-MS/MS

This method allows for the sensitive and specific measurement of 3-HB in biological samples.

Materials:

  • Plasma samples

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • This compound standard

  • Isotopically labeled internal standard (e.g., this compound-d4)

  • LC-MS/MS system with a suitable column (e.g., C18 or HILIC)[20][21]

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ACN containing the internal standard to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase.[10]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Use a gradient elution with mobile phases such as water with 0.1% FA and ACN with 0.1% FA.

    • Set the mass spectrometer to monitor the specific precursor and product ion transitions for 3-HB and the internal standard in negative ion mode.[21]

  • Data Analysis:

    • Quantify the concentration of 3-HB by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

LCMS_Workflow Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add ACN + Internal Standard Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Enzymatic Assay for 3-Hydroxybutyrate Dehydrogenase (BDH1) Activity

This colorimetric assay measures the activity of BDH1 by monitoring the production of NADH.[2][22]

Materials:

  • Tissue or cell homogenate

  • Assay buffer (e.g., Tris-HCl, pH 8.5)

  • NAD+ solution

  • 3-Hydroxybutyrate solution

  • Colorimetric probe that reacts with NADH (e.g., WST-8 or similar)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in assay buffer.

    • Centrifuge to remove debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

  • Assay:

    • Prepare a reaction mixture containing assay buffer, NAD+, and the colorimetric probe.

    • Add a known amount of protein from the sample supernatant to the wells of a microplate.

    • Initiate the reaction by adding the 3-hydroxybutyrate solution.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm) over time.

  • Data Analysis:

    • Calculate the rate of change in absorbance, which is proportional to the rate of NADH production.

    • Determine the specific activity of BDH1 (e.g., in nmol/min/mg of protein) by using a standard curve for NADH.

Experimental Workflow for Investigating Gene Expression Changes

This workflow outlines the steps to study the effect of 3-HB on gene expression in cultured cells.[23][24]

Gene_Expression_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Expose to 3-HB RNA Isolation RNA Isolation Treatment->RNA Isolation cDNA Synthesis cDNA Synthesis RNA Isolation->cDNA Synthesis Gene Expression Analysis Gene Expression Analysis cDNA Synthesis->Gene Expression Analysis qPCR or RNA-seq Data Interpretation Data Interpretation Gene Expression Analysis->Data Interpretation

Conclusion

This compound is a multifaceted molecule that extends far beyond its classical role as an alternative fuel. Its ability to act as a signaling molecule, influencing epigenetic regulation, inflammation, and cellular stress responses, opens up new avenues for therapeutic interventions in a wide range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. A thorough understanding of its metabolism, quantitative dynamics, and signaling pathways, coupled with robust experimental methodologies, is essential for harnessing the full therapeutic potential of this remarkable metabolite. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals dedicated to advancing our knowledge of this compound and its role in human health and disease.

References

A Technical Guide to 3-Hydroxybutyric Acid as a Signaling Molecule in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Hydroxybutyric acid (3-HB), the primary ketone body produced during fasting, caloric restriction, or adherence to a ketogenic diet, has emerged as a critical signaling molecule, transcending its classical role as a metabolic fuel.[1][2][3] This technical guide provides an in-depth exploration of the core signaling pathways modulated by 3-HB, including its function as a histone deacetylase (HDAC) inhibitor, a ligand for the G-protein coupled receptor 109A (GPR109A), and a potent inhibitor of the NLRP3 inflammasome. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams of these mechanisms, this document serves as a comprehensive resource for professionals investigating the therapeutic potential of 3-HB in metabolic diseases, inflammatory conditions, and neurodegenerative disorders.

Introduction

Historically viewed as an alternative energy source for extrahepatic tissues like the brain during periods of low glucose availability, 3-hydroxybutyrate (B1226725) (3-HB) is now recognized as a pleiotropic signaling metabolite.[1][4] Produced in the liver from the oxidation of fatty acids, its circulating levels can increase significantly, creating a unique metabolic state that triggers a cascade of cellular signaling events.[5] These signaling functions impart broad regulatory effects on gene expression, inflammation, oxidative stress, and neuronal function.[2][6] This guide delineates the key molecular mechanisms through which 3-HB exerts its influence on metabolic regulation, providing the foundational knowledge necessary for research and therapeutic development.

Core Signaling Pathways of this compound

Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition

One of the most significant signaling functions of 3-HB is its role as an endogenous inhibitor of class I histone deacetylases (HDACs).[6][7] By inhibiting HDACs, 3-HB increases the global acetylation of histones, which alters chromatin structure and leads to changes in gene expression.[6] This epigenetic modification is linked to the upregulation of genes involved in oxidative stress resistance, such as FOXO3A and metallothionein (B12644479) 2 (MT2).[6][7]

HDAC_Inhibition cluster_1 Nucleus 3-HB 3-Hydroxybutyrate (3-HB) HDACs Class I HDACs (HDAC1, HDAC2, HDAC3) 3-HB->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates DNA DNA Gene_Expression Gene Expression (e.g., FOXO3A, MT2) Histones->Gene_Expression Promotes Transcription Ac_Group Acetyl Group Ac_Group->Histones Acetylation

Diagram 1. 3-HB as an endogenous inhibitor of Class I HDACs.

Quantitative Data: HDAC Inhibition

The inhibitory capacity of 3-HB on specific HDAC isoforms has been quantified, demonstrating its role as a direct, albeit low-potency, inhibitor.

TargetIC50 ValueSource
HDAC15.3 mM[8]
HDAC32.4 mM[8]
HDAC44.5 mM[8]
G-Protein Coupled Receptor 109A (GPR109A) Activation

3-HB is an endogenous ligand for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[9][10] This receptor is expressed on various cell types, including adipocytes and immune cells like macrophages.[9][11] Activation of GPR109A in adipocytes inhibits lipolysis, serving as a negative feedback loop to prevent excessive fatty acid release during starvation.[9] In immune cells, GPR109A signaling has anti-inflammatory effects.[11] More recent studies have shown that 3-HB ameliorates insulin (B600854) resistance in diabetic mice through a GPR109A-mediated pathway that involves inhibiting the phosphorylation of PPARγ at Ser273 in adipocytes.[12]

GPR109A_Signaling GPR109A Signaling in Adipocytes cluster_1 Adipocyte 3-HB 3-Hydroxybutyrate GPR109A GPR109A (HCAR2) 3-HB->GPR109A Binds & Activates Ca_Influx Ca²⁺ Influx GPR109A->Ca_Influx Stimulates AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates Raf1 Raf1 PKA->Raf1 Inhibits ERK12 ERK1/2 Raf1->ERK12 Activates Raf1->ERK12 Inhibition PPARg PPARγ ERK12->PPARg Leads to Phosphorylation Ser273 Phosphorylation ERK12->Phosphorylation Phosphorylates PPARg->Phosphorylation Insulin_Resistance Amelioration of Insulin Resistance Phosphorylation->Insulin_Resistance Inhibition Leads to Ca_Influx->AC Stimulates

Diagram 2. 3-HB signaling via GPR109A to ameliorate insulin resistance.
NLRP3 Inflammasome Inhibition

3-HB is a specific inhibitor of the NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome, a key component of the innate immune system involved in inflammatory diseases.[13][14] The activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[14][15] 3-HB suppresses NLRP3 inflammasome activation by preventing potassium (K+) efflux and reducing the oligomerization and speck formation of the adaptor protein ASC.[14][15] This inhibitory effect is specific to the NLRP3 inflammasome and does not impact other inflammasomes like NLRC4 or AIM2.[14][15]

NLRP3_Inhibition cluster_0 Macrophage Activators NLRP3 Activators (e.g., ATP, Nigericin) K_Efflux K⁺ Efflux Activators->K_Efflux Induce NLRP3 NLRP3 K_Efflux->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ASC_Speck ASC Speck (Oligomerization) ASC->ASC_Speck Forms Pro_Casp1 Pro-Caspase-1 ASC_Speck->Pro_Casp1 Recruits & Cleaves Casp1 Active Caspase-1 Pro_IL1b Pro-IL-1β / Pro-IL-18 Casp1->Pro_IL1b Cleaves IL1b Secreted IL-1β / IL-18 (Inflammation) 3-HB 3-Hydroxybutyrate 3-HB->K_Efflux Inhibits 3-HB->ASC_Speck Inhibits

Diagram 3. 3-HB mediated inhibition of the NLRP3 inflammasome.

Quantitative Data: NLRP3 Inflammasome Inhibition

Studies have demonstrated the dose-dependent effect of 3-HB on inflammasome-mediated cytokine production.

Cell TypeTreatmentEffectSource
Human Monocytes1-20 mM 3-HBDose-dependent inhibition of IL-1β and IL-18 production[8][14]
Pregnant Mice (LPS model)100 mg/kg 3-HB (i.p.)Suppressed placental IL-1β production[13]

Experimental Protocols

Measurement of 3-Hydroxybutyrate Concentration in Plasma/Serum

Accurate quantification of 3-HB is crucial for metabolic studies. An automated kinetic method is commonly used.[16]

  • Principle: The assay is based on the oxidation of D-3-hydroxybutyrate to acetoacetate (B1235776) by the enzyme 3-hydroxybutyrate dehydrogenase (HBDH), with the simultaneous reduction of NAD+ to NADH. The rate of NADH formation is measured spectrophotometrically and is directly proportional to the 3-HB concentration.

  • Reagents:

    • Assay Buffer (pH 8.5)

    • Hydroxybutyrate Dehydrogenase (62.5 U/L)

    • NAD+ (20 mmol/L)

    • Oxalate (to inhibit lactate (B86563) dehydrogenase interference)

  • Procedure:

    • Prepare plasma or serum samples.

    • Use a discrete clinical chemistry analyzer (e.g., Hitachi 705).

    • The analyzer mixes the sample with the assay reagents.

    • The initial rate of absorbance change at 340 nm (due to NADH production) is measured.

    • The concentration is calculated by comparing the rate to that of known standards.

  • Notes: This method is precise, with a coefficient of variation (CV) ranging from 0.6% to 7.8%, and demonstrates good analytical recovery (91-99% depending on concentration).[16] The mixed reagents are stable for at least one week at 4°C.[16]

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Acetylation

To investigate the effect of 3-HB on histone acetylation at specific gene promoters, ChIP-seq is the gold standard.[17][18]

ChIP_Seq_Workflow Start 1. Cell Culture & Treatment (e.g., with 3-HB or control) Crosslinking 2. Crosslinking (Formaldehyde to fix protein-DNA complexes) Start->Crosslinking Lysis 3. Cell Lysis & Chromatin Shearing (Sonication to fragment DNA) Crosslinking->Lysis IP 4. Immunoprecipitation (IP) (Antibody against specific histone mark, e.g., H3K27ac) Lysis->IP Wash 5. Wash & Reverse Crosslinks (Remove non-specific binding, heat to reverse crosslinks) IP->Wash Purify 6. DNA Purification (Isolate immunoprecipitated DNA) Wash->Purify Library 7. Library Preparation (Add sequencing adapters) Purify->Library Sequencing 8. High-Throughput Sequencing Library->Sequencing Analysis 9. Data Analysis (Peak calling, differential binding analysis) Sequencing->Analysis

Diagram 4. General experimental workflow for ChIP-seq.
  • Protocol Outline:

    • Cell Treatment: Culture cells (e.g., human PC-3 cells) and treat one group with a vehicle (e.g., DMSO) and another with the HDAC inhibitor (or 3-HB).[19]

    • Cross-linking: Add 1/10 volume of 11% formaldehyde (B43269) solution to the culture plates and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.[19]

    • Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of 200-500 bp using sonication.

    • Spike-in Control (for global changes): To normalize for global increases in histone acetylation, add a fixed amount of chromatin from a different species (e.g., Drosophila S2 cells) to each human cell chromatin sample.[19][20]

    • Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with magnetic beads pre-coated with an antibody specific for the histone mark of interest (e.g., anti-H3K27ac).[19]

    • Washes: Wash the beads extensively to remove non-specifically bound chromatin.

    • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

    • DNA Purification: Purify the DNA using standard column-based kits.

    • Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.

    • Data Analysis: Align reads to the reference genome. Use the spike-in reads for normalization, allowing for accurate quantification of global changes in histone acetylation.

NLRP3 Inflammasome Activation Assay

This protocol allows for the measurement of NLRP3 inflammasome activation and its inhibition by compounds like 3-HB, typically by quantifying IL-1β secretion.[21][22]

Inflammasome_Assay_Workflow Start 1. Cell Culture (e.g., Bone Marrow-Derived Macrophages, Human moDCs) Pretreatment 2. Pre-treatment (Optional) (Incubate with 3-HB or other inhibitors) Start->Pretreatment Priming 3. Priming (Signal 1) (Treat with LPS to induce pro-IL-1β expression) Pretreatment->Priming Activation 4. Activation (Signal 2) (Treat with Nigericin or ATP to activate NLRP3) Priming->Activation Incubation 5. Incubation (Allow time for inflammasome assembly and cytokine secretion) Activation->Incubation Collection 6. Sample Collection (Collect supernatant for secreted proteins; lyse cells for intracellular proteins) Incubation->Collection Measurement 7. Measurement (ELISA for secreted IL-1β; Western Blot for Caspase-1 p20 in supernatant) Collection->Measurement

Diagram 5. Workflow for an NLRP3 inflammasome activation assay.
  • Protocol Outline:

    • Cell Preparation: Isolate and culture primary cells like mouse bone marrow-derived macrophages (BMDMs) or human monocyte-derived dendritic cells (moDCs).[21][23]

    • Pre-treatment: Incubate the cells with various concentrations of 3-HB (e.g., 1-20 mM) for a defined period before stimulation.[8]

    • Priming (Signal 1): Treat cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β via NF-κB signaling.[23][24]

    • Activation (Signal 2): After priming, stimulate the cells with an NLRP3 activator such as Nigericin (e.g., 5 µM) or ATP (e.g., 5 mM) for 30-60 minutes.[21][24] This triggers the assembly of the inflammasome complex.

    • Sample Collection: Centrifuge the plates to pellet the cells. Carefully collect the supernatant, which contains the secreted cytokines. Lyse the remaining cells to analyze intracellular protein levels.

    • Quantification:

      • ELISA: Use an enzyme-linked immunosorbent assay (ELISA) kit to measure the concentration of mature IL-1β in the collected supernatants. This is the primary readout for inflammasome activity.[21][25]

      • Western Blot: Analyze the supernatant for the cleaved (active) form of Caspase-1 (p20 subunit) and the cell lysates for pro-Caspase-1 and pro-IL-1β to confirm priming and processing.[21]

Conclusion and Future Directions

This compound is a multifaceted signaling molecule with profound implications for metabolic regulation and cellular homeostasis. Its ability to act as an HDAC inhibitor, a GPR109A agonist, and an NLRP3 inflammasome antagonist provides a mechanistic basis for the health benefits associated with ketogenic diets and caloric restriction. The convergence of these pathways on the regulation of gene expression, inflammation, and metabolism highlights 3-HB as a promising therapeutic target.

For drug development professionals, understanding these pathways opens avenues for designing novel therapeutics that mimic or enhance the signaling properties of 3-HB. Future research should focus on elucidating the tissue-specific effects of these signaling cascades, exploring the potential for synergistic interactions between the pathways, and developing more potent and specific modulators of these targets to treat a range of cardiometabolic and inflammatory diseases.

References

The Discovery and Scientific Journey of 3-Hydroxybutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutyric acid (3-HB), also known as beta-hydroxybutyrate (BHB), is a ketone body that has transitioned from being viewed as a mere metabolic byproduct of fatty acid oxidation to a critical signaling molecule with pleiotropic effects on cellular function and organismal health. This technical guide provides an in-depth exploration of the discovery and history of 3-HB research, detailing the experimental methodologies that have defined its study and the quantitative data that have shaped our understanding. Furthermore, it elucidates the key signaling pathways through which 3-HB exerts its influence, offering a comprehensive resource for researchers and professionals in the field.

Discovery and Historical Milestones

The story of this compound is intrinsically linked to the study of ketosis, a metabolic state characterized by elevated levels of ketone bodies in the blood and urine. While the chemical synthesis of 3-HB was achieved in the 19th century, its physiological significance and the scientific intrigue surrounding it began with clinical observations of "ketonuria" in diabetic patients in the mid-1800s. For nearly half a century, ketones were considered abnormal and undesirable byproducts of incomplete fat metabolism[1].

A paradigm shift occurred in the early 20th century when ketones were recognized as normal circulating metabolites produced by the liver and utilized by extrahepatic tissues[1]. This set the stage for a landmark development in therapeutic nutrition. In 1921, Dr. Russell Wilder at the Mayo Clinic proposed that the beneficial effects of fasting on epileptic seizures could be replicated by a high-fat, low-carbohydrate diet that induces ketosis. He coined the term "ketogenic diet" and reported its dramatic success in reducing seizures in three refractory epileptic patients[2][3]. This marked the beginning of intensive research into the physiological effects of ketonemia, with 3-HB as its most abundant constituent.

The timeline below highlights key milestones in the research of this compound:

  • Mid-19th Century: Ketone bodies are first discovered in the urine of diabetic patients[1].

  • Early 20th Century: Ketones are recognized as normal metabolites[1].

  • 1921: Russell Wilder coins the term "ketogenic diet" and demonstrates its efficacy in treating epilepsy, sparking interest in the therapeutic potential of ketosis[2][3].

  • 1926: The French biologist M. Lemoigne discovers poly-beta-hydroxybutyrate (PHB), a polymer of 3-HB, in the bacterium Bacillus megaterium[2].

  • 1967: It is discovered that during prolonged fasting, the brain can utilize ketone bodies, including 3-HB, as a major fuel source, replacing glucose[1].

  • Late 20th - Early 21st Century: Research focus expands beyond metabolism to the signaling roles of 3-HB.

  • 2000s: 3-HB is identified as an endogenous ligand for the G-protein coupled receptor GPR109A (also known as HCAR2).

  • 2013: 3-HB is discovered to be an endogenous inhibitor of class I histone deacetylases (HDACs), revealing its role in epigenetic regulation.

Quantitative Data on this compound Levels

The concentration of this compound in the blood can vary significantly depending on the physiological state. The following table summarizes typical 3-HB concentrations under different conditions.

ConditionTypical Blood 3-HB Concentration (mM)Reference(s)
Normal (Fed State)~0.1[4]
Overnight Fasting1-2[5]
Prolonged Fasting (several days)6-8[5]
Strenuous Exercise1-2[5]
Ketogenic Diet0.5-5
Diabetic Ketoacidosis>25[5]

Experimental Protocols

The study of this compound has been underpinned by a variety of experimental methods, from early qualitative colorimetric tests to modern, highly sensitive quantitative assays.

Historical Qualitative and Semi-Quantitative Methods

This test, introduced in the late 19th century, was one of the earliest methods to detect ketone bodies in urine. It is important to note that this test primarily detects acetoacetate (B1235776) and not this compound[4][6].

  • Principle: Ferric chloride (FeCl₃) reacts with acetoacetic acid in urine to produce a characteristic Bordeaux red or port wine color[4][7].

  • Reagents:

    • 10% Ferric Chloride Solution: Dissolve 10 g of ferric chloride in 100 ml of distilled water.

  • Procedure:

    • To 3-5 ml of freshly voided urine in a test tube, add 10% ferric chloride solution drop by drop.

    • A precipitate of ferric phosphate (B84403) may initially form. Continue adding the ferric chloride solution until the precipitate dissolves.

    • Observe for the development of a Bordeaux red color, which indicates a positive result for acetoacetate.

    • Confirmatory Step: Boil the red-colored solution for 5 minutes. If the color disappears, it confirms the presence of acetoacetate (which is converted to acetone (B3395972) upon heating). If the color persists, it may be due to the presence of interfering substances like salicylates[4][7].

Developed in the early 20th century, Rothera's test is more sensitive than Gerhardt's test and detects both acetoacetate and acetone, but not this compound[5][8].

  • Principle: Acetoacetate and acetone react with sodium nitroprusside in an alkaline solution to form a purple-colored complex[5].

  • Reagents:

    • Rothera's Powder: A mixture of sodium nitroprusside and ammonium (B1175870) sulfate (B86663). A common preparation involves mixing 0.75 g of sodium nitroprusside with 20 g of ammonium sulfate and pulverizing the mixture[5].

    • Concentrated Ammonium Hydroxide (B78521) (Liquor Ammonia).

  • Procedure:

    • Take approximately 5 ml of urine in a test tube.

    • Add about 1 g of Rothera's powder and mix until saturated.

    • Carefully layer 1-2 ml of concentrated ammonium hydroxide on top of the urine.

    • The immediate formation of a purple permanganate-colored ring at the interface indicates the presence of ketone bodies (acetoacetate and/or acetone)[5]. The intensity of the color can be graded to provide a semi-quantitative estimation.

Modern Quantitative Methods

This is a widely used and specific method for the quantitative determination of the D-enantiomer of this compound, which is the physiologically relevant form in mammals.

  • Principle: The enzyme β-hydroxybutyrate dehydrogenase (HBDH) catalyzes the oxidation of D-β-hydroxybutyrate to acetoacetate. This reaction is coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the concentration of D-β-hydroxybutyrate in the sample[9].

  • Reagents and Equipment:

    • Assay Buffer (e.g., Tris or phosphate buffer, pH 8.5-9.0)

    • β-hydroxybutyrate dehydrogenase (HBDH)

    • NAD+ solution

    • D-β-hydroxybutyrate standard solutions for calibration curve

    • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

  • Procedure (General Outline):

    • Prepare a reaction mixture containing the assay buffer, NAD+, and HBDH.

    • Add a known volume of the sample (e.g., deproteinized serum or plasma) to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 37°C).

    • Measure the increase in absorbance at 340 nm over a specific time interval (kinetic assay) or after the reaction has reached completion (endpoint assay).

    • Calculate the concentration of D-β-hydroxybutyrate in the sample by comparing the change in absorbance to a standard curve.

GC-MS provides a highly sensitive and specific method for the simultaneous quantification of multiple ketone bodies, including this compound.

  • Principle: The sample is first derivatized to convert the non-volatile ketone bodies into volatile compounds. These derivatives are then separated by gas chromatography based on their boiling points and retention times. The separated compounds are then ionized and fragmented in a mass spectrometer, and the resulting mass fragments are detected, allowing for precise identification and quantification.

  • Procedure (General Outline):

    • Sample Preparation: Deproteinize the biological sample (e.g., blood, urine).

    • Derivatization: Convert this compound and other ketone bodies to volatile esters (e.g., methyl or trimethylsilyl (B98337) esters).

    • GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column. The components are separated as they travel through the column.

    • MS Detection: The eluting compounds from the GC column enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured.

    • Quantification: The concentration of this compound is determined by comparing the peak area of its characteristic mass fragments to that of a known internal standard.

Signaling Pathways of this compound

Beyond its role as an energy substrate, this compound functions as a potent signaling molecule, influencing a variety of cellular processes through distinct pathways.

G-Protein Coupled Receptor 109A (GPR109A) Signaling

This compound is an endogenous ligand for GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2), a Gαi-coupled receptor.

  • Mechanism:

    • 3-HB binds to GPR109A on the cell surface.

    • This binding activates the inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase (AC).

    • Inhibition of AC leads to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Reduced cAMP levels decrease the activity of Protein Kinase A (PKA).

    • The downstream effects are cell-type specific and can include the inhibition of lipolysis in adipocytes and modulation of inflammatory responses.

GPR109A_Signaling 3HB This compound GPR109A GPR109A (HCAR2) 3HB->GPR109A G_alpha_i Gαi (activated) GPR109A->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Inhibition of Lipolysis) PKA->Downstream Phosphorylates

Caption: GPR109A signaling pathway activated by this compound.

Histone Deacetylase (HDAC) Inhibition

This compound is an endogenous inhibitor of class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3. This action links cellular metabolism to epigenetic regulation.

  • Mechanism:

    • 3-HB enters the nucleus of the cell.

    • It directly inhibits the activity of class I HDACs.

    • HDAC inhibition leads to an increase in the acetylation of histone proteins.

    • Increased histone acetylation results in a more open chromatin structure.

    • This "relaxed" chromatin allows for the transcription of specific genes, including those involved in oxidative stress resistance, such as FOXO3A and MT2.

HDAC_Inhibition 3HB This compound HDAC Class I HDACs (HDAC1, HDAC2, HDAC3) 3HB->HDAC Inhibits Histone_Acetylation Histone Acetylation HDAC->Histone_Acetylation Removes Acetyl Groups Chromatin Chromatin Structure Histone_Acetylation->Chromatin Relaxes Gene_Expression Gene Expression (e.g., FOXO3A, MT2) Chromatin->Gene_Expression Promotes Transcription

Caption: Mechanism of HDAC inhibition by this compound.

Conclusion

The journey of this compound from a marker of metabolic distress to a key signaling molecule illustrates the dynamic nature of scientific discovery. Its history is rich with clinical observation and methodological innovation. For researchers, scientists, and drug development professionals, a deep understanding of 3-HB's discovery, the evolution of its analytical methods, and its intricate signaling pathways is paramount. The continued exploration of this fascinating molecule holds significant promise for the development of novel therapeutic strategies for a wide range of diseases.

References

The Physiological Effects of Elevated 3-Hydroxybutyric Acid Levels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutyric acid, more commonly known as β-hydroxybutyrate (BHB), is the most abundant ketone body synthesized in the liver from the oxidation of fatty acids. This process is particularly active during periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet.[1][2][3] Traditionally viewed as an alternative energy substrate for extrahepatic tissues like the brain, heart, and skeletal muscle, recent research has unveiled a more complex and nuanced role for BHB as a dynamic signaling molecule.[2][4] Elevated levels of BHB can exert profound physiological effects, influencing a wide array of cellular processes including gene expression, inflammation, oxidative stress, and apoptosis.[1][3][5] This technical guide provides a comprehensive overview of the core physiological effects of elevated BHB levels, with a focus on its signaling functions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Signaling Pathways of β-Hydroxybutyrate

Elevated BHB acts as a signaling molecule through several distinct mechanisms, primarily through the inhibition of histone deacetylases (HDACs), activation of specific G-protein coupled receptors (GPCRs), and modulation of the NLRP3 inflammasome.

Histone Deacetylase (HDAC) Inhibition

A key signaling function of BHB is its ability to inhibit class I histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[2][6] By inhibiting HDACs, BHB promotes histone hyperacetylation, leading to a more open chromatin structure and the transcriptional activation of specific genes.[6] This has been shown to upregulate the expression of genes involved in oxidative stress resistance, such as FOXO3A and MT2.[6][7]

HDAC_Inhibition BHB β-Hydroxybutyrate HDACs Class I HDACs (HDAC1, 2, 3) BHB->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Open Chromatin Structure Acetylation->Chromatin Leads to GeneExpression Increased Transcription of Target Genes (e.g., FOXO3A, MT2) Chromatin->GeneExpression Allows for StressResistance Enhanced Oxidative Stress Resistance GeneExpression->StressResistance Promotes

BHB-mediated inhibition of histone deacetylases (HDACs).
G-Protein Coupled Receptor (GPCR) Activation

BHB is an endogenous ligand for at least two G-protein coupled receptors: GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2) and Free Fatty Acid Receptor 3 (FFAR3).[1][3]

  • GPR109A (HCAR2): Activation of GPR109A by BHB has been linked to various effects, including the inhibition of lipolysis in adipocytes and anti-inflammatory responses.[8][9] The EC50 for BHB at GPR109A is approximately 0.7 mM.[1][2]

  • FFAR3: The interaction of BHB with FFAR3 is also implicated in modulating inflammatory responses.[1]

GPCR_Activation BHB β-Hydroxybutyrate GPR109A GPR109A (HCAR2) BHB->GPR109A Activates FFAR3 FFAR3 BHB->FFAR3 Activates DownstreamSignaling Downstream Signaling Cascades GPR109A->DownstreamSignaling FFAR3->DownstreamSignaling PhysiologicalEffects Physiological Effects: - Anti-lipolysis - Anti-inflammation DownstreamSignaling->PhysiologicalEffects Leads to

Activation of G-protein coupled receptors by BHB.
NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[10][11] BHB has been shown to suppress the activation of the NLRP3 inflammasome in response to various stimuli.[10][11] Mechanistically, BHB inhibits the NLRP3 inflammasome by preventing potassium (K+) efflux and reducing the oligomerization of the adaptor protein ASC.[11][12]

NLRP3_Inhibition BHB β-Hydroxybutyrate K_efflux K+ Efflux BHB->K_efflux Inhibits NLRP3_Activators NLRP3 Activators (e.g., ATP, Urate Crystals) NLRP3_Activators->K_efflux Induce NLRP3_Activation NLRP3 Inflammasome Activation K_efflux->NLRP3_Activation Triggers Caspase1 Caspase-1 Activation NLRP3_Activation->Caspase1 Leads to Cytokines IL-1β and IL-18 Maturation & Secretion Caspase1->Cytokines Mediates Inflammation Inflammation Cytokines->Inflammation Promotes

Inhibition of the NLRP3 inflammasome by BHB.

Quantitative Data on the Physiological Effects of β-Hydroxybutyrate

The physiological effects of BHB are concentration-dependent. Below are tables summarizing quantitative data on BHB concentrations and its effects on various biological processes.

Table 1: Typical Concentrations of β-Hydroxybutyrate

ConditionBHB Concentration (mmol/L)Citation(s)
Normal, fed state< 0.1 - 0.5[8][13][14]
Mild to moderate ketosis0.6 - 1.5[15]
Therapeutic nutritional ketosis≥ 0.5[13]
Prolonged fasting or ketogenic diet0.5 - 5.0[8][16]
Diabetic ketoacidosis (DKA)≥ 1.5 (often > 3.0)[15]

Table 2: Quantitative Effects of β-Hydroxybutyrate on Cytokine Production in vitro

Cell TypeStimulusBHB ConcentrationCytokineEffectCitation(s)
Human MonocytesLPS10 mMIL-1β[10]
Human MonocytesLPS10 mMIL-18[10]
Murine Muscle CellsUric Acid (500 µM)5 mMIFN-γ[17]
Murine Muscle CellsUric Acid (500 µM)5 mMTNF-α[17]
Human Bronchial Smooth Muscle CellsIL-1β (10 ng/mL)Dose-dependentIL-6[18]
Human Bronchial Smooth Muscle CellsIL-1β (10 ng/mL)Dose-dependentIL-8 (CXCL8)[18]
Bovine Peripheral Blood Mononuclear CellsLPS (1 µg/mL)5 mMTNF-α[19]
Bovine Peripheral Blood Mononuclear CellsLPS (1 µg/mL)5 mMIL-6[19]
Human Leukocytes (from individuals at risk for T2D)LPS5-10 mMIL-1β[6]
Human Leukocytes (from individuals at risk for T2D)LPS5-10 mMIL-10[6]

Table 3: Quantitative Cardioprotective Effects of β-Hydroxybutyrate in Humans

PopulationInterventionKey FindingsCitation(s)
Healthy young adultsOral ketone monoester↑ Cardiac output (~1 L/min)[2][8]
Patients with chronic heart failure3-hour infusion of 3-OHB↑ Cardiac output by ~2.0 L/min (~40%)[20]
Patients with chronic heart failure3-hour infusion of 3-OHB↑ Left ventricular ejection fraction by 8%[20]

Table 4: Quantitative Neuroprotective Effects of β-Hydroxybutyrate in Animal Models

Animal ModelInterventionKey FindingsCitation(s)
Mouse model of strokeAcute BHB administration↓ Infarct volume[13][21]
Rat model of Parkinson's diseaseKetogenic diet (elevated BHB)Improved motor function[22]
Alzheimer's disease mouse model (5XFAD)BHB in drinking water (3 g/kg/day)↓ Amyloid plaque formation[23]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the physiological effects of BHB.

In Vitro HDAC Inhibition Assay

This protocol outlines a fluorometric assay to measure the inhibition of HDAC activity by BHB.

HDAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection NuclearExtract Prepare nuclear extracts from cells or tissues Incubate Incubate nuclear extract with acetylated fluorogenic HDAC substrate and varying concentrations of BHB NuclearExtract->Incubate BHB_Solutions Prepare serial dilutions of BHB BHB_Solutions->Incubate Develop Add developer solution to stop the reaction and generate a fluorescent signal from the deacetylated substrate Incubate->Develop Measure Measure fluorescence (e.g., Ex354nm/Em442nm) Develop->Measure Analyze Calculate percent inhibition and determine IC50 value Measure->Analyze

Workflow for an in vitro HDAC inhibition assay.

Methodology:

  • Prepare Nuclear Extracts: Isolate nuclear proteins from cultured cells or tissues of interest, as these extracts contain HDAC enzymes.

  • Prepare BHB Solutions: Create a series of dilutions of BHB to test a range of concentrations.

  • Incubation: In a microplate, combine the nuclear extract, a fluorogenic acetylated HDAC substrate, and the different concentrations of BHB. Include appropriate controls (no enzyme, no inhibitor). Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Add a developer solution that specifically recognizes the deacetylated substrate and generates a fluorescent signal.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence signal is inversely proportional to HDAC activity. Calculate the percentage of HDAC inhibition for each BHB concentration and determine the IC50 value (the concentration of BHB that inhibits 50% of HDAC activity).[24][25]

In Vitro GPR109A Activation Assay

This protocol describes a common method to assess the activation of GPR109A by BHB, often by measuring downstream signaling events like changes in intracellular calcium or cyclic AMP (cAMP).

GPR109A_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection Transfect Transfect host cells (e.g., HEK293) with a plasmid expressing GPR109A and a reporter (e.g., aequorin for Ca2+ or a cAMP biosensor) Culture Culture the transfected cells Transfect->Culture Stimulate Stimulate cells with varying concentrations of BHB Culture->Stimulate Measure Measure the reporter signal (luminescence for aequorin or fluorescence for cAMP biosensor) Stimulate->Measure Analyze Generate a dose-response curve and calculate the EC50 value Measure->Analyze

Workflow for an in vitro GPR109A activation assay.

Methodology:

  • Cell Line Preparation: Use a cell line (e.g., HEK293) that is transiently or stably transfected to express GPR109A. For measuring intracellular calcium, co-transfect with a photoprotein like aequorin. For measuring cAMP, use a commercially available cAMP assay kit.

  • Cell Seeding: Seed the transfected cells into a microplate.

  • Stimulation: Add varying concentrations of BHB to the cells.

  • Signal Detection:

    • Calcium Mobilization (Aequorin): Measure the light emission resulting from the interaction of calcium with aequorin using a luminometer.

    • cAMP Levels: Lyse the cells and measure cAMP levels using a competitive immunoassay or a fluorescence-based biosensor.

  • Data Analysis: Plot the signal intensity against the BHB concentration to generate a dose-response curve and calculate the EC50 value (the concentration of BHB that produces 50% of the maximal response).[26]

In Vitro NLRP3 Inflammasome Activation Assay

This protocol details a method to assess the inhibitory effect of BHB on NLRP3 inflammasome activation by measuring the release of IL-1β.

NLRP3_Assay_Workflow cluster_prep Cell Culture and Priming cluster_treatment Treatment and Activation cluster_analysis Analysis Culture Culture macrophages (e.g., bone marrow-derived macrophages - BMDMs) Prime Prime cells with a TLR agonist (e.g., LPS) to induce pro-IL-1β expression Culture->Prime Pretreat Pre-treat cells with varying concentrations of BHB Prime->Pretreat Activate Activate the NLRP3 inflammasome with a stimulus (e.g., ATP or nigericin) Pretreat->Activate Collect Collect cell culture supernatants Activate->Collect Measure_Caspase1 Measure cleaved Caspase-1 in supernatants and lysates by Western blot Activate->Measure_Caspase1 Measure_IL1b Measure mature IL-1β levels by ELISA Collect->Measure_IL1b

Workflow for an in vitro NLRP3 inflammasome activation assay.

Methodology:

  • Cell Culture and Priming: Culture macrophages, such as primary bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., THP-1). "Prime" the cells with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) for a few hours to induce the expression of pro-IL-1β.[27][28]

  • BHB Treatment: Pre-incubate the primed cells with different concentrations of BHB.

  • NLRP3 Activation: Add an NLRP3 inflammasome activator, such as ATP or nigericin, to the cell culture.

  • Supernatant Collection: After a short incubation period, collect the cell culture supernatants.

  • IL-1β and Caspase-1 Measurement:

    • Quantify the concentration of mature, secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA).[16][29]

    • Analyze the cell lysates and supernatants for the presence of the cleaved (active) form of caspase-1 by Western blotting.[28]

  • Data Analysis: Compare the levels of IL-1β and cleaved caspase-1 in BHB-treated cells to the control (no BHB) to determine the inhibitory effect of BHB.

In Vivo Administration of β-Hydroxybutyrate

This section describes common methods for administering BHB to animal models, such as mice, to study its systemic physiological effects.

InVivo_BHB_Workflow cluster_admin Administration Route cluster_monitoring Monitoring cluster_outcome Outcome Assessment IP_Injection Intraperitoneal (i.p.) Injection (for acute studies) Blood_BHB Measure blood BHB levels IP_Injection->Blood_BHB Drinking_Water In Drinking Water (for chronic studies) Drinking_Water->Blood_BHB Gavage Oral Gavage (for precise dosing) Gavage->Blood_BHB Physiological_Parameters Monitor physiological parameters (e.g., blood pressure, glucose) Blood_BHB->Physiological_Parameters Tissue_Collection Collect tissues of interest Physiological_Parameters->Tissue_Collection Molecular_Analysis Perform molecular analysis (e.g., Western blot, qPCR, RNA-seq) Tissue_Collection->Molecular_Analysis Functional_Analysis Conduct functional assays (e.g., behavioral tests, cardiac function) Tissue_Collection->Functional_Analysis

Workflow for in vivo administration and analysis of BHB.

Methodologies:

  • Intraperitoneal (i.p.) Injection: For acute studies, BHB can be dissolved in a sterile saline solution and administered via i.p. injection. Dosages can vary depending on the study design.[15][30]

  • Administration in Drinking Water: For chronic studies, BHB can be added to the drinking water of the animals. The concentration is adjusted to achieve a target daily intake based on the animals' average water consumption.[23]

  • Oral Gavage: This method allows for the precise administration of a specific dose of BHB directly into the stomach.

  • Intravenous (i.v.) Infusion: For precise control over blood BHB levels, continuous i.v. infusion can be employed using a catheter.[12]

  • Subcutaneous Injection: BHB can also be administered subcutaneously.[31]

Monitoring and Outcome Assessment:

  • Regularly monitor blood BHB levels to confirm the desired level of ketosis is achieved.

  • Monitor relevant physiological parameters throughout the study.

  • At the end of the study, collect tissues of interest for molecular analyses (e.g., Western blot for protein expression, qPCR for gene expression, RNA-seq for transcriptomic profiling) and histological examination.

  • Conduct functional assessments relevant to the research question (e.g., behavioral tests for neuroprotective effects, echocardiography for cardiovascular function).

Conclusion

The growing body of evidence clearly indicates that elevated levels of β-hydroxybutyrate extend beyond its role as a simple energy metabolite. As a potent signaling molecule, BHB orchestrates a complex network of physiological responses with significant therapeutic potential. Its ability to modulate gene expression through HDAC inhibition, activate cell surface receptors, and dampen inflammation via NLRP3 inflammasome inhibition highlights its importance in cellular homeostasis and disease pathology. For researchers and drug development professionals, understanding these multifaceted effects and the methodologies to study them is crucial for harnessing the therapeutic promise of BHB in a range of conditions, from neurodegenerative and cardiovascular diseases to inflammatory disorders. Further research into the precise molecular mechanisms and long-term consequences of sustained, elevated BHB levels will undoubtedly pave the way for novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Enantiopure (R)-3-Hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure (R)-3-hydroxybutyric acid ((R)-3-HB) is a valuable chiral building block for the synthesis of a wide range of pharmaceuticals, including antibiotics, vitamins, and other bioactive molecules. Its production through enzymatic methods offers significant advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions, and reduced environmental impact. These application notes provide an overview of common enzymatic strategies and detailed protocols for the synthesis of enantiopure (R)-3-HB.

Enzymatic Strategies for (R)-3-Hydroxybutyric Acid Synthesis

Several enzymatic approaches have been successfully employed for the production of enantiopure (R)-3-HB. The primary methods include:

  • Kinetic Resolution using Lipases: This classic method utilizes the enantioselectivity of lipases, such as Candida antarctica lipase (B570770) B (CAL-B), to selectively acylate or hydrolyze one enantiomer from a racemic mixture of 3-hydroxybutyric acid esters, leaving the desired (R)-enantiomer.

  • Asymmetric Reduction using Carbonyl Reductases: Prochiral ketoesters, such as ethyl acetoacetate (B1235776), can be asymmetrically reduced to the corresponding (R)-3-hydroxybutyrate ester using stereoselective carbonyl reductases, often coupled with a cofactor regeneration system.

  • Multi-Enzyme Cascade Reactions: In vitro cascade reactions starting from simple precursors like acetate (B1210297) can produce (R)-3-hydroxybutyryl-CoA, which can then be converted to (R)-3-HB. These systems offer high atom economy and process integration.

  • Whole-Cell Biocatalysis: Engineered microorganisms, such as Escherichia coli or specialized strains like Halomonas sp., can be metabolically engineered to produce (R)-3-HB directly from simple carbon sources like glucose or sucrose.[1][2]

Data Presentation: Comparison of Enzymatic Methods

The following table summarizes key quantitative data from various enzymatic methods for the synthesis of (R)-3-HB and its derivatives, providing a basis for comparison.

MethodEnzyme(s)Substrate(s)ProductYieldEnantiomeric Excess (ee)Reference(s)
Kinetic Resolution Candida antarctica lipase B (CAL-B)Racemic ethyl 3-hydroxybutyrate (B1226725)(R)-ethyl 3-hydroxybutyrate~40-50%>90%[3]
Asymmetric Reduction Carbonyl reductase from Burkholderia gladioli (BgADH3) with GDH cofactor regenerationEthyl 4-chloro-3-oxobutanoate (COBE)Ethyl (R)-4-chloro-3-hydroxybutyrate>99%99.9%[4]
Multi-Enzyme Cascade 7 enzymes including CoaA, CoaD, CoaE, ACS, BktB, PhaB, and GDHAcetate(3R)-3-hydroxybutyryl-CoAN/A (Isolated product)High stereocontrol[5][6]
Whole-Cell Biocatalysis Engineered E. coli with phaAB and pct genesGlucose and acetate(R)-3-hydroxybutyric acid5.2 g/L99.2%[1]
Whole-Cell Biocatalysis Halomonas sp. OITC1261Sucrose(R)-3-hydroxybutyric acid58 g/LHigh optical purity[2]

Experimental Protocols

Protocol 1: Kinetic Resolution of Racemic Ethyl 3-Hydroxybutyrate using Immobilized Lipase

This protocol describes the enzymatic kinetic resolution of racemic ethyl 3-hydroxybutyrate using immobilized Candida antarctica lipase B (CAL-B), a widely used and robust biocatalyst.[3]

Materials:

  • Racemic ethyl 3-hydroxybutyrate

  • (R)-1,3-butanediol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous solvent (e.g., toluene (B28343) or solvent-free)

  • Molecular sieves (optional, for solvent drying)

Procedure:

  • To a round-bottom flask, add racemic ethyl 3-hydroxybutyrate (1 equivalent) and (R)-1,3-butanediol (0.5 equivalents).

  • Add immobilized CAL-B (typically 10-20% by weight of the substrates).

  • The reaction can be conducted solvent-free or in an anhydrous organic solvent.

  • The reaction is gently agitated at a controlled temperature (e.g., 30-40°C).[7]

  • To drive the reaction, the ethanol (B145695) byproduct is removed, often by conducting the reaction under reduced pressure (e.g., 80 mmHg).[3]

  • Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

  • The unreacted (R)-ethyl 3-hydroxybutyrate can be separated from the product ester by distillation or chromatography.

Protocol 2: Asymmetric Reduction of Ethyl Acetoacetate using a Carbonyl Reductase

This protocol outlines the asymmetric reduction of a prochiral ketone to the corresponding chiral alcohol using a carbonyl reductase with a cofactor regeneration system.

Materials:

  • Ethyl acetoacetate

  • Carbonyl reductase (e.g., from Burkholderia gladioli)

  • NADPH or NADH

  • Cofactor regeneration system:

    • Glucose dehydrogenase (GDH)

    • D-Glucose

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Organic co-solvent (e.g., isopropanol, optional)

Procedure:

  • In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.0).

  • Add D-glucose (e.g., 1.1 equivalents relative to the substrate).

  • Add the cofactor, NADPH or NADH (catalytic amount, e.g., 0.1 mol%).

  • Add the carbonyl reductase and glucose dehydrogenase to the reaction mixture.

  • Dissolve the ethyl acetoacetate (1 equivalent) in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture.

  • Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring.

  • Monitor the conversion and enantiomeric excess of the product, ethyl (R)-3-hydroxybutyrate, by chiral GC or HPLC.

  • Upon completion, the product can be extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Visualizations

Biosynthetic Pathway of Poly(3-hydroxybutyrate) [P(3HB)]

The following diagram illustrates the common three-step enzymatic pathway for the synthesis of P(3HB) from acetyl-CoA in microorganisms.[8]

P3HB_Biosynthesis cluster_pathway P(3HB) Biosynthetic Pathway AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA PhaA (β-Ketothiolase) R3HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->R3HB_CoA PhaB (Acetoacetyl-CoA Reductase) P3HB Poly(3-hydroxybutyrate) [P(3HB)] R3HB_CoA->P3HB PhaC (PHA Synthase)

Caption: The enzymatic pathway for the biosynthesis of Poly(3-hydroxybutyrate) [P(3HB)].

Experimental Workflow for Kinetic Resolution

The diagram below outlines the general experimental workflow for the kinetic resolution of a racemic mixture to obtain an enantiopure compound.

Kinetic_Resolution_Workflow Start Start with Racemic Mixture Reaction Enzymatic Reaction (e.g., Lipase-catalyzed acylation) Start->Reaction Monitoring Monitor Reaction (Chiral GC/HPLC) Reaction->Monitoring Stop Stop Reaction at ~50% Conversion Monitoring->Stop Separation Separation of Reacted and Unreacted Enantiomers (e.g., Chromatography, Distillation) Stop->Separation Product Enantiopure Product Separation->Product

Caption: General experimental workflow for enzymatic kinetic resolution.

Multi-Enzyme Cascade for (3R)-3-Hydroxybutyryl-CoA Synthesis

This diagram illustrates a multi-enzyme cascade for the in vitro synthesis of (3R)-3-hydroxybutyryl-CoA from acetate.

MultiEnzyme_Cascade cluster_cofactor Cofactor Regeneration Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA ACS AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA BktB R3HB_CoA (3R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->R3HB_CoA PhaB NADP NADP+ NADPH NADPH NADP->NADPH GDH NADPH->AcetoacetylCoA Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone

Caption: A multi-enzyme cascade for the synthesis of (3R)-3-hydroxybutyryl-CoA.

References

Chemical Synthesis of 3-Hydroxybutyric Acid and Its Salts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of 3-Hydroxybutyric acid (3-HB) and its corresponding salts. 3-HB and its derivatives are of significant interest in biomedical research and drug development due to their roles as an alternative energy source for the brain and muscles and as signaling molecules.[1] This guide offers various synthesis strategies, enabling the production of these valuable compounds for research and therapeutic applications.

Application Notes

This compound, a ketone body, has demonstrated therapeutic potential in a range of disease models. It serves as a crucial energy substrate during periods of low glucose availability and exhibits neuroprotective effects.[2] Its applications extend to the study and potential treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it may help mitigate neuronal damage and improve cognitive function.[1] Furthermore, 3-HB acts as a signaling molecule, influencing cellular processes by inhibiting histone deacetylases (HDACs) and activating specific G-protein-coupled receptors like HCAR2 and FFAR3, which are involved in inflammation and metabolism.[3][4][5] The salts of 3-HB, such as sodium, potassium, calcium, and magnesium 3-hydroxybutyrate (B1226725), are often used as supplements to induce a state of nutritional ketosis for therapeutic or performance-enhancing purposes.[6]

Experimental Protocols

Several methods for the chemical synthesis of this compound and its salts are detailed below, including asymmetric hydrogenation, ester hydrolysis, and enzymatic synthesis.

Protocol 1: Asymmetric Hydrogenation of 3-Oxobutanoates

This method allows for the enantioselective synthesis of (R)-3-Hydroxybutyric acid esters, which can then be hydrolyzed to the free acid or converted to its salts.

1.1: Synthesis of Methyl (R)-3-Hydroxybutyrate using a Ruthenium Catalyst [7][8]

  • Materials: Methyl 3-oxobutanoate, Ruthenium complex catalyst, Organic solvent (e.g., Methanol), Hydrogen gas.

  • Procedure:

    • In an autoclave, combine methyl 3-oxobutanoate and a ruthenium complex catalyst in a molar ratio of 1:0.0005 to 1:0.005 in an organic solvent.[7]

    • Purge the autoclave with nitrogen gas.

    • Pressurize the autoclave with hydrogen gas to 10 bar.[7]

    • Heat the reaction mixture to 60°C and stir for 16 hours.[7]

    • After cooling to room temperature, vent the autoclave and concentrate the reaction mixture to near dryness.

    • Purify the crude product by vacuum distillation at 80°C to obtain colorless methyl (R)-3-hydroxybutyrate.[7]

1.2: Synthesis of Ethyl (R)-3-Hydroxybutyrate using a Ruthenium Catalyst [7][8]

  • Materials: Ethyl 3-oxobutanoate, Ruthenium complex catalyst, Organic solvent, Hydrogen gas.

  • Procedure:

    • Follow the general procedure as in 1.1, substituting methyl 3-oxobutanoate with ethyl 3-oxobutanoate.

    • Set the reaction temperature to 80°C and the hydrogen pressure to 10 bar, with a reaction time of 20 hours.[7]

    • Purify the product by vacuum distillation at 85°C.[7]

1.3: Synthesis of Alkyl (R)-3-Hydroxybutyrates using a Modified Nickel Catalyst [9]

  • Catalyst Preparation:

    • Immerse non-activated nickel powder (0.5 g) in a 50 cm³ aqueous solution of (R,R)-tartaric acid (0.5 g) and NaBr (2.0 g) at 100°C. Adjust the pH to 3.2 with 1M NaOH.

    • After 1 hour, decant the solution and wash the catalyst sequentially with deionized water, methanol, and tetrahydrofuran (B95107) (THF).[9]

  • Hydrogenation Procedure:

    • In an autoclave, combine the modified nickel catalyst with a mixture of alkyl acetoacetate (B1235776) (43 mmol for methyl ester, 21.5 mmol for other esters), acetic acid (0.1 g), and THF (10 cm³).

    • Pressurize with hydrogen gas to 9 MPa and heat to 100-110°C for 20 hours.[9]

    • Isolate the product by distillation.

Protocol 2: Synthesis of this compound and its Salts from Esters

This protocol describes the hydrolysis of 3-hydroxybutyrate esters to the free acid, followed by conversion to the desired salt.

2.1: Synthesis of (R)-3-Hydroxybutyric Acid via Hydrolysis [7][8]

  • Materials: (R)-3-hydroxybutyrate ester (methyl or ethyl), Sodium hydroxide (B78521), 732 cation exchange resin, Water.

  • Procedure:

    • Dissolve the (R)-3-hydroxybutyrate ester in water.

    • Slowly add sodium hydroxide solid in batches at a temperature below 10°C.

    • Continue the reaction for 3 hours.

    • Pass the reaction solution through a 732 cation exchange resin to remove sodium ions.[8]

    • Concentrate the resulting aqueous solution to near dryness and crystallize to obtain white solid (R)-3-hydroxybutyric acid.[8]

2.2: Synthesis of Sodium (R)-3-Hydroxybutyrate [7]

  • Materials: Methyl (R)-3-hydroxybutyrate (76.0 g), Sodium hydroxide (25.8 g), Water (300 ml), Activated carbon.

  • Procedure:

    • In a 500 ml three-necked flask, dissolve methyl (R)-3-hydroxybutyrate in water.

    • Control the temperature to below 30°C and slowly add sodium hydroxide in batches over 3 hours.

    • Maintain the temperature at or below 10°C and continue the reaction for another 3 hours.[7]

    • Add 0.3 g of activated carbon and stir for 30 minutes.

    • Filter the solution and concentrate the filtrate to 100 ml.

    • Cool to room temperature, stir for 1 hour to crystallize, then centrifuge and dry in vacuo to obtain white solid sodium (R)-3-hydroxybutyrate.[7]

2.3: Synthesis of Potassium (R)-3-Hydroxybutyrate [8]

  • Materials: Ethyl (R)-3-hydroxybutanoate (88.4 g), Potassium hydroxide (37.5 g), Water (300 ml), Activated carbon.

  • Procedure:

    • Dissolve ethyl (R)-3-hydroxybutanoate in water.

    • Slowly add potassium hydroxide in batches over 3 hours, maintaining the temperature below 10°C.

    • Continue the reaction for 2 hours.

    • Add 0.3 g of activated carbon and stir for 30 minutes.

    • Filter and concentrate the filtrate to 100 ml.

    • Cool to room temperature, stir for 1 hour for crystallization, centrifuge, and dry to obtain the product.[8]

2.4: Synthesis of Magnesium (R)-3-Hydroxybutyrate [8]

  • Materials: Ethyl (R)-3-hydroxybutanoate (86.9 g), Sodium hydroxide (26.5 g), Magnesium hydroxide (19.2 g), Water (300 ml), 732 cation exchange resin, Activated carbon.

  • Procedure:

    • Hydrolyze ethyl (R)-3-hydroxybutanoate with sodium hydroxide in water as described in 2.2.

    • Pass the reaction solution through a 732 cation exchange resin to obtain an aqueous solution of (R)-3-hydroxybutyric acid.

    • Concentrate the solution to 200 g/L.

    • Slowly add magnesium hydroxide in batches over 5 hours and continue to react for another 5 hours.

    • Add activated carbon, stir, filter, and concentrate the filtrate.

    • Crystallize, centrifuge, and dry the product.[8]

2.5: General Method for Preparing 3-Hydroxybutyrate Salts [10]

  • Materials: Ethyl or methyl 3-hydroxybutyrate, Basic catalyst (e.g., NaOH, KOH), Inorganic base (e.g., NaOH, KOH, Ca(OH)₂, Mg(OH)₂), Water, Ethanol (B145695) or Isopropanol.

  • Step 1: Hydrolysis to this compound

    • In a reaction vessel, add 200-300 g of water and 100-150 g of ethyl or methyl 3-hydroxybutyrate with stirring.

    • Add 75-166 g of a basic catalyst and heat to 35-55°C for 12-24 hours.[10]

    • After the reaction, remove water by distillation at 20-40°C.

    • Cool to 0°C, add ethanol or isopropanol, and stir for 2-12 hours.

    • Cool further to below 0°C for crystallization (24 hours at 0-5°C).

    • Separate the solid by suction filtration, wash with ethanol or isopropanol, and dry at 35-55°C to obtain this compound.[10]

  • Step 2: Salt Formation

    • React the obtained this compound with an inorganic base (molar ratio of acid to base is approximately 2-2.1:1.5) in a suitable solvent.

    • Purification may involve the addition of activated carbon.[10]

Protocol 3: Enzymatic Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate[11]

This protocol utilizes the enzyme Candida antarctica lipase (B570770) B (CAL-B) for the synthesis of a ketone body ester.

  • Materials: Racemic ethyl 3-hydroxybutyrate, (R)-1,3-butanediol, Immobilized Candida antarctica lipase B (CAL-B).

  • Procedure:

    • Combine racemic ethyl 3-hydroxybutyrate (1 g, 7.6 mmol), (R)-1,3-butanediol (0.34 g, 3.9 mmol), and CAL-B (70 mg).

    • Gently shake the mixture under reduced pressure (80 mmHg) at 30°C for 6 hours.

    • Filter the reaction mixture to remove the enzyme.

    • Evaporate the mixture under reduced pressure to separate the unreacted (S)-ethyl 3-hydroxybutyrate as the distillate from the desired (R)-3-hydroxybutyl (R)-3-hydroxybutyrate product.[11]

Quantitative Data Summary

The following table summarizes the yields and enantiomeric excess (ee) for various synthesis methods described in the literature.

ProductStarting MaterialMethodCatalyst/EnzymeYield (%)Enantiomeric Excess (ee %)Reference
Methyl (R)-3-hydroxybutyrateMethyl 3-oxobutanoateAsymmetric HydrogenationRuthenium complex94.794[7]
Ethyl (R)-3-hydroxybutyrateEthyl 3-oxobutanoateAsymmetric HydrogenationRuthenium complex98.594.5[7]
Alkyl (R)-3-hydroxybutyratesAlkyl acetoacetateAsymmetric HydrogenationModified Nickel-93[9]
Sodium (R)-3-hydroxybutyrateMethyl (R)-3-hydroxybutyrateEster HydrolysisNaOH85.091.5[7]
(R)-3-Hydroxybutyric acidEthyl (R)-3-hydroxybutanoateEster HydrolysisNaOH / Resin85.092[8]
Potassium (R)-3-hydroxybutyrateEthyl (R)-3-hydroxybutanoateEster HydrolysisKOH88.292.8[8]
Magnesium (R)-3-hydroxybutyrateEthyl (R)-3-hydroxybutanoateEster Hydrolysis / Salt FormationNaOH / Mg(OH)₂85.091.6[8]
Magnesium 3-hydroxybutyrateEthyl 3-hydroxybutyrateEster Hydrolysis / Salt FormationNaOH / Mg(OH)₂97.2-[10]
(S)-(+)-ethyl 3-hydroxybutanoateEthyl acetoacetateYeast ReductionBaker's Yeast59-7685[12]
(R)-3-hydroxybutyl (R)-3-hydroxybutyrateRacemic ethyl 3-hydroxybutyrateEnzymatic TransesterificationCAL-B48>90 (dr)[11]

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways related to the synthesis and action of this compound.

G cluster_start Starting Materials cluster_synthesis Synthesis of (R)-3-Hydroxybutyrate Ester cluster_hydrolysis Hydrolysis and Salt Formation 3-Oxobutanoate_Ester 3-Oxobutanoate Ester (e.g., Methyl or Ethyl Acetoacetate) Asymmetric_Hydrogenation Asymmetric Hydrogenation 3-Oxobutanoate_Ester->Asymmetric_Hydrogenation H₂, Chiral Catalyst (Ru or Ni) R_3_HB_Ester (R)-3-Hydroxybutyrate Ester Asymmetric_Hydrogenation->R_3_HB_Ester Ester_Hydrolysis Ester Hydrolysis (e.g., NaOH, KOH) R_3_HB_Ester->Ester_Hydrolysis R_3_HB_Acid (R)-3-Hydroxybutyric Acid Ester_Hydrolysis->R_3_HB_Acid Salt_Formation Salt Formation (e.g., NaOH, KOH, Ca(OH)₂, Mg(OH)₂) R_3_HB_Acid->Salt_Formation 3_HB_Salt 3-Hydroxybutyrate Salt (Na, K, Ca, Mg) Salt_Formation->3_HB_Salt

Caption: General workflow for the chemical synthesis of 3-Hydroxybutyrate salts.

G cluster_extracellular Extracellular cluster_cell Cellular Response 3_HB 3-Hydroxybutyrate (3-HB) GPCRs GPCRs (HCAR2, FFAR3) 3_HB->GPCRs HDAC_Inhibition HDAC Inhibition 3_HB->HDAC_Inhibition Energy_Metabolism Energy Metabolism 3_HB->Energy_Metabolism Signaling_Cascades Downstream Signaling Cascades (e.g., ↓cAMP/PKA/CREB) GPCRs->Signaling_Cascades Gene_Expression Altered Gene Expression (e.g., ↑BDNF, ↑FOXA2) HDAC_Inhibition->Gene_Expression Mitochondrial_Respiration ↑ Mitochondrial Respiration ↑ ATP Production Energy_Metabolism->Mitochondrial_Respiration Inflammation_Modulation Inflammation Modulation (e.g., ↓NF-κB activation) Signaling_Cascades->Inflammation_Modulation

Caption: Signaling pathways of 3-Hydroxybutyrate.

References

Application Notes and Protocols for Microbial Fermentation of 3-Hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutyric acid (3-HB) is a chiral molecule with significant applications in the synthesis of fine chemicals, pharmaceuticals, and biodegradable polymers. As a key ketone body, its (R)-enantiomer also has physiological roles and potential therapeutic uses.[1][2][3] Microbial fermentation has emerged as a promising and sustainable alternative to chemical synthesis for the production of enantiomerically pure 3-HB.[3][4] This document provides detailed application notes and protocols for the production of 3-HB using microbial fermentation, focusing on genetically engineered Escherichia coli.

Metabolic Pathways for 3-HB Production

The biosynthesis of 3-HB in recombinant microorganisms typically starts from acetyl-CoA, a central metabolite derived from common carbon sources like glucose.[1] Two distinct pathways can be engineered to produce the (R) or (S) enantiomer of 3-HB.

(R)-3-Hydroxybutyric Acid Synthesis Pathway

The pathway for (R)-3-HB production involves three key enzymatic steps. It begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then reduced to (R)-3-hydroxybutyryl-CoA. The final step is the removal of the Coenzyme A (CoA) group to yield (R)-3-HB.[1][5]

R_3HB_Pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa PhaA / Thl / BktB (β-Ketothiolase) r_3hb_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->r_3hb_coa PhaB (Acetoacetyl-CoA Reductase) NADPH -> NADP+ r_3hb (R)-3-Hydroxybutyric Acid r_3hb_coa->r_3hb TesB / Ptb-Buk (Thioesterase / Kinase)

Caption: Biosynthetic pathway for (R)-3-Hydroxybutyric acid.
(S)-3-Hydroxybutyric Acid Synthesis Pathway

The synthesis of (S)-3-HB follows a similar initial step but utilizes an NADH-dependent dehydrogenase to create the (S)-enantiomer of the 3-hydroxybutyryl-CoA intermediate. A different set of enzymes is also typically used for the final CoA removal step.[5][6]

S_3HB_Pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa PhaA / Thl (β-Ketothiolase) s_3hb_coa (S)-3-Hydroxybutyryl-CoA acetoacetyl_coa->s_3hb_coa Hbd ((S)-3HB-CoA Dehydrogenase) NADH -> NAD+ s_3hb (S)-3-Hydroxybutyric Acid s_3hb_coa->s_3hb Bch (3-Hydroxyisobutyryl-CoA Hydrolase)

Caption: Biosynthetic pathway for (S)-3-Hydroxybutyric acid.

Experimental Workflow

A typical workflow for developing a microbial strain for 3-HB production and optimizing its fermentation process involves several key stages, from initial strain engineering to scaled-up production in a bioreactor.

Experimental_Workflow cluster_strain Strain Engineering cluster_fermentation Fermentation Process cluster_analysis Analysis & Purification gene_selection Gene Selection (phaA, phaB, tesB, etc.) plasmid_construction Plasmid Construction gene_selection->plasmid_construction transformation Host Transformation (e.g., E. coli) plasmid_construction->transformation strain_verification Strain Verification (PCR, Sequencing) transformation->strain_verification shake_flask Shake Flask Cultivation (Initial Screening) strain_verification->shake_flask media_optimization Media Optimization shake_flask->media_optimization bioreactor_batch Bioreactor Batch Fermentation media_optimization->bioreactor_batch bioreactor_fedbatch Bioreactor Fed-Batch Fermentation bioreactor_batch->bioreactor_fedbatch sampling Sampling & OD600 Measurement bioreactor_fedbatch->sampling hplc_analysis 3-HB Quantification (HPLC) sampling->hplc_analysis purification Downstream Processing (Centrifugation, Filtration) hplc_analysis->purification product_characterization Product Characterization purification->product_characterization

Caption: General experimental workflow for 3-HB production.

Data Presentation: Performance of Engineered Strains

The following tables summarize the quantitative data from various studies on microbial 3-HB production, providing a comparative overview of different approaches.

Table 1: Production of (R)-3-Hydroxybutyric Acid

MicroorganismKey Genes ExpressedFermentation ModeCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
E. coli Q5081Pathway optimization, NADPH regenerationFed-BatchGlucose75.70.341.26[4]
E. coli BW25113phbA, phbB, tesBFed-BatchGlucose12-0.5[7]
E. coli DH5αphbA, phbB, ptb, bukFed-BatchGlucose12-0.25[8]
E. coliphaA, phaB, tesBAerobic FermentationGlucose11.2--[9]
Halomonas sp. OITC1261Wild TypeAerobic CultivationSucrose58-0.65[2]
Azohydromonas lata M5MutantResting Cells(R,S)-1,3-butanediol8.7--[10]
Corynebacterium glutamicumCGMCC No. 13957Fermentation-11.5--[11]

Table 2: Production of (S)-3-Hydroxybutyric Acid

MicroorganismKey Genes ExpressedFermentation ModeCarbon SourceTiter (g/L)Reference
E. coli BL21(DE3)phaA, hbd, bchFed-BatchGlucose0.61[12]
E. coli BL21Star(DE3)thl, hbd, tesBShake FlaskGlucose2.08[6]
Yarrowia lipolyticaMutantFed-BatchButyric Acid31[13]

Experimental Protocols

Protocol 1: Construction of (R)-3-HB Producing E. coli

Objective: To construct a recombinant E. coli strain capable of producing (R)-3-HB from glucose.

Materials:

  • E. coli DH5α (for cloning) and E. coli BL21(DE3) (for expression)

  • Plasmid vector (e.g., pETDuet-1)

  • Genes: phaA and phaB from Cupriavidus necator, tesB from E. coli

  • Restriction enzymes, T4 DNA ligase

  • LB medium, SOC medium

  • Antibiotics (as required by the plasmid)

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

Methodology:

  • Gene Amplification: Amplify the coding sequences of phaA, phaB, and tesB using PCR with primers containing appropriate restriction sites.

  • Plasmid Construction: Digest the plasmid vector and the PCR products with the corresponding restriction enzymes. Ligate the gene fragments into the vector to create the expression plasmid (e.g., pET-phaAB-tesB).

  • Transformation: Transform the ligated plasmid into competent E. coli DH5α cells for plasmid propagation. Verify the construct by restriction digestion and sequencing.

  • Expression Strain Preparation: Transform the verified plasmid into competent E. coli BL21(DE3) expression host cells.

  • Strain Verification: Confirm the presence of the plasmid in BL21(DE3) colonies by colony PCR.

Protocol 2: Shake Flask Cultivation for 3-HB Production

Objective: To evaluate the 3-HB production of the engineered strain in small-scale cultures.

Materials:

  • Recombinant E. coli strain

  • LB medium (for seed culture)

  • M9 minimal medium (for fermentation) supplemented with:

    • 20 g/L glucose

    • 5 g/L yeast extract

    • 1 mM MgSO₄

    • Trace elements solution

  • Appropriate antibiotic

  • IPTG solution (1 M)

  • 250 mL baffled shake flasks

Methodology:

  • Seed Culture: Inoculate a single colony of the recombinant strain into 5 mL of LB medium with the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.

  • Fermentation Culture: Inoculate 50 mL of M9 fermentation medium in a 250 mL baffled flask with the overnight seed culture to an initial OD₆₀₀ of ~0.1.

  • Induction: Incubate the culture at 37°C with shaking at 200 rpm. When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Cultivation: Reduce the temperature to 30°C and continue cultivation for 48-72 hours.

  • Sampling: Periodically take samples to measure cell density (OD₆₀₀) and the concentration of 3-HB and glucose in the supernatant.

Protocol 3: Fed-Batch Fermentation in a Bioreactor

Objective: To achieve high-titer production of 3-HB in a controlled bioreactor environment.

Materials:

  • 5 L bioreactor

  • Recombinant E. coli strain

  • Batch medium (e.g., modified M9 medium with 20 g/L glucose)

  • Feeding solution (e.g., 500 g/L glucose, 100 g/L yeast extract)

  • pH control agents (e.g., NH₄OH, H₃PO₄)

  • Antifoam agent

Methodology:

  • Bioreactor Preparation: Sterilize the bioreactor containing 3 L of batch medium.

  • Inoculation: Inoculate the bioreactor with an overnight seed culture to an initial OD₆₀₀ of ~0.1.

  • Batch Phase: Control the temperature at 37°C, pH at 7.0 (controlled with NH₄OH), and dissolved oxygen (DO) above 20% by adjusting agitation and aeration rate.

  • Induction: Once the initial glucose in the batch medium is nearly depleted (indicated by a sharp increase in DO), induce the culture with IPTG (e.g., 0.5 mM final concentration) and lower the temperature to 30°C.

  • Fed-Batch Phase: Start the feeding of the concentrated glucose/yeast extract solution. The feeding rate can be controlled to maintain a low glucose concentration in the broth (e.g., < 2 g/L) to avoid overflow metabolism.

  • Cultivation: Continue the fed-batch fermentation for 48-96 hours, taking samples periodically for analysis.[7][8] A high cell density of over 17 g/L cell dry weight can be achieved, leading to 3-HB production of up to 12 g/L or more.[7] In some optimized processes, titers can reach as high as 105 g/L.[14]

Protocol 4: Quantification of 3-HB by HPLC

Objective: To accurately measure the concentration of 3-HB in the fermentation broth.

Materials:

  • Fermentation samples

  • 0.22 µm syringe filters

  • HPLC system with a suitable column (e.g., Aminex HPX-87H)

  • Mobile phase (e.g., 5 mM H₂SO₄)

  • 3-HB standard solution

  • UV or Refractive Index (RI) detector

Methodology:

  • Sample Preparation: Centrifuge the fermentation sample at 10,000 x g for 10 minutes to pellet the cells.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the sample into the HPLC system.

    • Run the analysis with an isocratic flow of the mobile phase (e.g., at 0.6 mL/min).

    • Set the column temperature (e.g., 50°C).

    • Detect 3-HB using a UV detector (at ~210 nm) or an RI detector.

  • Quantification: Create a standard curve using known concentrations of 3-HB. Calculate the concentration of 3-HB in the samples by comparing their peak areas to the standard curve.

References

Application Note: Quantification of 3-Hydroxybutyric Acid in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxybutyric acid (3-HB), a ketone body, is a critical analyte in clinical and research settings, serving as a key biomarker for conditions such as diabetic ketoacidosis, metabolic disorders, and adherence to ketogenic diets. Accurate and robust quantification of 3-HB in biological matrices is essential for understanding its physiological and pathological roles. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and specific method for this purpose. Due to its low volatility, 3-HB requires a chemical derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis. This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound in human plasma using GC-MS with a silylation derivatization agent.

Principle of the Method

This method involves the isolation of this compound from a plasma sample via protein precipitation, followed by a derivatization step where the hydroxyl and carboxyl groups of 3-HB react with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a di-trimethylsilyl (di-TMS) derivative. This derivative is more volatile and thermally stable, making it ideal for GC separation. The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer, often operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is achieved by comparing the analyte's response to that of a deuterated internal standard.

Reagents and Materials

  • Solvents: Acetonitrile (B52724), Ethyl Acetate (B1210297) (HPLC or GC grade)

  • Reagents:

    • This compound (analytical standard)

    • This compound-d4 (BHB-d4) or similar deuterated internal standard (IS)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Supplies:

    • Microcentrifuge tubes (1.5 mL)

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator or heating block

    • GC vials with inserts

    • Syringe filters (optional)

Experimental Protocols

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (e.g., BHB-d4) in a suitable solvent like methanol (B129727) or water.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the 3-HB stock solution to create calibration standards covering the desired concentration range (e.g., 50 to 500 µg/mL).[1]

  • Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 400 µg/mL BHB-d4).[1]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess method accuracy and precision.[1]

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[1]

  • Add 25 µL of the internal standard working solution to each tube (except for blank samples).[1]

  • Add 225 µL of ice-cold acetonitrile to precipitate proteins.[1]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 9,600 x g) for 7 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer 100 µL of the supernatant to a clean tube for the drying and derivatization steps.[1]

Derivatization Protocol
  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at approximately 70°C.[2] To ensure all water is removed, which can interfere with derivatization, the dried extract can be reconstituted in 250 µL of ethanol (B145695) and re-evaporated.[1]

  • Add 70 µL of ethyl acetate to the dried residue.[1]

  • Add 70 µL of the derivatizing agent (BSTFA with 1% TMCS).[1]

  • Cap the tube immediately and vortex thoroughly.

  • Incubate the mixture for 30 minutes at room temperature or 20 minutes at 70°C to ensure complete derivatization.[1][2]

  • After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Instrumental Conditions

The following are typical GC-MS parameters. These should be optimized for the specific instrument in use.

Parameter Setting
Gas Chromatograph Agilent 6890 or similar
Column HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Program Initial temp 60°C, hold for 2 min, ramp at 15°C/min to 100°C, then ramp at 25°C/min to 250°C, hold for 5 min.[3]
Mass Spectrometer Agilent 5973 or similar
Transfer Line Temp 280°C
Ion Source Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor (di-TMS-3HB) Quantifier: m/z 233. Qualifiers: m/z 147, 248 (molecular ion is weak).[4][5]
Ions to Monitor (IS) Dependent on the deuterated standard used (e.g., for di-TMS-GHB-d6, m/z 239 is often used).

Data Presentation

Method performance characteristics should be evaluated through a validation process. The following tables summarize typical quantitative data obtained from validated methods for hydroxybutyric acids.

Table 1: Method Linearity and Sensitivity

AnalyteMatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
This compoundBlood50 - 500>0.993N/A[1]
Gamma-Hydroxybutyric AcidBlood1 - 200>0.99N/A10[6]
Gamma-Hydroxybutyric AcidUrine5 - 100>0.9915[7]

Note: Data for the isomer Gamma-Hydroxybutyric Acid (GHB) is included for comparative purposes as it follows a similar analytical procedure.

Table 2: Method Precision

AnalyteQC Level (µg/mL)Within-Run Precision (%CV)Between-Run Precision (%CV)Reference
This compound100, 250, 400< 1.3%< 1.4%[1]
Gamma-Hydroxybutyric Acid8, 45, 90< 20%< 20%[7]

Visualizations

Experimental Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Plasma Sample (50 µL) Add_IS Add Internal Standard Sample->Add_IS Precipitate Add Acetonitrile (225 µL) Protein Precipitation Add_IS->Precipitate Vortex_Centrifuge Vortex & Centrifuge Precipitate->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Ethyl Acetate Dry->Reconstitute Add_BSTFA Add BSTFA + 1% TMCS Reconstitute->Add_BSTFA Incubate Incubate (e.g., 70°C, 20 min) Add_BSTFA->Incubate GCMS_Analysis GC-MS Analysis (SIM Mode) Incubate->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Overall workflow for 3-HB analysis by GC-MS.

Derivatization Reaction Diagram

Derivatization_Reaction cluster_reactants Reactants cluster_product Product HB This compound (HO-CH(CH₃)-CH₂-COOH) Plus + BSTFA BSTFA (CF₃CON[Si(CH₃)₃]₂) TMS_HB di-TMS-3-Hydroxybutyric Acid ((CH₃)₃SiO-CH(CH₃)-CH₂-COOSi(CH₃)₃) BSTFA->TMS_HB Heat

Caption: Silylation of this compound with BSTFA.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-Hydroxybutyric Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract 3-Hydroxybutyric acid (3-HB), the most abundant ketone body, is a crucial energy source during periods of low glucose availability and also functions as a signaling molecule with roles in inflammation and epigenetics.[1][2][3][4] Accurate quantification of 3-HB in biological matrices is essential for studying metabolic disorders like diabetic ketoacidosis, monitoring ketogenic diets, and investigating its therapeutic potential.[3][5] This application note describes a sensitive, specific, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3-HB in human plasma. The method utilizes a simple protein precipitation step for sample preparation and a hydrophilic interaction liquid chromatography (HILIC) column for robust separation, providing a short analysis time suitable for clinical and research laboratories.

Experimental Protocols

Chemicals and Reagents
  • This compound (≥98% purity)

  • This compound-d4 (internal standard, IS)

  • LC-MS grade acetonitrile, methanol, and water[6]

  • Formic acid (LC-MS grade)[6]

  • Ammonium formate (B1220265) (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Prepare stock solutions of 3-HB and the internal standard (IS), 3-HB-d4, in methanol. Store at -20°C.

  • Working Standard Solutions: Serially dilute the 3-HB primary stock solution with 50:50 acetonitrile/water to prepare working standards for the calibration curve.

  • Calibration Curve Standards: Spike the appropriate amount of each working standard solution into a blank plasma matrix to create calibration standards. A typical concentration range is 1.00 to 80.0 µg/mL.[7]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations, independent of the calibration standards.

Protocol: Plasma Sample Preparation
  • Thaw plasma samples and calibration standards on ice.

  • Aliquot 50 µL of each sample, standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard spiking solution (prepared in acetonitrile) to each tube. This step performs the protein precipitation.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Value
Column Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[6]
Gradient Isocratic or a shallow gradient may be used. e.g., 80% B
Flow Rate 0.35 mL/min[6]
Injection Volume 5 µL
Column Temp. 40°C

| Run Time | ~4 minutes |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative[7]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 2.5 - 3.5 kV
Source Temp. 150°C[8]
Desolvation Temp. 350 - 500°C[8]
MRM Transition (3-HB) Q1: 103.0 m/z -> Q3: 59.0 m/z[6]
MRM Transition (IS) Q1: 107.0 m/z -> Q3: 63.0 m/z

| Collision Energy | Optimized by infusion (typically 10-15 eV) |

Data and Results

The method was validated according to standard bioanalytical guidelines.

Table 3: Method Validation Summary

Parameter Result
Linearity Range 1.0 - 80.0 µg/mL[7]
Correlation Coeff. (r²) > 0.995
LLOQ 0.045 µg/mL[6]
LOD 0.017 µg/mL[6]
Intra-day Precision (%CV) < 5.5%[7]
Inter-day Precision (%CV) < 5.8%[7]
Accuracy/Recovery 96.3% - 103%[7]

| Matrix Effect | Minimal to no ion suppression/enhancement observed. |

The retention time for this compound under these conditions was approximately 3.1 minutes.[6] The simple protein precipitation was effective in removing the majority of plasma proteins and phospholipids, resulting in a clean baseline and minimizing matrix effects.

Diagrams and Workflows

Experimental Workflow

The overall process from sample receipt to final data analysis follows a streamlined workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Thawing p2 Protein Precipitation (Acetonitrile + IS) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Supernatant Transfer p3->p4 a1 Sample Injection p4->a1 a2 Chromatographic Separation (HILIC Column) a1->a2 a3 Mass Spectrometry (MRM Detection) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: LC-MS/MS experimental workflow for 3-HB quantification.

Signaling Pathways of this compound

3-HB is not only a metabolic fuel but also a key signaling molecule that modulates cellular processes through various mechanisms, including epigenetic regulation and anti-inflammatory actions.[1][2]

G 3-Hydroxybutyrate (3-HB) Cellular Roles cluster_energy Metabolic Fuel cluster_signal Signaling Molecule cluster_effects Downstream Effects HB 3-Hydroxybutyrate (3-HB) AC Acetyl-CoA HB->AC HDAC HDACs (Histone Deacetylases) HB->HDAC Inhibition NLRP3 NLRP3 Inflammasome HB->NLRP3 Inhibition GPCR GPCRs (FFAR3, GPR109A) HB->GPCR Activation KC Krebs Cycle AC->KC ATP ATP Production (Energy) KC->ATP GE Altered Gene Expression HDAC->GE RI Reduced Inflammation NLRP3->RI DS Modulated Cellular Signaling GPCR->DS

References

Application Notes and Protocols for Spectrofluorometric Quantitation of Poly(R)-3-Hydroxybutyric Acid (PHB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(R)-3-hydroxybutyric acid (PHB) is a biodegradable and biocompatible polyester (B1180765) synthesized by various microorganisms as an intracellular carbon and energy storage material. Its properties make it a promising candidate for applications in drug delivery, tissue engineering, and as a sustainable alternative to conventional plastics. Accurate and efficient quantification of PHB is crucial for optimizing production processes, characterizing novel PHB-producing strains, and for quality control in various applications.

This document provides detailed protocols for the spectrofluorometric quantification of PHB using two common fluorescent dyes: Nile Red and Nile Blue A. These methods offer a rapid, sensitive, and high-throughput alternative to traditional gravimetric or chromatographic techniques.

Principle of the Assay

The spectrofluorometric assay for PHB quantification is based on the use of lipophilic fluorescent dyes that exhibit enhanced fluorescence upon binding to intracellular PHB granules.

  • Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment. In aqueous or polar environments, it has weak fluorescence. However, upon partitioning into the nonpolar environment of PHB granules, its fluorescence quantum yield increases significantly, emitting a strong red fluorescence.

  • Nile Blue A is another fluorescent dye that specifically stains PHB granules, exhibiting a strong orange fluorescence when bound.[1] It is considered more specific for PHB than other lipid stains like Sudan Black B.[1]

The intensity of the fluorescence emitted is directly proportional to the amount of PHB present in the sample, allowing for quantitative analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the spectrofluorometric quantification of PHB using Nile Red and Nile Blue A.

Table 1: Spectrofluorometric Parameters for PHB Quantification

Fluorescent DyeExcitation Wavelength (nm)Emission Wavelength (nm)
Nile Red470 - 553600 - 640
Nile Blue A460Orange Fluorescence

Note: Optimal excitation and emission wavelengths may vary slightly depending on the instrument and specific experimental conditions. It is recommended to perform a spectral scan to determine the optimal settings for your system.

Table 2: Comparison of PHB Quantification Methods

MethodPrincipleAdvantagesDisadvantages
Spectrofluorometry (Nile Red/Nile Blue A) Staining of intracellular PHB granules with fluorescent dyes and measuring fluorescence intensity.Rapid, high-throughput, sensitive, requires small sample volumes.[2][3]Indirect method, potential for non-specific staining, requires a standard curve for absolute quantification.
Gas Chromatography (GC) Acidic methanolysis of PHB to form methyl esters of 3-hydroxybutyric acid, followed by quantification.[4][5]Absolute quantification, high accuracy and specificity.Time-consuming, requires sample derivatization and specialized equipment.
Gravimetry Extraction of PHB with a solvent (e.g., chloroform) and weighing the dried polymer.[6][7]Direct measurement, simple principle.Requires large amounts of sample, laborious, potential for incomplete extraction.[6]

Experimental Protocols

Protocol 1: Absolute Quantification of PHB using Nile Red Staining

This protocol is adapted from a method developed for the absolute quantification of PHB in recombinant Escherichia coli and involves sonication and ethanol (B145695) extraction to improve accuracy and dynamic range.[2][8]

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glycine-HCl buffer (0.1 M, pH 3.0)

  • Ethanol (96-100%)

  • PHB standard (for calibration curve)

  • Microcentrifuge tubes

  • Spectrofluorometer or microplate reader

Procedure:

  • Cell Harvesting and Washing:

    • Harvest 200 µL of cell culture by centrifugation (e.g., 10,000 rpm for 5 minutes).[6]

    • Wash the cell pellet twice with 200 µL of PBS (pH 7.4) by vortexing and centrifuging.[6]

    • Wash the cells twice with 200 µL of 0.1 M Glycine-HCl buffer (pH 3.0).[6]

  • Protein Digestion (Optional but Recommended):

    • Resuspend the cell pellet in 200 µL of 0.1 M Glycine-HCl buffer (pH 3.0) and incubate for 2 hours at room temperature.[6] This step helps to reduce background fluorescence from overexpressed proteins.[2]

  • Nile Red Staining:

    • Prepare a working solution of Nile Red by diluting the stock solution. The final concentration may need optimization, but a starting point is 3 µL of a 1 mg/mL stock solution per 1 mL of cell suspension.[9]

    • Add the Nile Red solution to the cell suspension and incubate in the dark for 30 minutes.[9]

  • Ethanol Extraction:

    • Centrifuge the stained cell suspension (10,000 rpm for 5 minutes) and discard the supernatant.[6]

    • Add 200 µL of ethanol to the pellet to extract the PHB-bound Nile Red.[6]

  • Fluorescence Measurement:

    • Measure the fluorescence of the ethanolic extract using a spectrofluorometer.[6]

    • Set the excitation wavelength to approximately 470 nm and the emission wavelength to approximately 640 nm.[8]

  • Standard Curve Preparation:

    • Prepare a series of PHB standards of known concentrations (e.g., 20 to 1000 µg/mL).[8]

    • To ensure a uniform distribution, sonicate the PHB standards.[2]

    • Stain and process the standards in the same manner as the cell samples (steps 3-5).

    • Plot the fluorescence intensity against the PHB concentration to generate a standard curve.

  • PHB Quantification:

    • Determine the PHB concentration in the unknown samples by interpolating their fluorescence values on the standard curve.

Protocol 2: In-situ PHB Quantification using Nile Blue A Staining

This protocol is suitable for rapid, qualitative, and semi-quantitative analysis of PHB in bacterial cells.

Materials:

  • Nile Blue A solution (e.g., 1% aqueous solution)

  • Heat source (e.g., Bunsen burner)

  • Microscope slides

  • Fluorescence microscope with appropriate filters (Excitation ~460 nm)

Procedure:

  • Sample Preparation:

    • Prepare a smear of the bacterial culture on a clean microscope slide.

    • Heat-fix the cells by passing the slide through a flame a few times.[1]

  • Staining:

    • Flood the heat-fixed smear with a 1% Nile Blue A solution and allow it to stain for 10 minutes.[1]

  • Washing and Observation:

    • Gently rinse the slide with water to remove excess stain.

    • Allow the slide to air dry.

    • Observe the stained cells under a fluorescence microscope using an excitation wavelength of approximately 460 nm.[1] PHB granules will appear as bright orange fluorescent inclusions within the cells.[1]

  • Quantitative Measurement (Microplate Reader):

    • For a more quantitative approach, staining can be performed in a 96-well microplate.

    • Add cell suspension and Nile Blue A solution to the wells.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission filters.

    • A high correlation (R² > 0.97) between fluorescence intensity and PHB concentration determined by gas chromatography has been reported.[3][10]

Visualizations

experimental_workflow_nile_red cluster_sample_prep Sample Preparation cluster_staining_extraction Staining and Extraction cluster_measurement_analysis Measurement and Analysis cell_culture Bacterial Cell Culture harvesting Harvest Cells (Centrifugation) cell_culture->harvesting washing_pbs Wash with PBS harvesting->washing_pbs washing_glycine Wash with Glycine-HCl Buffer washing_pbs->washing_glycine staining Nile Red Staining washing_glycine->staining extraction Ethanol Extraction staining->extraction measurement Spectrofluorometric Measurement extraction->measurement quantification PHB Quantitation measurement->quantification std_curve Standard Curve (Known PHB concentrations) std_curve->quantification signaling_pathway_phb_detection cluster_dye Fluorescent Dye cluster_cell Bacterial Cell cluster_detection Detection dye Nile Red / Nile Blue A (Low Fluorescence) cell Cell Membrane dye->cell Partitioning phb PHB Granule (Lipophilic) bound_dye Dye-PHB Complex (High Fluorescence) phb->bound_dye Binding detector Spectrofluorometer bound_dye->detector Fluorescence Emission

References

Application Notes and Protocols for the Extraction of 3-Hydroxybutyric Acid from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of 3-hydroxybutyric acid (3-HB) from various biological matrices, including blood (plasma and serum), urine, and tissue. The methodologies are designed to be used in conjunction with analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of this key ketone body.

Introduction

This compound is a crucial ketone body that serves as an alternative energy source for the brain and other tissues during periods of fasting, prolonged exercise, or in pathological conditions like diabetic ketoacidosis.[1][2][3][4] Accurate measurement of 3-HB in biological samples is essential for metabolic research, clinical diagnostics, and in the development of therapeutic agents targeting metabolic pathways. This document outlines validated extraction protocols to ensure high recovery and reproducibility for reliable downstream analysis.

Data Presentation: Method Performance

The following tables summarize the quantitative performance characteristics of various extraction and analytical methods for this compound.

Table 1: Performance of LC-MS/MS Methods for this compound Quantification in Plasma/Serum

ParameterMethod 1Method 2
Linearity Range 0.1 - 10.0 µg/mL1.00 - 80.0 µg/mL
Limit of Detection (LOD) 0.017 µg/mLNot Reported
Lower Limit of Quantification (LLOQ) 0.045 µg/mL1.00 µg/mL
Intra-run Precision (CV%) ≤ 9.16%< 5.5%
Inter-run Precision (CV%) ≤ 10.82%< 5.8%
Analytical Recovery 93.22%96.3 - 103%
Reference [1][5]

Table 2: Performance of GC-MS Methods for this compound Quantification in Blood and Urine

ParameterBlood MethodUrine Method
Linearity Range 1 - 100 mg/L1 - 200 mg/L
Limit of Detection (LOD) Not Reported0.5 mg/L
Limit of Quantification (LOQ) 1 mg/LNot Reported
Intra-assay Precision (CV%) 3.9 - 9.3%Not Reported
Inter-assay Precision (CV%) 12.0% or lessNot Reported
Analytical Recovery 90 - 108%Not Reported
Reference [6][6]

Experimental Protocols

Herein are detailed protocols for the extraction of this compound from blood, urine, and tissue samples.

Protocol 1: Protein Precipitation for 3-HB Extraction from Plasma/Serum

This protocol is a simple and rapid method for removing proteins from plasma or serum samples prior to LC-MS/MS analysis.

Materials:

  • Plasma or serum sample

  • Acetonitrile (B52724) (ACN), ice-cold

  • Internal standard (e.g., this compound-d4)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of internal standard solution (e.g., 400 µg/mL 3-HB-d4 in water).

  • Add 225 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the tube vigorously for 30 seconds.

  • Centrifuge at 9,600 x g for 7 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol_1_Workflow sample Plasma/Serum Sample (50 µL) is Add Internal Standard (25 µL) sample->is acn Add Ice-Cold Acetonitrile (225 µL) is->acn vortex Vortex (30s) acn->vortex centrifuge Centrifuge (9,600 x g, 7 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protocol 1: Protein Precipitation Workflow.

Protocol 2: Liquid-Liquid Extraction (LLE) for 3-HB from Urine

This protocol describes a liquid-liquid extraction method suitable for cleaning up urine samples for GC-MS analysis.

Materials:

  • Urine sample

  • Internal standard (e.g., GHB-d6, as it is structurally similar and often used)

  • Hydrochloric acid (HCl), 3 M

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 250 µL of urine into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard solution (e.g., 250 µg/mL GHB-d6).[7]

  • Acidify the sample by adding 3 M HCl until the pH is approximately 2.[7]

  • Add 500 µL of ethyl acetate.[7]

  • Vortex for 10 seconds at 2400 rpm.[7]

  • Centrifuge for 1 minute at 5000 rpm.[7]

  • Transfer 350 µL of the upper organic phase (ethyl acetate) to a new tube containing anhydrous sodium sulfate to remove residual water.[7]

  • Transfer the dried organic phase to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[7]

  • The dried extract is then ready for derivatization prior to GC-MS analysis.

Protocol_2_Workflow sample Urine Sample (250 µL) is Add Internal Standard (10 µL) sample->is acidify Acidify to pH 2 is->acidify solvent Add Ethyl Acetate (500 µL) acidify->solvent vortex Vortex (10s) solvent->vortex centrifuge Centrifuge (5000 rpm, 1 min) vortex->centrifuge extract Collect Organic Phase (350 µL) centrifuge->extract dry Dry with Na2SO4 extract->dry evaporate Evaporate to Dryness dry->evaporate derivatize Derivatization for GC-MS evaporate->derivatize

Protocol 2: Liquid-Liquid Extraction Workflow.

Protocol 3: Metabolite Extraction from Tissue (Liver, Brain, Muscle)

This protocol is a general method for the extraction of polar metabolites, including 3-HB, from tissue samples for LC-MS/MS analysis.

Materials:

  • Tissue sample (e.g., liver, brain, muscle), snap-frozen in liquid nitrogen

  • Extraction solvent: Acetonitrile:Methanol:Water (2:2:1 v/v/v), chilled to -20°C[1]

  • Internal standards (e.g., [3,4,4,4-D4]βOHB and [U-13C4]AcAc)[1]

  • Bead homogenizer

  • 2 mL homogenization tubes with beads

  • Centrifuge

Procedure:

  • Weigh approximately 20 mg of frozen tissue into a pre-chilled 2 mL homogenization tube containing beads.[1]

  • Add 500 µL of the -20°C extraction solvent containing internal standards.[1]

  • Homogenize the tissue using a bead homogenizer until the tissue is completely disrupted.

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted metabolites.

  • The supernatant can be directly analyzed by LC-MS/MS or dried down and reconstituted in a suitable solvent for analysis.

Protocol_3_Workflow sample Frozen Tissue Sample (~20 mg) solvent Add Cold Extraction Solvent with IS (500 µL) sample->solvent homogenize Bead Homogenization solvent->homogenize centrifuge Centrifuge (15,000 x g, 10 min, 4°C) homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

References

Application Notes and Protocols for Using 3-Hydroxybutyric Acid as a Substrate in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutyric acid (3-HB), a ketone body, is a crucial molecule in cellular metabolism, serving as an alternative energy source during periods of fasting or low glucose availability.[1][2] In addition to its metabolic role, 3-HB also functions as a signaling molecule, notably as an endogenous inhibitor of class I histone deacetylases (HDACs).[1] Given its physiological significance, the enzymatic pathways involving 3-HB are of great interest to researchers in various fields, including metabolic diseases, neuroscience, and drug development. In vitro enzyme assays using 3-HB as a substrate are fundamental tools for studying the enzymes that metabolize it, screening for inhibitors, and understanding its biological roles.

The primary enzyme that utilizes D-3-hydroxybutyrate as a substrate is D-β-hydroxybutyrate dehydrogenase (HBDH) (EC 1.1.1.30). This NAD-dependent oxidoreductase catalyzes the reversible oxidation of D-3-hydroxybutyrate to acetoacetate, with the concomitant reduction of NAD+ to NADH.[3][4][5] The production of NADH, which can be monitored spectrophotometrically at 340 nm, forms the basis of the most common and direct in vitro assay for HBDH activity.[6][7]

Principle of the Assay

The fundamental principle of the HBDH assay is the measurement of NAD+ reduction to NADH, which is directly proportional to the rate of 3-hydroxybutyrate (B1226725) oxidation. The reaction is as follows:

D-3-Hydroxybutyrate + NAD+ <=> Acetoacetate + NADH + H+

The increase in absorbance at 340 nm due to NADH production is monitored over time to determine the reaction velocity.[6][7] Alternatively, the generated NADH can be coupled to a second enzymatic reaction that produces a colorimetric or fluorescent signal, allowing for different detection methods.[8][9] For example, NADH can reduce a tetrazolium salt like INT (iodonitrotetrazolium violet) to a colored formazan (B1609692) product, which is measured at a visible wavelength (e.g., 492 nm).[8]

Data Presentation

Table 1: Kinetic Parameters of D-β-Hydroxybutyrate Dehydrogenase (HBDH)
Enzyme SourceSubstrateK_m_V_max_k_cat_ConditionsReference
Rhodopseudomonas spheroidesD-3-Hydroxybutyrate0.36 mM--pH 8.5, 25°C[4]
Rhodopseudomonas spheroidesNAD+0.09 mM--pH 8.5, 25°C[4]
Cupriavidus necator (GHBDH)Gamma-hydroxybutyrate---pH 9.0, 23°C[10][11]
Psychrophilic HBDH (PaHBDH)Acetoacetate0.08 mM--pH 7.0, 10°C[3][12]
Psychrophilic HBDH (PaHBDH)NADH0.01 mM--pH 7.0, 10°C[3][12]
Mesophilic HBDH (AbHBDH)Acetoacetate0.2 mM--pH 7.0, 10°C[3][12]
Mesophilic HBDH (AbHBDH)NADH0.04 mM--pH 7.0, 10°C[3][12]

Note: The table includes kinetic data for both the forward (3-HB oxidation) and reverse (acetoacetate reduction) reactions, as reported in the literature. Data for different substrates are included for comparative purposes.

Table 2: Comparison of In Vitro HBDH Assay Conditions
ParameterMethod 1 (Spectrophotometric)Method 2 (Colorimetric)Method 3 (Kinetic, Commercial Kit)
Enzyme Source Purified HBDH from various sourcesCell/tissue extracts or purified HBDHBiological fluids (serum, plasma), cell/tissue lysates
Substrate D-3-HydroxybutyrateD-3-HydroxybutyrateEndogenous or added D-3-Hydroxybutyrate
Cofactor NAD+NAD+NAD+
Buffer System 100 mM Tris-HCl or Sodium PyrophosphateTris-based bufferAssay buffer provided in kit (e.g., PBS)
pH 7.8 - 9.0~7.87.0 - 8.0
Temperature 25°C or 37°C37°CRoom Temperature or 37°C
Detection Wavelength 340 nm (NADH)492 nm (Formazan)570 nm / 610 nm (NADH sensor) or 340 nm
Detection Principle Increase in NADH absorbanceReduction of INT to colored formazanNADH-coupled reaction with a colorimetric probe or direct NADH absorbance
Reference [4][6][8][7][9]

Experimental Protocols

Protocol 1: Standard Spectrophotometric Assay for HBDH Activity

This protocol is a generalized method for determining the activity of HBDH by monitoring the production of NADH at 340 nm.

A. Reagent Preparation

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8 at 37°C.[6] Prepare by dissolving Trizma base in deionized water and adjusting the pH with 1 M HCl at 37°C.

  • Substrate Solution: 160 mM D/L-β-Hydroxybutyric acid sodium salt solution.[6] Dissolve the salt in the Assay Buffer. Note that only the D-isomer will be active.

  • Cofactor Solution: 30 mM NAD+ solution.[6] Dissolve NAD+ in deionized water. Prepare this solution fresh daily.

  • Enzyme Solution: Immediately before use, prepare a solution of HBDH (e.g., 0.3 - 0.6 units/mL) in cold Assay Buffer.[6] The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5 minutes.

B. Assay Procedure

  • Set up a spectrophotometer to measure absorbance at 340 nm and equilibrate the sample holder to 37°C.

  • In a 1 cm path length cuvette, prepare the reaction mixture by adding the following reagents:

    • 2.20 mL Assay Buffer

    • 0.50 mL Substrate Solution (Final concentration: ~27 mM D-3-HB)[6]

    • 0.20 mL Cofactor Solution (Final concentration: 2 mM NAD+)[6]

  • Prepare a blank cuvette containing all reagents except the enzyme solution. Add 0.10 mL of Assay Buffer in place of the enzyme.

  • Mix the contents of the cuvettes by inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • To initiate the reaction, add 0.10 mL of the Enzyme Solution to the sample cuvette.

  • Immediately mix by inversion and start recording the increase in absorbance at 340 nm for approximately 5 minutes.[6]

  • Record the absorbance at regular intervals (e.g., every 15-30 seconds).

C. Data Analysis

  • Calculate the rate of change in absorbance per minute (ΔA_340_/min) from the linear portion of the reaction curve.

  • Subtract the rate of the blank reaction (if any) from the rate of the test reaction.

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (μmol/min/mL or U/mL) = (ΔA_340_/min * V_t_) / (ε * l * V_e_)

    • Where:

      • ΔA_340_/min is the rate of absorbance change.

      • V_t_ is the total reaction volume in mL (e.g., 3.0 mL).

      • ε is the molar extinction coefficient for NADH at 340 nm (6.22 mM⁻¹cm⁻¹).

      • l is the path length of the cuvette in cm (typically 1 cm).

      • V_e_ is the volume of the enzyme solution added in mL (e.g., 0.1 mL).

Protocol 2: Colorimetric Microplate Assay for HBDH Activity

This protocol is adapted for a 96-well plate format and uses a colorimetric endpoint, suitable for higher throughput screening. This is based on the principle used in some commercial kits.[8]

A. Reagent Preparation

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8.

  • Reaction Mix: Prepare a master mix containing the buffer, substrate, cofactor, and a colorimetric probe. For example, a mix could contain Tris-HCl (100 mM, pH 7.8), D-3-Hydroxybutyrate (e.g., 20 mM), NAD+ (e.g., 2 mM), and INT (e.g., 0.5 mM) with an electron carrier like diaphorase. The exact concentrations should be optimized.

  • Sample Preparation: Prepare cell/tissue lysates or purified enzyme dilutions in cold Assay Buffer.

B. Assay Procedure

  • Add 20 µL of each sample (or standard) in duplicate to the wells of a clear, flat-bottom 96-well plate.[8]

  • Prepare a "Control" set of wells for each sample that will receive a mix without the substrate (3-HB) to measure background activity.

  • To initiate the reactions, swiftly add 180 µL of the appropriate Reaction Mix to each well.

  • Mix the contents by gentle agitation for 10-20 seconds.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.[8]

  • Measure the absorbance at the appropriate wavelength for the chosen colorimetric probe (e.g., 492 nm for INT formazan).[8]

C. Data Analysis

  • For each sample, subtract the absorbance of the control well (no substrate) from the reaction well.

  • The resulting net absorbance is proportional to the HBDH activity in the sample.

  • A standard curve can be generated using known concentrations of NADH or a calibrated enzyme standard to quantify the activity.

Visualizations

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products 3HB D-3-Hydroxybutyrate Enzyme D-β-Hydroxybutyrate Dehydrogenase (HBDH) 3HB->Enzyme NAD NAD+ NAD->Enzyme AcAc Acetoacetate NADH NADH + H+ Enzyme->AcAc Enzyme->NADH Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, Substrate (3-HB), NAD+ Mix Combine Reagents in Cuvette/Plate Reagents->Mix Enzyme Prepare Enzyme Dilution (e.g., HBDH) Initiate Add Enzyme to Initiate Reaction Enzyme->Initiate Incubate Equilibrate to 37°C Mix->Incubate Incubate->Initiate Measure Monitor Absorbance Change (e.g., at 340 nm) Initiate->Measure Rate Calculate Reaction Rate (ΔAbs/min) Measure->Rate Activity Calculate Enzyme Activity (U/mL) Rate->Activity Metabolic_Context FattyAcids Fatty Acid Oxidation (in Liver Mitochondria) AcetylCoA Acetyl-CoA FattyAcids->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Energy Energy for Peripheral Tissues AcetylCoA->Energy TCA Cycle HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA AcAc Acetoacetate HMGCoA->AcAc AcAc->AcetylCoA Peripheral Tissues HB D-3-Hydroxybutyrate AcAc->HB HBDH (NAD+/NADH) HB->Energy

References

Application Notes and Protocols for 3-Hydroxybutyric Acid in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles in the brain.[1][2] Growing evidence suggests that metabolic dysfunction, particularly impaired glucose utilization in the brain, plays a significant role in the pathogenesis of AD.[2][3] This has led to increased interest in metabolic-based therapies, with a focus on ketone bodies as an alternative energy source for the brain.[3][4][5] 3-Hydroxybutyric acid (BHB), the most abundant ketone body, is produced by the liver during periods of low glucose availability, such as fasting or a ketogenic diet.[6] Beyond its role as an energy substrate, BHB functions as a signaling molecule with neuroprotective effects, making it a promising therapeutic agent in Alzheimer's disease research.[6] Its multifaceted mechanisms of action include reducing neuroinflammation, modulating gene expression through histone deacetylase (HDAC) inhibition, and directly impacting the pathological hallmarks of AD.[7][8]

Mechanisms of Action of BHB in Alzheimer's Disease

BHB exerts its neuroprotective effects through several interconnected pathways:

  • Inhibition of Neuroinflammation: A key mechanism of BHB is the inhibition of the NLRP3 inflammasome, a protein complex in microglia that, when activated by Aβ, drives neuroinflammation by activating caspase-1 and releasing pro-inflammatory cytokines like IL-1β.[1][7][9] Studies have shown that BHB can block the activation of the NLRP3 inflammasome, thereby reducing microgliosis, pro-inflammatory cytokine release, and overall neuroinflammation in AD mouse models.[7][10][11]

  • Histone Deacetylase (HDAC) Inhibition: BHB is an endogenous inhibitor of class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[8][12] By inhibiting these enzymes, BHB increases histone acetylation, leading to a more open chromatin structure and the transcription of genes associated with neuroprotection and cognitive function.[8] For instance, BHB has been shown to upregulate the expression of TrkA, a receptor crucial for the survival of cholinergic neurons, by inhibiting HDAC1 and HDAC3 in cell models of AD.[8]

  • Alternative Energy Source and Neuroprotection: In the AD brain, where glucose metabolism is impaired, neurons struggle to meet their energy demands.[3] BHB can cross the blood-brain barrier and serve as an alternative fuel source for neurons, thereby bypassing deficits in glucose utilization and enhancing mitochondrial function.[2][3] This alternative energy supply helps maintain neuronal stability and can rescue cells from Aβ-induced toxicity.[10][13]

  • Reduction of Aβ and Tau Pathology: Exogenous administration of BHB or induction of ketosis through a ketogenic diet has been shown to reduce Aβ plaque formation and the levels of soluble Aβ-40 and Aβ-42 in the brains of AD mouse models.[7][10][14] Some studies also suggest that BHB can lessen tau pathology.[15] Recent research indicates that BHB may directly interact with misfolded proteins, inducing their insolubility and promoting their clearance through autophagy.[16][17][18]

Application Notes

In Vitro Models

  • Neuroblastoma Cell Lines (e.g., SH-SY5Y): These human-derived cell lines are commonly used to model Aβ toxicity. Researchers can treat SH-SY5Y cells with Aβ oligomers to induce cell death and neuronal damage, and then co-administer BHB to assess its protective effects on cell viability and specific molecular pathways, such as the expression of TrkA receptors via HDAC inhibition.[8]

  • Microglia Cell Lines (e.g., BV2) and Primary Microglia: To study the anti-inflammatory effects of BHB, microglial cells can be activated with lipopolysaccharide (LPS) or Aβ to stimulate an inflammatory response and NLRP3 inflammasome activation. BHB is then added to the culture to determine its ability to suppress the release of inflammatory cytokines (e.g., IL-1β, TNF-α) and reduce inflammasome activation markers.[7][19]

  • 3D Co-culture Models: Advanced in vitro models, such as 3D co-cultures of neurons, astrocytes, and microglia, or organ-on-a-chip systems incorporating a blood-brain barrier, can provide a more physiologically relevant environment to study the complex interactions of BHB in the context of AD pathology.[20][21]

In Vivo Models

  • 5XFAD Mouse Model: This transgenic model, which expresses five familial AD mutations, rapidly develops Aβ plaques and associated microgliosis, making it suitable for studying the effects of BHB on AD pathology.[7][10][14]

  • ApoE-Deficient Mice: As the ApoE4 allele is a major genetic risk factor for AD, ApoE-deficient mice fed a high-fat diet provide a model to study the interplay between lipid metabolism, neuroinflammation, and AD pathology, and the therapeutic potential of BHB in this context.[15]

  • Administration of BHB: Exogenous BHB can be administered to animal models through various methods:

    • In drinking water: Sodium BHB can be dissolved in drinking water for chronic administration.[10]

    • Ketone Esters/Salts: These can be administered orally to achieve higher and more sustained levels of circulating BHB.[15][16]

    • Ketogenic Diet: A high-fat, low-carbohydrate diet naturally elevates endogenous BHB levels.[2][4]

Quantitative Data Presentation

Table 1: Summary of In Vivo Studies of BHB in AD Animal Models

Animal ModelBHB Administration Method & DurationKey Quantitative FindingsReference(s)
5XFAD Mice Exogenous BHB in drinking water- Significantly fewer cortical plaques.[1] - Reduced cortical volume occupied by plaques (P = 0.0054).[10] - Decreased microgliosis (P ≤ 0.0001).[10] - Reduced ASC specks and processed caspase-1 in the cortex.[1][1][10]
5XFAD Mice Exogenous BHB treatment- Significantly lower gene expression of Il-6, Tnf-α, and Il-1β in both cortex and hippocampus.[14] - Significant decrease in soluble Aβ-40 and Aβ-42 in brain homogenates.[14][14]
ApoE-deficient Mice High-fat diet + β-OHB- Attenuated lipid deposition in the choroid plexus.[15] - Decreased amyloid plaque in the substantia nigra pars compacta.[15] - Ameliorated IgG extravasation into the hippocampus.[15] - Reduced serum levels of resistin.[15][15]
Aged Mice Ketone ester (BH-BD) treatment for 1 week- Induced a broad shift in the brain insolublome, promoting clearance of the most insoluble aggregates.[18][18]

Table 2: Summary of In Vitro Studies of BHB in AD Cell Models

Cell TypeTreatment ConditionsKey Quantitative FindingsReference(s)
SH-SY5Y Cells Aβ treatment + BHB- Ameliorated the Aβ-induced reduction of cell vitality and downregulation of TrkA expression.[8] - Inhibited the upregulation of HDAC1/2/3 expression and downregulation of histone acetylation (Ace-H3K9 and Ace-H4K12).[8][8]
Bone Marrow-Derived Macrophages (BMDM) LPS + ATP stimulation + BHB- Inhibited NLRP3 inflammasome activation.[10] - Decreased levels of IL-1β and caspase-1.[10][10]
HT22 Cells Low glucose conditions + 3HB- Positively sustained HT22 cell viability (MTT assay).[13] - Mitigated mitochondrial swelling.[13] - Trended to decline phosphorylation levels of Tau at serine 262 and 396.[13][13]
C. elegans (amyloid-β expressing) BHB treatment- Reduced amyloid-induced paralysis.[16] - Preserved glutaminergic neurons.[16][16]

Experimental Protocols

Protocol 1: In Vivo Administration of BHB to 5XFAD Mice to Assess Impact on Neuropathology

1. Objective: To evaluate the effect of exogenous BHB on amyloid plaque burden and microgliosis in the 5XFAD mouse model of Alzheimer's disease.

2. Materials:

  • 5XFAD transgenic mice and wild-type littermate controls.

  • D-β-hydroxybutyrate sodium salt (Sigma-Aldrich or equivalent).

  • Sterile drinking water.

  • Animal housing and care facilities compliant with institutional guidelines.

  • Reagents and equipment for immunohistochemistry (e.g., anti-Aβ antibody, anti-Iba1 antibody), microscopy, and image analysis software.

3. Procedure:

  • Animal Acclimation: Acclimate 3-month-old 5XFAD and wild-type mice to the housing facility for at least one week prior to the experiment.

  • Group Allocation: Randomly assign mice to four groups: (1) Wild-type control (untreated water), (2) Wild-type + BHB, (3) 5XFAD control (untreated water), (4) 5XFAD + BHB.

  • BHB Solution Preparation: Prepare a solution of BHB in sterile drinking water. A concentration of 2.5 g/L can be used, but should be optimized based on pilot studies of water consumption to achieve desired blood ketone levels. Prepare fresh solution weekly.

  • Administration: Provide the BHB solution or untreated water ad libitum to the respective groups for a duration of 8-12 weeks. Monitor water intake and body weight regularly.

  • Tissue Collection: At the end of the treatment period, euthanize the mice according to approved protocols. Perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

  • Brain Processing: Carefully dissect the brain, post-fix in 4% PFA overnight, and then transfer to a 30% sucrose (B13894) solution for cryoprotection. Section the brain into 30-40 µm thick coronal sections using a cryostat.

  • Immunohistochemistry:

    • Perform staining for amyloid plaques using an anti-Aβ antibody (e.g., 6E10).

    • Perform staining for microglia using an anti-Iba1 antibody.

    • Use appropriate fluorescent secondary antibodies for visualization.

  • Image Acquisition and Analysis:

    • Capture images of the cortex and hippocampus using a confocal or fluorescence microscope.

    • Quantify the plaque burden (% area occupied by Aβ staining) and microgliosis (% area occupied by Iba1 staining) using image analysis software (e.g., ImageJ).

    • Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to compare the groups.

Protocol 2: In Vitro Assessment of BHB's Neuroprotective Effect Against Aβ Toxicity in SH-SY5Y Cells

1. Objective: To determine if BHB can protect SH-SY5Y neuroblastoma cells from Aβ-induced toxicity by upregulating TrkA expression.

2. Materials:

  • SH-SY5Y human neuroblastoma cell line.

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Amyloid-β (1-42) peptide (Anaspec or equivalent).

  • D-β-hydroxybutyrate sodium salt.

  • Reagents for cell viability assay (e.g., MTT or PrestoBlue).

  • Reagents and equipment for Western blotting (e.g., anti-TrkA, anti-HDAC1, anti-HDAC3, anti-β-actin antibodies).

3. Procedure:

  • Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.

  • Aβ Oligomer Preparation: Prepare Aβ (1-42) oligomers by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO, followed by dilution in cell culture medium and incubation to allow for oligomerization.

  • Cell Plating and Treatment:

    • Plate SH-SY5Y cells in 96-well plates (for viability assays) or 6-well plates (for Western blotting) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of BHB (e.g., 1, 5, 10 mM) for 2 hours.

    • Add Aβ oligomers (e.g., 5-10 µM) to the wells (except for the control group) and co-incubate with BHB for 24-48 hours.

  • Cell Viability Assay:

    • After the incubation period, add MTT or PrestoBlue reagent to each well according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader to determine cell viability relative to the untreated control.

  • Western Blot Analysis:

    • Lyse the cells from the 6-well plates and collect the protein extracts.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against TrkA, HDAC1, HDAC3, and a loading control (e.g., β-actin).

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.

    • Quantify band intensities to determine the relative protein expression levels.

Mandatory Visualizations

BHB_Neuroinflammation_Pathway Abeta Amyloid-β (Aβ) Microglia Microglia Abeta->Microglia NLRP3 NLRP3 Inflammasome Microglia->NLRP3 activates Casp1 Caspase-1 (inactive) NLRP3->Casp1 Casp1_act Caspase-1 (active) NLRP3->Casp1_act activates IL1b Pro-IL-1β Casp1_act->IL1b IL1b_act IL-1β (mature) Casp1_act->IL1b_act cleaves Inflammation Neuroinflammation IL1b_act->Inflammation BHB 3-Hydroxybutyrate (BHB) BHB->NLRP3 inhibits

Caption: BHB inhibits Aβ-induced neuroinflammation via the NLRP3 inflammasome.

InVivo_Workflow start Start: 3-month-old 5XFAD & WT Mice acclimate Acclimation (1 week) start->acclimate grouping Random Group Allocation (Control vs. BHB) acclimate->grouping treatment Ad Libitum Treatment (BHB in water for 8-12 weeks) grouping->treatment monitoring Monitor Body Weight & Water Intake treatment->monitoring euthanasia Euthanasia & Perfusion treatment->euthanasia processing Brain Extraction, Post-fixation & Sectioning euthanasia->processing staining Immunohistochemistry (Anti-Aβ, Anti-Iba1) processing->staining imaging Microscopy & Image Acquisition staining->imaging analysis Image Analysis (Plaque Load, Microgliosis) imaging->analysis end Statistical Analysis & Conclusion analysis->end

Caption: Experimental workflow for an in vivo BHB study in 5XFAD mice.

BHB_Mechanisms BHB 3-Hydroxybutyrate (BHB) Energy Alternative Energy Source BHB->Energy Signaling Signaling Molecule BHB->Signaling Neuroprotection Neuronal Energy Rescue Energy->Neuroprotection HDAC HDAC Inhibition Signaling->HDAC NLRP3 NLRP3 Inflammasome Inhibition Signaling->NLRP3 Proteostasis Improved Proteostasis Signaling->Proteostasis GeneExp Altered Gene Expression HDAC->GeneExp Inflam Reduced Neuroinflammation NLRP3->Inflam Therapeutic Therapeutic Effects in AD Neuroprotection->Therapeutic GeneExp->Therapeutic Inflam->Therapeutic Proteostasis->Therapeutic

Caption: Multifaceted mechanisms of BHB's therapeutic potential in AD.

References

3-Hydroxybutyric Acid: Application Notes and Protocols for Therapeutic Development in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutyric acid (3-HB), the most abundant ketone body, has emerged as a significant therapeutic agent for a range of metabolic disorders, including type 2 diabetes, non-alcoholic fatty liver disease, and cardiovascular conditions.[1][2][3] Beyond its classical role as an alternative energy substrate to glucose, 3-HB functions as a potent signaling molecule, exerting pleiotropic effects on cellular metabolism, inflammation, and gene expression.[2][4] These application notes provide a comprehensive overview of the therapeutic potential of 3-HB, with detailed protocols for in vivo and in vitro studies to facilitate further research and drug development.

3-HB's therapeutic efficacy stems from its ability to modulate key signaling pathways involved in metabolic regulation. It is an endogenous inhibitor of class I histone deacetylases (HDACs), leading to epigenetic changes that enhance the expression of genes involved in oxidative stress resistance and metabolic control.[5] Furthermore, 3-HB activates the G-protein coupled receptor 109A (GPR109A), which mediates anti-inflammatory and anti-lipolytic effects.[6][7] It also directly inhibits the NLRP3 inflammasome, a key driver of inflammation in metabolic diseases.[6]

These multifaceted mechanisms of action translate into significant physiological benefits, including improved insulin (B600854) sensitivity, reduced inflammation, and enhanced cardiovascular function.[2][8] This document will provide quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key signaling pathways to guide researchers in harnessing the therapeutic potential of this compound.

Data Presentation

Table 1: In Vivo Studies on the Effects of this compound and its Precursors on Metabolic Parameters in Animal Models
Animal ModelCompound AdministeredDosage and RouteDurationKey Metabolic OutcomesReference(s)
db/db Mice (Type 2 Diabetes)1,3-Butanediol (B41344) (1,3-BDO)10% in drinking water6 weeksMaintained blood 3-HB > 1.5 mM; Significantly reduced fasting blood glucose.[8]
Streptozotocin (STZ)-induced Diabetic Ratsβ-Hydroxybutyrate (BHB)Not specifiedNot specifiedAttenuated cardiac microvascular hyperpermeability.[1]
VM/Dk Mice (Healthy)Glycerol tri-acetoacetate (Gly-3AcAc)2.5, 5.0, 7.5 g/kg via oral gavageAcuteDose-dependent increase in blood BHB (up to ~3 mM); Decreased blood glucose at higher doses.[9]
Crl:WI (Wistar) Rats (Healthy)(R)-3-hydroxybutyl (R)-3-hydroxybutyrate (Ketone Monoester)12-15 g/kg/day in diet (30% of calories)28 daysReduced feed intake and weight gain.[10]
Postnatal Growth Retardation (PGR) Pigletsβ-Hydroxybutyrate (BHB)Not specifiedNot specifiedIncreased serum ATP; Decreased serum glucose, cholesterol, and triglycerides.
db/db Mice (Type 2 Diabetes)Ketone Ester DietEquicaloric replacement of carbohydrates4 weeksIncreased circulating β-OHB to ~4 mM; Improved systolic and diastolic function.[11]
Table 2: Human Studies on the Effects of Exogenous Ketone Supplementation on Metabolic Parameters
Study PopulationCompound AdministeredDosage and RouteDurationKey Metabolic OutcomesReference(s)
Healthy Adults(R)-3-hydroxybutyl (R)-3-hydroxybutyrate140, 357, 714 mg/kgSingle doseDose-dependent increase in blood β-hydroxybutyrate (up to 3-6 mM).[1]
Type 1 Diabetes and Healthy ControlsSodium-D/L-3-OHBIntravenous infusion3 hoursIncreased blood D/L-3-OHB to ~3 mM; Suppressed lipolysis by >50%; Reduced circulating NEFA by ~0.5 mmol/l.[5]
Adults with Type 2 DiabetesKetone Monoester0.3 g/kg body massAcuteElevated blood β-OHB to ~2 mM; No significant change in plasma glucose.[2]
Adults with Type 2 DiabetesKetone Monoester15 g, three times daily before meals14 daysNo significant change in fasting metabolic outcomes.[2]
Healthy Adultsβ-hydroxybutyrateIntravenous infusionNot specifiedIncreased cerebral blood flow; Reduced cerebral glucose oxidation.[4]
Chronic Heart Failure Patients3-hydroxybutyrate (B1226725)Intravenous infusion3 hoursIncreased plasma 3-OHB to 3.3 mM; Increased cardiac output by 40%.[12]

Signaling Pathways

GPR109A_Signaling 3HB 3-Hydroxybutyrate (3-HB) GPR109A GPR109A 3HB->GPR109A Binds to Gi Gi GPR109A->Gi Activates Ca_influx Ca2+ Influx GPR109A->Ca_influx Promotes AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Decreased activation Lipolysis Lipolysis PKA->Lipolysis Inhibits ER_Ca ER Ca2+ Release Ca_influx->ER_Ca Inhibits NLRP3 NLRP3 Inflammasome Activation ER_Ca->NLRP3 Activates Inflammation Inflammation NLRP3->Inflammation Promotes

GPR109A signaling cascade initiated by 3-Hydroxybutyrate.

HDAC_Inhibition_Pathway 3HB_extra 3-Hydroxybutyrate (3-HB) 3HB_intra 3-HB 3HB_extra->3HB_intra Enters cell HDACs Histone Deacetylases (HDAC1, 3, 4) 3HB_intra->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Acetylation Histone Hyperacetylation (e.g., H3K9ac, H3K14ac) Histones->Acetylation Increased Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Leads to Metabolic_Genes Upregulation of genes involved in oxidative stress resistance and metabolic regulation (e.g., FoxO3a, Mt2) Gene_Expression->Metabolic_Genes Includes Metabolic_Outcomes Improved Metabolic Homeostasis Metabolic_Genes->Metabolic_Outcomes Results in

Mechanism of 3-HB as a histone deacetylase inhibitor.

Experimental Protocols

In Vivo Protocol: Evaluation of 3-HB Precursor in a Mouse Model of Type 2 Diabetes (db/db mice)

This protocol outlines a comprehensive in vivo study to assess the therapeutic effects of a 3-HB precursor, 1,3-butanediol (1,3-BDO), in a db/db mouse model of type 2 diabetes.[8][11][13]

1. Animal Model and Acclimation:

  • Model: Male C57BLKS/J-db/db mice (spontaneous model of type 2 diabetes) and their lean db/+ littermates as controls.

  • Age: Start the study at 5-6 weeks of age when hyperglycemia and insulin resistance are developing.

  • Acclimation: House the mice for at least one week before the experiment under controlled conditions (12-hour light/dark cycle, 22-24°C, ad libitum access to standard chow and water).

2. Preparation and Administration of 1,3-Butanediol:

  • Preparation: Prepare a 10% (v/v) solution of 1,3-butanediol in drinking water. Prepare fresh solution weekly.

  • Administration: Provide the 10% 1,3-BDO solution as the sole source of drinking water to the treatment group of db/db mice. The control db/db group and the db/+ group will receive regular drinking water.

3. Monitoring and Measurements (Weekly):

  • Body Weight and Food/Water Intake: Record body weight and measure food and water consumption weekly.

  • Fasting Blood Glucose: After a 6-hour fast, collect a small blood sample from the tail vein and measure blood glucose using a glucometer.

  • Blood Ketones: Immediately after the glucose measurement, measure blood β-hydroxybutyrate levels using a ketone meter.

4. Glucose and Insulin Tolerance Tests (After 4-5 weeks of treatment):

  • Intraperitoneal Glucose Tolerance Test (IPGTT):

    • Fast mice for 6 hours.

    • Collect a baseline blood sample (t=0).

    • Administer a 2 g/kg body weight bolus of D-glucose via intraperitoneal injection.

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-injection and measure blood glucose.

  • Insulin Tolerance Test (ITT):

    • Perform the ITT on a separate day after a 4-hour fast.

    • Collect a baseline blood sample (t=0).

    • Administer an intraperitoneal injection of human insulin (0.75 U/kg body weight).

    • Collect blood samples at 15, 30, 45, and 60 minutes post-injection and measure blood glucose.

5. Terminal Procedures (At the end of the 6-week study):

  • Fasting and Anesthesia: Fast mice for 6 hours and anesthetize with isoflurane (B1672236) or an appropriate anesthetic.

  • Blood Collection: Collect a terminal blood sample via cardiac puncture for analysis of plasma insulin, lipids (triglycerides, total cholesterol, HDL, LDL), and inflammatory markers (e.g., TNF-α, IL-6).

  • Tissue Collection: Perfuse the mice with saline and collect tissues such as the liver, epididymal white adipose tissue (eWAT), and skeletal muscle. Snap-freeze a portion of the tissues in liquid nitrogen for molecular analysis (Western blot, qPCR) and fix the remaining portion in 10% neutral buffered formalin for histology.

6. Molecular Analysis:

  • Western Blotting: Analyze the phosphorylation status of key insulin signaling proteins (e.g., Akt, GSK3β) and markers of inflammation (e.g., NF-κB) in liver, adipose tissue, and muscle lysates. Assess the expression of proteins involved in lipid metabolism (e.g., SREBP-1c, FAS).

  • Quantitative PCR (qPCR): Analyze the gene expression of inflammatory cytokines and markers of fibrosis in the collected tissues.

In Vitro Protocol: Investigating the Effects of 3-HB on Insulin Sensitivity in 3T3-L1 Adipocytes

This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes and the subsequent assessment of the effects of 3-HB on insulin-stimulated glucose uptake.

1. Differentiation of 3T3-L1 Preadipocytes:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Induction of Differentiation:

    • Grow cells to confluence in 6-well plates.

    • Two days post-confluence (Day 0), replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

    • On Day 2, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin).

    • On Day 4, and every two days thereafter, replace the medium with maintenance medium (DMEM, 10% FBS).

    • Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments between Day 8 and Day 12.

2. 3-HB Treatment and Glucose Uptake Assay:

  • Preparation of 3-HB Solution: Prepare a stock solution of sodium 3-hydroxybutyrate in sterile water.

  • Treatment:

    • On the day of the experiment, serum-starve the mature 3T3-L1 adipocytes in serum-free DMEM for 2-4 hours.

    • Pre-incubate the cells with various concentrations of 3-HB (e.g., 1, 5, 10 mM) for 1-2 hours in Krebs-Ringer-HEPES (KRH) buffer.

  • Glucose Uptake Assay:

    • Stimulate the cells with 100 nM insulin for 30 minutes at 37°C. A non-insulin-stimulated group should be included as a control.

    • Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells with 0.1% SDS.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Normalize the glucose uptake to the total protein content of each well, determined by a BCA protein assay.

In Vitro Protocol: Assessment of 3-HB's Anti-inflammatory Effects via NLRP3 Inflammasome Inhibition

This protocol details how to assess the inhibitory effect of 3-HB on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

1. Isolation and Culture of BMDMs:

  • Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.

  • Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.

2. NLRP3 Inflammasome Activation and 3-HB Treatment:

  • Priming (Signal 1): Seed the BMDMs in 24-well plates and prime them with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.

  • 3-HB Treatment: Pre-incubate the primed cells with different concentrations of 3-HB (e.g., 5, 10, 20 mM) for 1 hour.

  • Activation (Signal 2): Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes or 10 µM nigericin (B1684572) for 1 hour.

3. Measurement of Inflammasome Activation:

  • IL-1β ELISA: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using a commercially available ELISA kit.

  • Caspase-1 Activity Assay: Measure caspase-1 activity in the cell lysates or supernatants using a colorimetric or fluorometric assay kit.

  • Western Blot for Caspase-1 Cleavage: Lyse the cells and perform Western blotting to detect the cleaved (active) form of caspase-1 (p20 subunit).

Conclusion

This compound represents a promising therapeutic avenue for the management of metabolic disorders. Its unique ability to act as both an energy source and a signaling molecule allows it to target multiple pathological pathways simultaneously. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to explore the full therapeutic potential of 3-HB and to accelerate the development of novel ketone-based therapies. Further research is warranted to optimize dosing strategies, explore long-term safety and efficacy, and elucidate the full spectrum of its molecular targets.

References

Troubleshooting & Optimization

Technical Support Center: Microbial 3-Hydroxybutyric Acid (3-HB) Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the microbial fermentation of 3-Hydroxybutyric acid (3-HB).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during 3-HB fermentation experiments.

Q1: My 3-HB yield is lower than expected. What are the potential causes and solutions?

A1: Low 3-HB yield is a common problem with several potential root causes. Consider the following troubleshooting steps:

  • Nutrient Limitation: Both nitrogen and phosphate (B84403) limitation can impact 3-HB production. While nutrient limitation is often used to trigger the accumulation of storage compounds like Polyhydroxybutyrate (PHB), from which 3-HB can be derived, imbalanced or overly stringent limitation can negatively affect cell health and overall productivity.[1][2][3]

    • Solution: Optimize the carbon-to-nitrogen (C/N) and carbon-to-phosphorous (C/P) ratios in your fermentation medium. A high C/N ratio is often desirable for PHB accumulation.[4] Experiment with different levels of nitrogen and phosphate sources to find the optimal balance for your specific microbial strain and process.

  • Sub-optimal pH and Temperature: The pH and temperature of the fermentation broth significantly influence enzyme activity and microbial growth.[5][6][7][8] Deviations from the optimal range for your production strain can lead to reduced metabolic activity and lower product yields.

    • Solution: Monitor and control the pH and temperature throughout the fermentation process. The optimal pH for 3-HB production is often slightly acidic to neutral.[6] For example, in one study, the pH of the fermentation broth was adjusted to 7.0.[9] Temperature should be maintained within the optimal growth range of the microorganism, for instance, 30°C or 37°C for many commonly used strains like E. coli and Cupriavidus necator.[1][2][9][10]

  • Inadequate Oxygen Supply: While some stages of PHB accumulation can be favored by oxygen limitation, insufficient dissolved oxygen can also hinder cell growth and overall productivity, especially in high-cell-density cultures.[10][11]

    • Solution: Implement a dissolved oxygen (DO) control strategy. This may involve adjusting the agitation speed, and aeration rate, or using oxygen-enriched air.[10][11] A strategy of reducing the DO level after an initial growth phase has been shown to enhance PHB accumulation.[10]

  • Byproduct Formation: The production of competing byproducts, such as acetic acid, can divert carbon flux away from the 3-HB pathway and inhibit cell growth at high concentrations.[1]

    • Solution: Consider using a fed-batch strategy to maintain a low concentration of the carbon source, which can help to reduce overflow metabolism and acetic acid formation.[1] Additionally, genetic modifications to the host strain to knock out or down-regulate pathways leading to byproduct formation can be effective.

Q2: I am observing high levels of acetic acid in my fermentation. How can I reduce its production?

A2: Acetic acid is a common and problematic byproduct in microbial fermentations, particularly in E. coli.

  • Carbon Source Feeding Strategy: High concentrations of glucose can lead to overflow metabolism and the production of acetate (B1210297).

    • Solution: Employ a fed-batch cultivation strategy where the carbon source (e.g., glucose) is fed at a controlled rate to maintain a low residual concentration in the fermenter.[1] This prevents the accumulation of excess glucose that can be shunted towards acetate production.

  • Genetic Engineering: The pathways leading to acetate formation are well-characterized.

    • Solution: Genetically modify your production strain to reduce or eliminate acetate production. This can involve knocking out genes such as pta (phosphate acetyltransferase) and ackA (acetate kinase), which are key enzymes in the primary acetate production pathway.[1]

Q3: My fermentation is sluggish or has stalled completely. What should I do?

A3: A stuck or sluggish fermentation can be caused by several factors.

  • Inhibitory Byproducts: The accumulation of toxic byproducts, including acetic acid or others, can inhibit microbial growth and metabolism.

    • Solution: As mentioned previously, optimize your feeding strategy and consider genetic modifications to reduce byproduct formation. If the fermentation is already stalled, a partial media exchange or in-situ product removal could be attempted, though this is often challenging.

  • Extreme pH: A significant drop or rise in pH outside the optimal range can halt fermentation.

    • Solution: Implement robust pH control using automated addition of acid and base. Ensure your buffering capacity is sufficient for the expected acid or base production during fermentation.

  • Nutrient Depletion: The depletion of an essential nutrient other than the one intended for limitation (e.g., trace metals, vitamins) can cause growth to cease.

    • Solution: Ensure your fermentation medium is well-defined and contains all necessary trace elements and growth factors.[12][13][14] Review your media composition and consider supplementing with a trace metal solution or yeast extract.

Data Presentation

Table 1: Comparison of 3-HB and PHB Production in Different Fed-Batch Fermentation Strategies

Microbial StrainFermentation StrategyKey ParametersFinal Cell Density (g/L)PHB/3-HB Titer (g/L)Productivity (g/L/h)Reference
Recombinant E. coli CGSC 4401 (pJC4)pH-stat fed-batch with whey solutionLactose (B1674315) feed119.596.2 (PHB)2.57 (PHB)[10]
Recombinant E. coliNitrogen-limited fed-batchGlucose feedNot reported12.7 (3-HB)0.42 (3-HB)[15]
Quiescent E. coliIndole-induced quiescenceGlucose feedLower than control39.4 (3-HB)Not reported[16]
Cupriavidus necator (MTCC 1472)Nitrogen limiting fed-batchSucrose feedNot reportedNot reportedNot reported[9]
Recombinant E. coli XL1-Blue(pSYL107)pH-stat fed-batchGlucose feed206149.7 (PHB)3.4 (PHB)[11]
Bacillus megaterium BA-019pH-stat fed-batchSugarcane molasses feed72.630.5 (PHB)1.27 (PHB)[17]

Experimental Protocols

Protocol 1: Shake Flask Cultivation for 3-HB Production

This protocol provides a general guideline for initial screening and optimization of 3-HB production in shake flasks.

  • Media Preparation: Prepare a suitable fermentation medium. A common minimal medium like MR medium can be used, supplemented with a carbon source (e.g., 20 g/L glucose or lactose equivalent from whey powder) and a nitrogen source (e.g., (NH₄)₂HPO₄).[10] Also include essential salts like MgSO₄·7H₂O and a trace metal solution.[10] Sterilize the medium by autoclaving.

  • Inoculum Preparation: Inoculate a single colony of the production strain into a small volume (e.g., 5-10 mL) of a rich medium like Luria-Bertani (LB) broth and incubate overnight at the optimal temperature (e.g., 30°C or 37°C) with shaking (e.g., 200-250 rpm).

  • Shake Flask Inoculation: Inoculate the prepared fermentation medium in a shake flask (e.g., 100 mL of medium in a 250 mL flask) with the overnight culture to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.[18][19]

  • Incubation: Incubate the shake flasks at the desired temperature (e.g., 30°C) with vigorous shaking (e.g., 200 rpm).[10][18]

  • Sampling and Analysis: Periodically take samples to measure cell growth (OD₆₀₀) and 3-HB concentration.

  • 3-HB Quantification: To quantify extracellular 3-HB, centrifuge the sample to pellet the cells. The supernatant can be analyzed. For total 3-HB (if it's also intracellular as PHB), the cell pellet needs to be lysed, and the PHB hydrolyzed to 3-HB before quantification. Quantification can be done using enzymatic assays or chromatographic methods like HPLC or GC.[20][21]

Protocol 2: Fed-Batch Fermentation for High-Yield 3-HB Production

This protocol outlines a fed-batch fermentation strategy for achieving high cell densities and 3-HB titers.

  • Fermenter Preparation: Prepare and sterilize a lab-scale fermenter (e.g., 5-10 L) containing the initial batch medium. The batch medium composition is similar to the shake flask medium but may have a lower initial carbon source concentration.

  • Inoculum Development: Prepare a seed culture by growing the production strain in shake flasks as described in Protocol 1.

  • Inoculation: Inoculate the fermenter with the seed culture.

  • Batch Phase: Run the fermentation in batch mode until the initial carbon source is nearly depleted. Monitor key parameters like pH, temperature, and dissolved oxygen (DO). Maintain the pH at a setpoint (e.g., 6.95) by automated addition of a base like NH₄OH.[10] Control the DO level by adjusting the agitation speed and airflow.[10]

  • Fed-Batch Phase: Once the initial carbon source is consumed, start feeding a highly concentrated nutrient solution. The feed solution typically contains a high concentration of the carbon source (e.g., 500 g/L glucose) and other necessary nutrients like MgSO₄.[20][21] The feeding rate can be constant or varied based on the metabolic activity of the culture.[20][21]

  • Process Control: Continue to monitor and control pH, temperature, and DO. For PHB accumulation, the DO level may be intentionally lowered during the fed-batch phase.[10]

  • Sampling and Analysis: Regularly take samples to monitor cell density, substrate consumption, and 3-HB production.

  • Harvesting: Once the desired product titer is reached or the fermentation slows down, harvest the culture for downstream processing.

Visualizations

3-HB_Biosynthetic_Pathway Glucose Glucose Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA Glycolysis Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA phaA (β-ketothiolase) TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle Acetic_Acid Acetic_Acid Acetyl-CoA->Acetic_Acid pta-ackA Biomass Biomass Acetyl-CoA->Biomass 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acetoacetyl-CoA->3-Hydroxybutyryl-CoA phaB (acetoacetyl-CoA reductase) NADPH -> NADP+ 3-Hydroxybutyric_Acid 3-Hydroxybutyric_Acid 3-Hydroxybutyryl-CoA->3-Hydroxybutyric_Acid Endogenous thioesterases (e.g., tesB)

Caption: Simplified metabolic pathway for this compound production from glucose.

Fed-Batch_Fermentation_Workflow cluster_prep Preparation cluster_fermentation Fermentation Process cluster_analysis Monitoring & Analysis Inoculum_Development Inoculum_Development Batch_Phase Batch_Phase Inoculum_Development->Batch_Phase Fermenter_Setup Fermenter_Setup Fermenter_Setup->Batch_Phase Fed-Batch_Phase Fed-Batch_Phase Batch_Phase->Fed-Batch_Phase Substrate Depletion Sampling Sampling Batch_Phase->Sampling Harvesting Harvesting Fed-Batch_Phase->Harvesting Fed-Batch_Phase->Sampling Process_Control Process_Control Process_Control->Batch_Phase Process_Control->Fed-Batch_Phase Analytics Analytics Sampling->Analytics

Caption: General workflow for a fed-batch fermentation process.

References

Overcoming challenges in the chemical synthesis of chiral 3-Hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chemical synthesis of chiral 3-Hydroxybutyric acid (3-HB). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this important chiral building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of chiral this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My enzymatic kinetic resolution is resulting in low enantiomeric excess (ee). What are the possible causes and how can I improve it?

A: Low enantiomeric excess in enzymatic kinetic resolution is a common challenge. Several factors can contribute to this issue. Here is a step-by-step guide to troubleshoot and optimize your reaction:

  • Enzyme Activity and Stability: The activity and stability of the lipase (B570770), most commonly Candida antarctica lipase B (CAL-B), are critical. Ensure the enzyme is not denatured. If using an immobilized enzyme, check for leaching from the support.

    • Solution: Use fresh or properly stored enzyme. For immobilized enzymes, consider a different support or immobilization technique.

  • Reaction Time: The reaction must be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product. Over- or under-running the reaction will lead to a decrease in ee.

    • Solution: Monitor the reaction progress closely using techniques like chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) and quench the reaction at the optimal conversion.

  • Solvent Choice: The nature of the solvent can significantly impact enzyme selectivity.

  • Temperature: Enzyme enantioselectivity is temperature-dependent.

    • Solution: Optimize the reaction temperature. Often, lower temperatures can lead to higher enantioselectivity, although the reaction rate will be slower.

  • Acylating Agent (for resolution of alcohols): The choice of acylating agent can influence the reaction.

    • Solution: Vinyl acetate (B1210297) is a commonly used and effective acylating agent for kinetic resolutions catalyzed by CAL-B.

Q2: I am observing a low yield in my asymmetric hydrogenation of a β-ketoester to produce chiral 3-hydroxybutyrate (B1226725). What could be the reasons?

A: Low yields in asymmetric hydrogenation can stem from several factors related to the catalyst, substrate, and reaction conditions.

  • Catalyst Activity: The ruthenium complex catalyst may be inactive or have low activity.

    • Solution: Ensure the catalyst is handled under inert conditions to prevent deactivation by oxygen. Use a freshly prepared or properly stored catalyst. The catalyst may also require an activation procedure.

  • Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reaction.

    • Solution: Ensure the reaction is performed at the recommended hydrogen pressure, typically between 1 and 20 bar.[1][2]

  • Reaction Temperature and Time: The reaction may not have reached completion due to suboptimal temperature or insufficient time.

    • Solution: Optimize the reaction temperature (typically 20-80 °C) and time (12-24 hours).[1][2] Monitor the reaction to determine the point of completion.

  • Substrate Quality: Impurities in the β-ketoester substrate can poison the catalyst.

    • Solution: Use a highly purified substrate.

  • Solvent: The solvent can affect catalyst activity and solubility of the reactants.

    • Solution: Ensure the use of a suitable organic solvent in which the substrate and catalyst are soluble.

Q3: I am struggling with the purification of the final this compound product. What are some effective purification strategies?

A: Purification of this compound can be challenging due to its high water solubility and potential for oligomerization at high temperatures.[3][4]

  • Distillation: For the ester form (e.g., methyl or ethyl 3-hydroxybutyrate), vacuum distillation is a common and effective method.[1][3]

    • Caution: For the free acid, high temperatures during distillation can lead to the formation of oligomers.[3] Bulb-to-bulb distillation (Kugelrohr) at reduced pressure is a gentler method.[3]

  • Crystallization: The sodium salt of (R)-3-hydroxybutyric acid can be purified by crystallization.[1]

  • Chromatography: While less common for large-scale purification of the acid itself, column chromatography can be used to purify the ester precursors.

  • Ion Exchange: For the conversion of the sodium salt to the free acid, cation exchange resins can be employed to remove sodium ions.[1][2]

Q4: My synthesis of (R)-3-hydroxybutyric acid from poly-(R)-3-hydroxybutyrate (PHB) is giving a low yield. How can I optimize this depolymerization?

A: The efficiency of PHB depolymerization depends on the method used.

  • Acidic Alcoholysis: Incomplete reaction can be a cause of low yield.

    • Solution: Ensure sufficient reaction time (can be up to 3 days) and the use of a co-solvent like 1,2-dichloroethane (B1671644) to aid in dissolving the polymer.[3] The concentration of the acid catalyst (e.g., sulfuric acid) is also a critical parameter.

  • In Vivo Depolymerization: This biological method relies on the activity of enzymes within a microorganism.

    • Solution: Optimization of fermentation conditions (e.g., pH, temperature, nutrient levels) is crucial for efficient in vivo depolymerization.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of chiral this compound.

Q1: What are the main chemical synthesis routes to obtain enantiomerically pure this compound?

A: The primary methods for synthesizing chiral this compound include:

  • Enzymatic Kinetic Resolution: This method uses an enzyme, typically Candida antarctica lipase B (CAL-B), to selectively acylate or hydrolyze one enantiomer from a racemic mixture of a 3-hydroxybutyrate ester, leaving the other enantiomer enriched.[6]

  • Asymmetric Hydrogenation: This involves the reduction of a prochiral β-ketoester (e.g., ethyl acetoacetate) using a chiral catalyst, most commonly a ruthenium-BINAP complex, under a hydrogen atmosphere to produce one enantiomer of the corresponding 3-hydroxybutyrate ester with high selectivity.[1][2][3]

  • Depolymerization of Biopolymers: Enantiomerically pure (R)-3-hydroxybutyric acid and its esters can be obtained by the acidic alcoholysis or enzymatic depolymerization of poly-(R)-3-hydroxybutyrate (PHB), a biopolymer produced by various bacteria.[3][7]

Q2: How can I determine the enantiomeric excess (ee) of my synthesized this compound?

A: Several analytical techniques can be used to determine the enantiomeric excess:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method that involves separating the enantiomers on a chiral stationary phase.[8][9]

  • Chiral Gas Chromatography (GC): This method is suitable for volatile derivatives of 3-HB and also uses a chiral stationary phase for separation.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent, it is possible to distinguish the signals of the two enantiomers in the NMR spectrum and determine their ratio.[9]

Q3: What are the typical yields and enantiomeric excesses I can expect for the different synthesis methods?

A: The yields and enantiomeric excesses vary depending on the chosen method and the optimization of reaction conditions. The following table summarizes typical reported values:

Synthesis MethodStarting MaterialProductYield (%)Enantiomeric Excess (ee %)Reference(s)
Asymmetric HydrogenationMethyl 3-oxobutanoateMethyl (R)-3-hydroxybutyrate94.794[1]
Asymmetric HydrogenationEthyl 3-oxobutanoateEthyl (R)-3-hydroxybutyrate98.594.5[1]
Enzymatic Kinetic ResolutionRacemic β-butyrolactone(R)-ethyl-3-hydroxybutyrate~45 (theoretical max 50)>99[11]
Depolymerization of PHBPoly-(R)-3-hydroxybutyrateMethyl (R)-3-hydroxybutanoate70>99[3]

Q4: Is it possible to synthesize both (R)- and (S)-3-Hydroxybutyric acid using similar methods?

A: Yes, it is often possible to access both enantiomers.

  • In asymmetric hydrogenation , using the opposite enantiomer of the chiral ligand (e.g., (S)-BINAP instead of (R)-BINAP) will typically yield the opposite enantiomer of the product.

  • In enzymatic kinetic resolution , both the unreacted starting material and the product are obtained in enantiomerically enriched forms. For example, the lipase-catalyzed hydrolysis of racemic ethyl 3-hydroxybutyrate can yield (S)-3-hydroxybutyric acid and unreacted (R)-ethyl 3-hydroxybutyrate.

  • For the (S)-enantiomer , direct synthesis routes are also available, for instance, through the yeast reduction of acetoacetate.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of chiral this compound.

Protocol 1: Asymmetric Hydrogenation of Ethyl 3-Oxobutanoate to Ethyl (R)-3-Hydroxybutyrate

This protocol is based on a method utilizing a ruthenium complex catalyst.[1]

Materials:

  • Ethyl 3-oxobutanoate

  • Ruthenium complex catalyst (e.g., Ru-BINAP derivative)

  • Organic solvent (e.g., methanol)

  • High-pressure autoclave

  • Hydrogen gas

Procedure:

  • In an autoclave, dissolve ethyl 3-oxobutanoate in the organic solvent.

  • Add the ruthenium complex catalyst under an inert atmosphere (e.g., nitrogen or argon). The molar ratio of substrate to catalyst is typically high (e.g., 2000:1).

  • Seal the autoclave and purge it with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10 bar).

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C) with stirring.

  • Maintain the reaction under these conditions for the required time (e.g., 20 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude ethyl (R)-3-hydroxybutyrate by vacuum distillation.

Protocol 2: Enzymatic Kinetic Resolution of Racemic β-Butyrolactone

This protocol describes the synthesis of (R)-β-butyrolactone and (S)-3-hydroxybutyric acid using immobilized Candida antarctica lipase B (CAL-B).[6]

Materials:

  • Racemic β-butyrolactone

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Phosphate buffer (e.g., pH 7.2)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • To a stirred solution of racemic β-butyrolactone in an appropriate buffer, add the immobilized CAL-B.

  • Stir the mixture at a controlled temperature (e.g., 25 °C).

  • Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess of the β-butyrolactone and the concentration of the resulting this compound.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • Acidify the aqueous solution to a low pH (e.g., pH 2) with HCl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to separate the unreacted (R)-β-butyrolactone from the (S)-3-hydroxybutyric acid.

  • The organic layer will contain the (R)-β-butyrolactone, and the aqueous layer will contain the (S)-3-hydroxybutyric acid. Further purification of each component can be performed as needed.

Diagrams

Troubleshooting Workflow for Low Enantiomeric Excess

Low_ee_Troubleshooting start Low Enantiomeric Excess (ee) Observed check_conversion Check Reaction Conversion at Time of Quenching start->check_conversion conversion_ok Conversion ~50%? check_conversion->conversion_ok optimize_time Optimize Reaction Time by Kinetic Monitoring conversion_ok->optimize_time No check_enzyme Evaluate Enzyme Activity and Stability conversion_ok->check_enzyme Yes optimize_time->check_conversion enzyme_ok Enzyme Active and Stable? check_enzyme->enzyme_ok replace_enzyme Use Fresh or Different Batch of Enzyme enzyme_ok->replace_enzyme No optimize_temp Optimize Reaction Temperature enzyme_ok->optimize_temp Yes replace_enzyme->check_enzyme temp_ok Temperature Optimized? optimize_temp->temp_ok temp_ok->optimize_temp No screen_solvents Screen Different Solvents temp_ok->screen_solvents Yes solvent_ok Solvent Optimized? screen_solvents->solvent_ok solvent_ok->screen_solvents No end_good High ee Achieved solvent_ok->end_good Yes

Caption: Troubleshooting workflow for addressing low enantiomeric excess.

General Synthesis Workflow for Chiral this compound

Synthesis_Workflow start Choose Synthesis Route asymmetric_hydrog Asymmetric Hydrogenation start->asymmetric_hydrog kinetic_res Enzymatic Kinetic Resolution start->kinetic_res depolym PHB Depolymerization start->depolym reaction Perform Reaction Under Optimized Conditions asymmetric_hydrog->reaction kinetic_res->reaction depolym->reaction workup Reaction Work-up and Crude Product Isolation reaction->workup purification Purification of Chiral 3-HB or Ester workup->purification analysis Analysis (Yield, Purity, ee) purification->analysis final_product Final Chiral Product analysis->final_product

Caption: General workflow for the synthesis of chiral 3-HB.

References

Sample stability issues for 3-Hydroxybutyric acid measurement in blood

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address sample stability issues encountered during the measurement of 3-Hydroxybutyric acid (BHB) in blood.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample type for BHB analysis?

A1: Serum, sodium fluoride/potassium oxalate (B1200264) plasma, and heparin plasma are the preferred specimens for BHB analysis.[1][2] Both EDTA and oxalate have been shown to cause significant interference in the determination of 3-hydroxybutyrate (B1226725).[1][2]

Q2: How should I store blood samples for BHB analysis and for how long?

A2: Storage conditions depend on the duration between collection and analysis.

  • Short-term (up to 48 hours): Whole blood can be stored at room temperature, with an average change of -4.1% to -5.6%.[1] For longer short-term storage up to 7 days, storing serum or plasma at 4°C is recommended, with minimal changes observed.[1]

  • Long-term: For long-term storage, freezing the plasma or serum at -20°C or -80°C is recommended.[3][4] BHB is very stable during storage, and one study indicated that serum BHBA in samples stored at -20°C might be stable for over a year.[5][6]

Q3: How many freeze-thaw cycles can my samples undergo?

A3: It is best to minimize freeze-thaw cycles. While some studies on similar small molecules have shown stability after a few cycles, repeated freezing and thawing can affect the integrity of other metabolites in the sample.[4][7] For BHB, it is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Q4: Can I use whole blood for BHB measurement?

A4: While BHB is stable in whole blood for short periods, it is generally recommended to separate plasma or serum promptly to minimize potential interference from cellular components.[1][8] If immediate analysis (within 30 minutes) is possible, whole blood can be used.[9]

Troubleshooting Guide

This guide addresses common problems encountered during BHB measurement related to sample stability.

Problem Possible Cause Suggested Solution
Lower than expected BHB concentrations Sample degradation due to improper storage.Ensure samples are processed and stored according to the recommended guidelines immediately after collection. For long-term studies, freeze plasma or serum at -20°C or lower.[3]
Interference from anticoagulant.Use recommended anticoagulants such as heparin or sodium fluoride.[1][2] Avoid EDTA and oxalate.[1][2]
High variability between replicate measurements Inconsistent sample handling.Standardize your sample collection, processing, and storage protocol. Ensure complete mixing after thawing frozen samples.
Presence of interfering substances.Deproteinize samples using a 10 kDa MWCO spin filter, which may be necessary when analyzing blood or urine-derived samples.[10]
Assay not working or poor signal Incorrect sample preparation.Ensure that the sample pH is within the optimal range for the assay. If using a commercial kit, follow the manufacturer's instructions for sample preparation precisely.[10]
Degraded reagents.Check the expiration dates and storage conditions of your assay reagents. Reconstitute reagents as instructed and use them within the recommended timeframe.[10][11]

Quantitative Data Summary

Table 1: Stability of this compound in Different Blood Fractions at Room Temperature

Sample TypeDurationAverage Change (mmol/L)Average Change (%)Range of Change (mmol/L)
Clotted Whole Blood48 hours-0.11-4.1-0.20 to +0.05
Anticoagulated Whole Blood (NaF/oxalate)48 hours-0.13-5.6-0.21 to -0.05
Serum7 days+0.14+5.3+0.08 to +0.17
Plasma (NaF/oxalate)7 days+0.07+3.00.00 to +0.16
Data sourced from Custer et al., 1983.[1]

Table 2: Stability of this compound in Different Blood Fractions at 4°C

Sample TypeDurationAverage Change (mmol/L)Average Change (%)Range of Change (mmol/L)
Clotted Whole Blood7 days+0.03+2.3-0.06 to +0.08
Anticoagulated Whole Blood (NaF/oxalate)7 days-0.07-3.0-0.16 to +0.03
Serum7 days+0.14+5.3-0.06 to +0.08
Plasma (NaF/oxalate)7 days+0.05+2.1-0.03 to +0.12
Data sourced from Custer et al., 1983.[1]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for BHB Analysis

  • Collection:

    • Collect whole blood into appropriate collection tubes. For serum, use a serum separator tube (SST). For plasma, use tubes containing sodium fluoride/potassium oxalate or heparin as the anticoagulant.

    • Immediately after collection, gently invert the tubes 5-10 times to ensure proper mixing with the anticoagulant or clot activator.

  • Processing:

    • Serum: Allow the blood to clot at room temperature for at least 30 minutes, but no longer than 2 hours.[9] Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.

    • Plasma: Centrifuge the blood collection tubes at 1,000-2,000 x g for 15 minutes at 4°C within two hours of collection.[9]

  • Aliquoting and Storage:

    • Carefully aspirate the supernatant (serum or plasma) without disturbing the cell layer.

    • Transfer the serum or plasma into labeled cryovials.

    • For immediate analysis, store the samples at 4°C.

    • For long-term storage, freeze the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage Collect_Blood Collect Whole Blood Invert_Tube Invert Tube 5-10x Collect_Blood->Invert_Tube Clot Allow to Clot (Serum) Centrifuge Centrifuge at 1000-2000 x g Invert_Tube->Centrifuge Plasma Clot->Centrifuge Serum Separate Separate Supernatant Centrifuge->Separate Aliquot Aliquot into Cryovials Separate->Aliquot Store_4C Store at 4°C (Short-term) Aliquot->Store_4C Store_Frozen Store at -20°C / -80°C (Long-term) Aliquot->Store_Frozen

Caption: Recommended workflow for blood sample collection and processing for BHB analysis.

troubleshooting_workflow Start Inaccurate BHB Results Check_Storage Review Sample Storage Conditions (Time and Temperature) Start->Check_Storage Check_Anticoagulant Verify Anticoagulant Type Start->Check_Anticoagulant Check_Freeze_Thaw Assess Number of Freeze-Thaw Cycles Start->Check_Freeze_Thaw Check_Assay_Protocol Review Assay Protocol and Reagents Start->Check_Assay_Protocol Result_Storage Improper Storage Check_Storage->Result_Storage Result_Anticoagulant Incorrect Anticoagulant Check_Anticoagulant->Result_Anticoagulant Result_Freeze_Thaw Excessive Freeze-Thaw Check_Freeze_Thaw->Result_Freeze_Thaw Result_Assay Assay Issue Check_Assay_Protocol->Result_Assay Solution_Storage Re-collect or Flag Data Result_Storage->Solution_Storage Solution_Anticoagulant Use Heparin or NaF/Oxalate Result_Anticoagulant->Solution_Anticoagulant Solution_Freeze_Thaw Aliquot Samples Before Freezing Result_Freeze_Thaw->Solution_Freeze_Thaw Solution_Assay Troubleshoot Assay (e.g., new reagents) Result_Assay->Solution_Assay

Caption: A troubleshooting decision tree for inaccurate BHB measurement results.

References

Technical Support Center: Enzymatic Assays for 3-Hydroxybutyric Acid (3-HB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing interference and troubleshooting common issues encountered during the enzymatic determination of 3-Hydroxybutyric acid (3-HB), also known as β-hydroxybutyrate (βOHB).

Frequently Asked Questions (FAQs)

Q1: What is the principle of the enzymatic assay for this compound?

The enzymatic assay for 3-HB is based on the specific oxidation of D-3-hydroxybutyrate to acetoacetate (B1235776) by the enzyme 3-hydroxybutyrate (B1226725) dehydrogenase (HBDH). This reaction is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The increase in NADH is directly proportional to the 3-HB concentration and is measured by the increase in absorbance at 340 nm.[1]

Q2: What are the most common sources of interference in 3-HB enzymatic assays?

Common sources of interference include:

  • Structurally similar compounds: 3-hydroxyisobutyrate (B1249102), a metabolite of valine, can co-elute in certain chromatographic methods and may interfere with some assays, although many commercial enzymatic assays show high specificity for 3-HB.[2][3]

  • Endogenous enzymes and substrates: Lactate (B86563) dehydrogenase (LDH) can interfere, but this is often mitigated by the inclusion of inhibitors like oxalate (B1200264) in the assay reagents.[4][5]

  • Sample matrix effects: Hemolysis (release of hemoglobin), icterus (high bilirubin), and lipemia (high lipids) in serum or plasma samples can interfere with absorbance readings.[6]

  • Reagents and chemicals: Certain chemicals like EDTA, ascorbic acid, SDS, and sodium azide (B81097) can interfere with the enzymatic reaction.[7]

Q3: How can I minimize interference from the sample matrix?

To minimize matrix effects:

  • Proper Sample Handling: Use fresh samples whenever possible. If storage is necessary, keep samples on ice for short-term and at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[6]

  • Deproteinization: For samples with high protein content, deproteinization using methods like perchloric acid precipitation is recommended to remove interfering proteins and enzymes.[8]

  • Sample Inspection: Visually inspect samples for signs of hemolysis (pink/red), icterus (yellow), or lipemia (cloudy/milky) before starting the assay.[6] If present, consider using a different sample or implementing a sample cleanup protocol.

Troubleshooting Guide

Issue 1: Inaccurate or Inconsistent Results (High Variability Between Replicates)
Potential Cause Recommended Solution
Improper Sample Preparation Ensure samples are properly thawed, mixed, and centrifuged. For protein-rich samples, perform deproteinization.[6][8]
Inaccurate Pipetting Use calibrated pipettes and proper technique. Prepare a master mix for reagents to minimize well-to-well variation.[6][7]
Incorrect Assay Temperature Equilibrate all reagents, samples, and the microplate to the temperature specified in the protocol (often 37°C for the reaction).[6]
Reagent Degradation Prepare reagents as instructed and store them at the recommended temperature, protected from light. Use reagents before their expiration date.[6][7]
Issue 2: Lower or Higher Than Expected Readings in All Samples and Standards
Potential Cause Recommended Solution
Incorrect Wavelength Setting Verify that the microplate reader is set to the correct wavelength for NADH measurement (typically 340 nm).[1]
Improperly Thawed Components Ensure all kit components are completely thawed and gently mixed before use to ensure homogeneity.[7]
Incorrect Incubation Time Adhere strictly to the incubation times specified in the assay protocol.[7]
Expired or Improperly Stored Kit Always check the expiration date of the assay kit and store all components as directed by the manufacturer.[7]

Experimental Protocols

Protocol 1: General Enzymatic Assay for this compound

This protocol is a generalized procedure based on common enzymatic assay principles. Refer to your specific assay kit manual for detailed instructions.

  • Reagent Preparation: Prepare assay buffer, enzyme mix, and NAD+ solution according to the kit instructions. Prepare 3-HB standards of known concentrations.

  • Sample Preparation:

    • Centrifuge blood samples to obtain serum or plasma.

    • If necessary, deproteinize samples by adding perchloric acid, followed by centrifugation to remove the precipitate. Neutralize the supernatant.

  • Assay Procedure:

    • Pipette samples and standards into a 96-well plate.

    • Add the reaction mix (containing buffer, NAD+, and HBDH enzyme) to each well.

    • Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time.

    • Measure the absorbance at 340 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Create a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the 3-HB concentration in the samples from the standard curve.

Quantitative Data Summary

The performance of enzymatic 3-HB assays can vary. Below is a summary of typical validation parameters from published studies.

Parameter Stanbio Assay (on Roche c502) Ranbut Assay (on Roche c502)
Linearity Range 0.0 - 9.0 mmol/L[9]0.10 - 3.95 mmol/L[1][10]
Intra-assay CV 0% at 0.3 mmol/L[9]6.8% at 0.13 mmol/L[1]
Total CV 2.4% at 1.21 mmol/L[9]1.5% at 3.1 mmol/L[1]
Limit of Blank (LoB) Not Reported0.011 mmol/L[1][10]
Limit of Detection (LoD) Not Reported0.037 mmol/L[1][10]
Limit of Quantification (LoQ) 0.10 mmol/L[9]Not Reported

Visualizations

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 3-Hydroxybutyrate 3-Hydroxybutyrate 3-Hydroxybutyrate\nDehydrogenase 3-Hydroxybutyrate Dehydrogenase 3-Hydroxybutyrate->3-Hydroxybutyrate\nDehydrogenase NAD+ NAD+ NAD+->3-Hydroxybutyrate\nDehydrogenase Acetoacetate Acetoacetate 3-Hydroxybutyrate\nDehydrogenase->Acetoacetate NADH NADH 3-Hydroxybutyrate\nDehydrogenase->NADH Measurement Absorbance at 340 nm NADH->Measurement

Caption: Enzymatic conversion of 3-Hydroxybutyrate to Acetoacetate.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_solutions Potential Solutions Inaccurate / Inconsistent Results Inaccurate / Inconsistent Results Check Sample Prep Check Sample Prep Inaccurate / Inconsistent Results->Check Sample Prep Verify Assay Conditions Verify Assay Conditions Inaccurate / Inconsistent Results->Verify Assay Conditions Inspect Reagents Inspect Reagents Inaccurate / Inconsistent Results->Inspect Reagents Deproteinize Sample Deproteinize Sample Check Sample Prep->Deproteinize Sample Calibrate Pipettes Calibrate Pipettes Verify Assay Conditions->Calibrate Pipettes Confirm Temperature Confirm Temperature Verify Assay Conditions->Confirm Temperature Check Wavelength Check Wavelength Verify Assay Conditions->Check Wavelength Use Fresh Reagents Use Fresh Reagents Inspect Reagents->Use Fresh Reagents

Caption: Workflow for troubleshooting inaccurate assay results.

Logical_Relationships cluster_factors Key Success Factors cluster_outcome Desired Outcome cluster_interferences Potential Interferences High-Quality Sample High-Quality Sample Accurate 3-HB Measurement Accurate 3-HB Measurement High-Quality Sample->Accurate 3-HB Measurement Optimized Assay Conditions Optimized Assay Conditions Optimized Assay Conditions->Accurate 3-HB Measurement Valid Reagents Valid Reagents Valid Reagents->Accurate 3-HB Measurement Matrix Effects Matrix Effects Matrix Effects->Accurate 3-HB Measurement negatively impacts Cross-Reactivity Cross-Reactivity Cross-Reactivity->Accurate 3-HB Measurement negatively impacts Procedural Errors Procedural Errors Procedural Errors->Accurate 3-HB Measurement negatively impacts

Caption: Factors influencing accurate 3-HB measurement.

References

Technical Support Center: Optimization of Mobile Phase for 3-Hydroxybutyric Acid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the analysis of 3-Hydroxybutyric acid (3-HB) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the common column chemistries used for this compound analysis?

A1: Due to the polar nature of this compound, reversed-phase columns like C18 may result in poor retention, with the analyte eluting in the dead volume.[1] Therefore, alternative chromatographic strategies are often employed. These include Hydrophilic Interaction Liquid Chromatography (HILIC) and the use of mixed-mode or amino (NH2) columns, which provide better retention for polar compounds like 3-HB.[1][2][3]

Q2: Which ionization mode is typically used for 3-HB analysis by LC-MS/MS?

A2: Negative ion mode is generally preferred for the analysis of acidic compounds like this compound.[4][5] This is because the acidic proton can be easily lost, forming the [M-H]⁻ ion, which is then detected by the mass spectrometer.

Q3: What are the recommended mobile phase additives for negative ion mode analysis of 3-HB?

A3: Common mobile phase additives for negative ion mode include weak acids and volatile buffers.

  • Formic acid or acetic acid (0.05-0.2%) : These are often used to control the pH of the mobile phase.[4][6][7] However, in negative ion mode, the addition of a strong acid can sometimes suppress the ionization of weakly acidic compounds.[7]

  • Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) (5-10 mM) : These volatile salts are used as buffers to maintain a stable pH and can improve peak shape.[6][8] They are compatible with mass spectrometry as they readily volatilize in the ion source.[7]

  • Ammonium hydroxide (B78521) : To increase the pH and enhance the ionization of weakly acidic compounds in negative ion mode, ammonium hydroxide can be a suitable additive.[7]

Q4: I am observing significant peak tailing for my 3-HB peak. What are the potential causes and solutions?

A4: Peak tailing for polar acidic compounds like 3-HB can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions : Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.[9][10] Using an end-capped column or adding a mobile phase modifier like triethylamine (B128534) (though less common with MS) can help mitigate this.[10][11]

  • Inappropriate Mobile Phase pH : If the mobile phase pH is close to the pKa of 3-HB, it can exist in both ionized and non-ionized forms, leading to poor peak shape.[11] Using a buffer to maintain a consistent pH is recommended.

  • Column Overload : Injecting too much sample can lead to peak tailing.[11][12] Try diluting the sample or reducing the injection volume.

  • Column Contamination or Degradation : A contaminated guard column or a void at the head of the analytical column can cause peak distortion.[11][13] Regular maintenance and replacement of guard columns are crucial.

Troubleshooting Guide

The following table summarizes common problems encountered during the LC-MS/MS analysis of this compound, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Retention / Elution at Void Volume Inappropriate column chemistry (e.g., standard C18).[1]Use a HILIC, mixed-mode, or NH2 column for better retention of polar analytes.[1][2][3]
Mobile phase is too strong.Increase the proportion of the aqueous phase in the mobile phase.
Low Sensitivity / Poor Ionization Suboptimal mobile phase pH for negative ion mode.[5]Adjust the mobile phase pH using volatile additives like ammonium acetate or ammonium hydroxide to enhance deprotonation.[6][7]
Ion suppression from the matrix or mobile phase additives.[4][6]Optimize sample preparation to remove interfering matrix components. Evaluate different mobile phase additives; sometimes simpler systems (e.g., 0.1% formic acid) can provide better sensitivity if the analyte ionizes well.[6]
Peak Tailing Secondary interactions with the stationary phase.[9]Use a highly deactivated, end-capped column. Add a buffer to the mobile phase to maintain a consistent pH and mask silanol interactions.[11]
Column overload.[11]Reduce the sample concentration or injection volume.[12]
Column bed deformation or blockage.[11]Replace the guard column and/or analytical column. Use in-line filters.[12]
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.[12]Ensure the mobile phase is well-mixed and degassed. Check the LC pump for leaks and verify the flow rate.[12]
Column temperature variations.[12]Use a column oven to maintain a stable temperature.
Column equilibration issues.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Split Peaks Issue with the column inlet (e.g., void, blockage).Reverse-flush the column (if permitted by the manufacturer) or replace the column.
Sample solvent is incompatible with the mobile phase.Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for HILIC-MS/MS

This protocol describes the preparation of a typical mobile phase for the analysis of this compound using a HILIC column in negative ion mode.

Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Acetic acid (LC-MS grade)

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • To 900 mL of LC-MS grade water, add 10 mM of ammonium acetate.

    • Adjust the pH to the desired value (e.g., 6.0) using acetic acid.

    • Bring the final volume to 1 L with LC-MS grade water.

    • Degas the solution for 15-20 minutes using sonication or vacuum filtration.

  • Prepare Mobile Phase B (Organic):

    • To 950 mL of LC-MS grade acetonitrile, add 50 mL of LC-MS grade water.

    • Add 10 mM of ammonium acetate.

    • Degas the solution for 15-20 minutes.

  • LC System Setup:

    • Purge the LC pumps with the newly prepared mobile phases.

    • Equilibrate the HILIC column with the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.

Protocol 2: LC-MS/MS System Parameters

This protocol provides a starting point for setting up the LC-MS/MS system for 3-HB analysis. Parameters should be optimized for the specific instrument and column used.

Liquid Chromatography (LC) Parameters:

  • Column: HILIC or Amino (NH2) column (e.g., 100 x 2.1 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6.1-8 min: 95% B (re-equilibration)

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transition for 3-HB: Q1: 103.0 m/z -> Q3: 59.0 m/z[1]

  • Dwell Time: 100 ms

  • Ion Source Parameters (to be optimized):

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Nebulizer Gas Flow: Instrument dependent

    • Drying Gas Flow: Instrument dependent

Visualizations

Workflow_Mobile_Phase_Optimization Workflow for Mobile Phase Optimization cluster_0 Initial Method Development cluster_1 Optimization cluster_2 Validation A Define Analyte (3-HB) and Matrix B Select Ionization Mode (Negative ESI) A->B C Choose Column Chemistry (HILIC or Mixed-Mode) B->C D Select Initial Mobile Phase (e.g., ACN/H2O with Ammonium Acetate) C->D E Inject Standard and Evaluate Peak Shape & Retention D->E F Adjust Mobile Phase Composition (Organic/Aqueous Ratio) E->F G Optimize Mobile Phase Additive (Type and Concentration) F->G H Fine-tune Gradient Program G->H I Assess Sensitivity, Linearity, and Precision H->I J Test in Matrix to Evaluate Matrix Effects I->J K Finalize Method J->K

Caption: Workflow for Mobile Phase Optimization.

Troubleshooting_Peak_Tailing Troubleshooting Logic for Peak Tailing cluster_0 Initial Checks cluster_1 Solutions Start Peak Tailing Observed Check1 Is the mobile phase pH appropriate? Start->Check1 Check2 Is the sample concentration too high? Check1->Check2 Yes Sol1 Add/optimize buffer (e.g., Ammonium Acetate) Check1->Sol1 No/Unsure Check3 Is the column old or contaminated? Check2->Check3 No Sol2 Dilute sample or reduce injection volume Check2->Sol2 Yes Sol3 Replace guard/analytical column Check3->Sol3 Yes Sol4 Use an end-capped or different chemistry column Check3->Sol4 No

References

Technical Support Center: Enhancing 3-Hydroxybutyric Acid Detection in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of 3-Hydroxybutyric acid (3-HB) detection in urine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting this compound in urine?

A1: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the most sensitive and specific methods for the quantification of 3-HB in urine.[1][2][3] Enzymatic assays are also available and can be automated for high-throughput screening, offering good sensitivity for clinical applications.[4][5]

Q2: Why is derivatization necessary for GC-MS analysis of this compound?

A2: this compound is a polar and non-volatile compound. Derivatization, typically through silylation, is required to convert it into a more volatile and thermally stable derivative.[6][7] This process prevents the thermal degradation of 3-HB in the GC inlet and improves its chromatographic properties, leading to better peak shape and enhanced sensitivity.[7]

Q3: What are the common challenges in accurately quantifying endogenous this compound levels?

A3: Accurately quantifying endogenous 3-HB can be challenging due to its natural presence in urine.[8][9] It is crucial to establish a reliable cutoff concentration to distinguish between endogenous levels and those resulting from exogenous administration or a specific metabolic state.[8] Additionally, in-vitro production or degradation of 3-HB in the urine sample can occur, making proper sample handling and storage critical.[9][10]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Matrix effects, where other components in the urine sample interfere with the ionization of 3-HB, can be a significant issue in LC-MS/MS. To minimize these effects, it is recommended to use an internal standard, preferably a stable isotope-labeled version of the analyte (e.g., 3-HB-d4).[9] Proper sample preparation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can also help remove interfering substances.[6][11]

Q5: What are the critical storage conditions for urine samples intended for this compound analysis?

A5: Urine samples should be stored frozen, typically at -20°C or lower, until analysis to minimize the degradation of 3-HB.[8] It is also advisable to add a preservative to prevent bacterial growth, which can alter the concentration of 3-HB. For long-term storage, -80°C is recommended.

Troubleshooting Guides

GC-MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Low or no signal for 3-HB Incomplete derivatization.Ensure derivatization reagent (e.g., BSTFA) is fresh and not expired. Optimize reaction time and temperature.[7] Ensure the sample is completely dry before adding the derivatization reagent.
Degradation of 3-HB in the injector.Confirm that the derivatization was successful. Check the injector temperature; it should be high enough for volatilization but not so high as to cause degradation of the derivative.
Poor extraction recovery.Optimize the pH of the urine sample before extraction; acidification helps protonate the carboxylic acid group for better extraction into an organic solvent.[6][11] Evaluate different extraction solvents.
Poor peak shape Active sites in the GC system.Deactivate the GC liner and column. Use a fresh, high-quality column.
Co-elution with interfering compounds.Optimize the GC temperature program to improve separation.[12] Ensure the sample cleanup is adequate.
High background noise Contaminated reagents or glassware.Use high-purity solvents and reagents. Thoroughly clean all glassware.
Matrix effects from the urine sample.Improve the sample cleanup procedure (e.g., use a more rigorous extraction method).
LC-MS/MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor sensitivity Ion suppression from the urine matrix.Incorporate a stable isotope-labeled internal standard.[9] Improve sample cleanup to remove interfering components. Dilute the sample, though this may not be ideal for detecting low concentrations.[13]
Suboptimal MS/MS parameters.Optimize the collision energy and other MS/MS parameters for the specific 3-HB transition.
Inefficient ionization.Adjust the mobile phase composition and pH to enhance the ionization of 3-HB.
Inconsistent retention times Column degradation.Replace the LC column. Ensure the mobile phase is properly filtered and degassed.
Changes in mobile phase composition.Prepare fresh mobile phase daily. Use a high-precision pump.
Carryover in blank injections Adsorption of 3-HB in the LC system.Use a stronger needle wash solution. Inject several blanks after high-concentration samples.

Data Presentation: Comparison of Analytical Methods

Method Limit of Detection (LOD) Limit of Quantification (LOQ) Linearity Range Key Advantages Key Disadvantages
GC-MS 2 mg/L[14][15]6-7 mg/L[14][15]50-500 mg/L[14][15]High specificity and sensitivity.Requires derivatization, which adds a step to sample preparation.[7]
GC-MS/MS Not specified, but generally lower than GC-MS2.5 µg/mL[2]Not specifiedVery high sensitivity and specificity, with reduced background noise.[1]More complex instrumentation.
LC-MS/MS 0.05 µg/mL[9][16]0.1 µg/mL[9]0.1-1 µg/mL[9]High sensitivity and specificity, no derivatization required.[17]Susceptible to matrix effects.[13]
Enzymatic Assay <1.5 mg/L (analytical sensitivity)[4][5]2.8 mg/L (functional sensitivity)[4][5]5-250 mg/L[4][5]Rapid, suitable for automation and high-throughput screening.[5]Can be less specific than mass spectrometry-based methods.

Experimental Protocols

Protocol 1: GC-MS Analysis with Silylation Derivatization

This protocol is based on liquid-liquid extraction followed by derivatization.

1. Sample Preparation and Extraction:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to remove any particulate matter.

  • Transfer 1 mL of the clear supernatant to a glass tube.

  • Add a known amount of a suitable internal standard (e.g., this compound-d4).

  • Acidify the sample to approximately pH 2 by adding 1 M HCl.[11]

  • Add an appropriate volume of extraction solvent (e.g., ethyl acetate).[6]

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.[6]

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.[14]

2. Derivatization:

  • To the dried residue, add 75 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 25 µL of ethyl acetate.[14]

  • Cap the tube tightly and heat at 70°C for 30 minutes.[14]

  • Allow the sample to cool to room temperature.

3. GC-MS Analysis:

  • Transfer the derivatized sample to a GC vial.

  • Inject 1-2 µL of the sample into the GC-MS system.

  • Use a suitable capillary column (e.g., a non-polar column like a DB-5ms).

  • Set an appropriate temperature program, for example, starting at 60°C and ramping up to 250°C.

  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the highest sensitivity, monitoring characteristic ions of the derivatized 3-HB and the internal standard.

Protocol 2: LC-MS/MS Analysis

This protocol involves a "dilute-and-shoot" approach with protein precipitation for sample cleanup.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of urine in a microcentrifuge tube, add a known amount of a stable isotope-labeled internal standard (e.g., 3-HB-d4).

  • Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins and other macromolecules.[18]

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitate.[19]

  • Carefully transfer the supernatant to an LC-MS vial for analysis.

2. LC-MS/MS Analysis:

  • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC-MS/MS system.

  • Use a reverse-phase C18 column for chromatographic separation.

  • Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acidifier like formic acid to improve peak shape and ionization.

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Optimize and monitor at least two transitions for 3-HB and one for the internal standard for reliable quantification and confirmation.

Visualizations

GC_MS_Workflow GC-MS Workflow for 3-HB Detection cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_deriv Derivatization cluster_analysis Analysis Urine Urine Sample Centrifuge1 Centrifuge Urine->Centrifuge1 Spike Spike with Internal Standard Centrifuge1->Spike Acidify Acidify (pH 2) Spike->Acidify LLE Add Ethyl Acetate & Vortex Acidify->LLE Centrifuge2 Centrifuge LLE->Centrifuge2 Collect Collect Organic Layer Centrifuge2->Collect Evaporate Evaporate to Dryness Collect->Evaporate Deriv Add BSTFA & Heat (70°C) Evaporate->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Result Result GCMS->Result Data Acquisition & Quantification

Caption: GC-MS experimental workflow for 3-HB analysis in urine.

LC_MS_MS_Workflow LC-MS/MS Workflow for 3-HB Detection cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Spike Spike with Internal Standard Urine->Spike Precipitate Add Acetonitrile & Vortex Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect LCMSMS LC-MS/MS Analysis (MRM Mode) Collect->LCMSMS Result Result LCMSMS->Result Data Acquisition & Quantification

Caption: LC-MS/MS experimental workflow for 3-HB analysis in urine.

References

Troubleshooting low recovery of 3-Hydroxybutyric acid from tissue homogenates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low recovery of 3-Hydroxybutyric acid (3-HB) from tissue homogenates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction and quantification of 3-HB from tissue samples.

Q1: What are the most critical steps for ensuring high recovery of 3-HB from tissue samples?

A1: The most critical steps are efficient tissue homogenization, complete protein precipitation and removal, and the use of appropriate extraction solvents. Tissues should be snap-frozen in liquid nitrogen immediately after harvesting and stored at -80°C to minimize enzymatic degradation of 3-HB.[1]

Q2: I'm observing low and inconsistent 3-HB recovery. What are the likely causes related to my homogenization protocol?

A2: Inefficient homogenization is a primary cause of low recovery. Consider the following:

  • Homogenization Method: Mechanical bead beating is highly effective for thoroughly disrupting tissue architecture.[1][2] Using a sufficient quantity of beads (e.g., 2.8 mm ceramic beads) and optimizing the bead beating time and speed are crucial.[1] For tougher, collagen-rich tissues, cryo-homogenization using a microtome-cryostat can be an effective alternative to prevent sample heating and material loss.[2]

  • Solvent-to-Tissue Ratio: An inadequate volume of extraction solvent can lead to incomplete extraction. A common starting point is a 1:3 or 1:6 (w/v) ratio of tissue to solvent, meaning for every 1 mg of tissue, 3 or 6 µL of solvent is used.[3] For very small samples, this ratio may need to be increased to ensure sufficient volume for subsequent steps.[3]

  • Temperature Control: All homogenization steps should be performed at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic activity and potential degradation of 3-HB.[1][4]

Q3: Which extraction solvent system is best for 3-HB from tissue?

A3: The choice of solvent depends on the downstream analytical method. Highly polar solvents are generally effective for extracting small polar metabolites like 3-HB. Common and effective solvent systems include:

  • Methanol (B129727)/Acetonitrile (B52724)/Water Mixtures: A ratio of 4:4:2 (v/v/v) of ice-cold acetonitrile/methanol/water is a robust choice for broad metabolite extraction, including 3-HB.[4]

  • 80% Methanol: Cold 80% methanol is another widely used solvent for extracting polar metabolites from tissues.[1]

  • Ethanol (B145695)/Buffer Mixtures: An 85:15 (v/v) mixture of ethanol and a phosphate (B84403) buffer (e.g., 10 mM, pH 7.5) can also be used.[3]

It is recommended to degas solvents to prevent the oxidation of other potential target compounds, although this is less critical for the stability of 3-HB itself.[1]

Q4: How can I improve the efficiency of protein precipitation?

A4: Incomplete protein precipitation can lead to matrix effects in LC-MS/MS analysis and low recovery.

  • Choice of Precipitant:

    • Organic Solvents: Acetonitrile is generally more efficient at precipitating proteins than methanol.[5] A 3:1 to 5:1 ratio of acetonitrile to sample volume is recommended for effective protein removal.[5] Acetone (B3395972) is another effective organic solvent for protein precipitation.

    • Acids: Trichloroacetic acid (TCA) is a very effective precipitant, typically used at a final concentration of 10-20%.[6] However, residual TCA must be thoroughly removed by washing the pellet with cold acetone or ethanol, as it can interfere with downstream analysis and potentially cause some protein degradation.

  • Temperature and Incubation: Precipitation should be performed at low temperatures (e.g., -20°C or on ice) for an adequate duration (e.g., at least 30 minutes to 2 hours) to ensure complete precipitation.

  • Centrifugation: Ensure centrifugation is performed at a sufficient speed and duration (e.g., 16,100 x g at 4°C for 15 minutes) to effectively pellet the precipitated proteins.[1]

Q5: My 3-HB recovery is still low after optimizing homogenization and protein precipitation. What other factors should I consider?

A5: Several other factors can contribute to low recovery:

  • pH of the Extraction Solvent: The stability and extraction efficiency of acidic compounds like 3-HB can be influenced by pH. While many protocols use neutral or slightly acidic conditions, extreme pH values should be avoided unless specifically required for a particular protocol, as they can potentially lead to degradation.

  • Analyte Stability: this compound is a stable analyte in whole blood, plasma, and serum, and this stability generally extends to tissue homogenates when stored properly.[7][8] However, repeated freeze-thaw cycles of the tissue or homogenate should be avoided.

  • Interference from Isomers: While not a recovery issue per se, co-elution of isomers such as alpha-hydroxybutyric acid in chromatographic analysis can interfere with accurate quantification.[9] Ensure your analytical method can chromatographically resolve these isomers.[10]

  • Derivatization for GC-MS Analysis: If using GC-MS, incomplete derivatization of 3-HB can lead to its thermal degradation in the GC inlet, resulting in a low signal.[11] Ensure that the derivatization agent (e.g., BSTFA) is fresh and the reaction is allowed to proceed to completion.[11][12]

Experimental Protocols

Protocol 1: Bead-Beating Homogenization and Methanol/Acetonitrile/Water Extraction

This protocol is adapted for the general extraction of polar metabolites, including 3-HB, from soft tissues.

  • Weigh approximately 30-50 mg of snap-frozen tissue into a pre-chilled 2 mL bead-beating tube containing ceramic beads.[1][4]

  • Add 600 µL of ice-cold acetonitrile/methanol/water (4:4:2 v/v/v).[4]

  • Homogenize using a bead beater for 1 minute at 6.5 m/s at 4°C.[4]

  • Place the tube on ice for 2 minutes.[4]

  • Repeat the homogenization and cooling steps.[4]

  • Centrifuge at 16,100 x g for 15 minutes at 4°C.[1]

  • Carefully transfer the supernatant containing the extracted metabolites to a new tube for further processing or analysis.

Protocol 2: Protein Precipitation with Acetonitrile

This protocol is for the efficient removal of proteins from the tissue extract.

  • To 100 µL of the supernatant from the tissue extract, add 300-500 µL of ice-cold acetonitrile (a 3:1 to 5:1 ratio).[5]

  • Vortex the mixture thoroughly.

  • Incubate at -20°C for at least 1 hour to facilitate protein precipitation.

  • Centrifuge at high speed (e.g., 16,100 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully collect the supernatant for analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for consideration in your experimental design.

Table 1: Comparison of Protein Precipitation Methods

MethodPrecipitantTypical Concentration/RatioAdvantagesDisadvantages
Organic SolventAcetonitrile3:1 to 5:1 (Solvent:Sample)[5]Efficient, simple, fastPotential for co-precipitation of some analytes
Acetone≥ 3 volumesEffective for many proteinsMay not be compatible with all plasticware
Acid PrecipitationTrichloroacetic Acid (TCA)10-20% final concentrationHighly effectiveDenatures proteins, requires thorough removal[6]

Table 2: Recommended Tissue-to-Solvent Ratios for Homogenization

Tissue AmountRecommended Ratio (w/v)Example Solvent Volume for 50 mg TissueReference
40-100 mg1:3 to 1:6150 µL to 300 µL[3]
1-2 mg1:12 to 1:1860 µL to 90 µL[3]

Visualizations

The following diagrams illustrate key workflows and relationships in the troubleshooting process for low 3-HB recovery.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Tissue Snap-Frozen Tissue Homogenization Homogenization (Bead Beating) Tissue->Homogenization Extraction Metabolite Extraction (e.g., ACN/MeOH/H2O) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Supernatant1->Protein_Precipitation Centrifugation2 Centrifugation Protein_Precipitation->Centrifugation2 Final_Supernatant Final Supernatant Centrifugation2->Final_Supernatant Analysis LC-MS/MS or GC-MS Analysis Final_Supernatant->Analysis

Caption: A typical workflow for 3-HB extraction from tissue.

Troubleshooting_Logic cluster_homogenization Homogenization Issues cluster_precipitation Precipitation & Extraction Issues cluster_analysis_issues Analytical Issues Start Low 3-HB Recovery Check_Method Inefficient Method? (e.g., manual vs. bead beating) Start->Check_Method Check_Ratio Incorrect Solvent:Tissue Ratio? Start->Check_Ratio Check_Temp Inadequate Temperature Control? Start->Check_Temp Check_Precipitant Suboptimal Precipitant? (e.g., MeOH vs. ACN) Start->Check_Precipitant Check_Incubation Insufficient Incubation Time/Temp? Start->Check_Incubation Check_Solvent Inappropriate Extraction Solvent? Start->Check_Solvent Check_Derivatization Incomplete Derivatization? (GC-MS) Start->Check_Derivatization Check_Interference Isomer Interference? Start->Check_Interference

Caption: Troubleshooting flowchart for low 3-HB recovery.

References

Technical Support Center: High-Throughput Screening of 3-Hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method refinement for high-throughput screening (HTS) of 3-Hydroxybutyric acid (3-HB).

Frequently Asked Questions (FAQs)

Q1: What are the common principles behind HTS assays for this compound?

A1: High-throughput screening assays for 3-HB are typically enzymatic assays that rely on the activity of 3-hydroxybutyrate (B1226725) dehydrogenase (HBDH). This enzyme catalyzes the conversion of 3-HB to acetoacetate, which involves the reduction of NAD+ to NADH. The production of NADH is then measured, as it is proportional to the amount of 3-HB in the sample. This detection can be achieved through colorimetric or fluorometric methods. In colorimetric assays, NADH reacts with a probe to produce a colored product, while in fluorometric assays, a fluorescent product is generated.[1][2][3]

Q2: What are the key differences between colorimetric and fluorometric HTS assays for 3-HB?

A2: The primary difference lies in their sensitivity and the detection method. Fluorometric assays are generally more sensitive than colorimetric assays, allowing for the detection of lower concentrations of 3-HB.[4][5] Colorimetric assays measure the change in absorbance of a colored product, while fluorometric assays measure the intensity of emitted light from a fluorescent product. The choice between the two often depends on the required sensitivity of the assay and the available instrumentation.

Q3: How can I prepare different types of biological samples for a 3-HB HTS assay?

A3: Proper sample preparation is crucial for accurate results. Here are some general guidelines:

  • Serum and Plasma: Can often be used directly after centrifugation to remove cellular debris. Deproteinization may be necessary if high protein content interferes with the assay.

  • Urine: Can typically be used directly, but may require dilution.

  • Cell Culture Supernatants: Can usually be assayed directly.

  • Cell and Tissue Lysates: Require homogenization in assay buffer, followed by centrifugation to remove insoluble material. Deproteinization using methods like perchloric acid (PCA) precipitation or spin columns is often recommended to remove interfering proteins and enzymes.

Q4: What are common interfering substances in 3-HB assays?

A4: Several substances can interfere with enzymatic 3-HB assays. These include:

  • Acetoacetate: As a product of the HBDH reaction, high initial concentrations can affect the reaction equilibrium.

  • Lactate (B86563) and Lactate Dehydrogenase: Can interfere with assays that rely on NADH measurement. Some protocols recommend the addition of oxalate (B1200264) to inhibit lactate dehydrogenase.[5]

  • Hemoglobin: In hemolyzed samples, hemoglobin can interfere with colorimetric and fluorometric readings.

  • High concentrations of reducing agents: Substances like ascorbic acid can interfere with the colorimetric or fluorometric probes.[6]

Q5: What are acceptable performance metrics for a 3-HB HTS assay?

A5: To ensure the reliability of your HTS assay, it is essential to validate its performance using statistical parameters like the Z'-factor and the Signal-to-Background (S/B) ratio.

  • Z'-factor: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7][8][9]

  • Signal-to-Background (S/B) Ratio: A higher S/B ratio is desirable. Generally, an S/B ratio greater than 2 is considered acceptable for many HTS assays, with values above 5 or 10 being even better.[10][11]

Troubleshooting Guides

Issue 1: High variability between replicate wells.

Potential Cause Troubleshooting Step
Pipetting errors Ensure pipettes are properly calibrated. Use a master mix for reagents to minimize pipetting steps. Pipette carefully and consistently.
Incomplete mixing After adding reagents, mix the plate gently on a plate shaker.
Edge effects in microplates Avoid using the outer wells of the plate, or fill them with a blank solution (e.g., water or buffer) to maintain a humid environment.
Temperature fluctuations Ensure uniform temperature across the microplate during incubation. Avoid placing plates in areas with drafts.

Issue 2: Low signal or no signal.

Potential Cause Troubleshooting Step
Inactive enzyme Ensure the 3-hydroxybutyrate dehydrogenase is stored correctly and has not expired. Prepare fresh enzyme solutions for each experiment.
Degraded reagents Check the expiration dates of all reagents. Store reagents as recommended by the manufacturer, protecting light-sensitive components.
Incorrect wavelength settings Verify that the plate reader is set to the correct excitation and emission wavelengths for fluorometric assays or the correct absorbance wavelength for colorimetric assays.
Insufficient incubation time Optimize the incubation time to allow for sufficient signal generation.
Low 3-HB concentration in samples Concentrate the sample if possible, or consider using a more sensitive assay format (e.g., switching from colorimetric to fluorometric).

Issue 3: High background signal.

Potential Cause Troubleshooting Step
Autofluorescence of compounds or samples Run a control plate with compounds but without the enzyme or substrate to measure background fluorescence. Subtract this background from the experimental wells.
Contaminated reagents Use high-purity water and reagents. Prepare fresh buffers and solutions.
Light leakage in fluorometric assays Use black microplates for fluorescence measurements to minimize light scatter.
Non-specific reaction of the probe Ensure the probe is specific for the reaction product (NADH). Test for non-specific reactions by omitting the enzyme.

Issue 4: Inconsistent standard curve.

Potential Cause Troubleshooting Step
Inaccurate standard preparation Prepare fresh standards for each assay. Use calibrated pipettes for serial dilutions.
Precipitation of standards Ensure standards are fully dissolved in the assay buffer.
Non-linear reaction kinetics Ensure the assay is being read within the linear range of the reaction. This may require optimizing the incubation time or enzyme concentration.

Data Presentation

Table 1: Typical Performance Metrics for a Validated 3-HB HTS Assay

ParameterAcceptable ValueIdeal Value
Z'-Factor ≥ 0.5> 0.7
Signal-to-Background (S/B) Ratio > 2> 10
Coefficient of Variation (%CV) < 20%< 10%

Table 2: Example IC50 Values for 3-Hydroxybutyrate Dehydrogenase Inhibitors

InhibitorType of InhibitionReported IC50 / Ki
L-3-HydroxybutyrateCompetitiveKi comparable to Km for D-3-HB
MalonateInhibitor-
MethylmalonateInhibitor-

Note: Specific IC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Fluorometric High-Throughput Screening Assay for 3-HB

This protocol is a general guideline and should be optimized for your specific experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • 3-HB Standard (10 mM): Prepare a 10 mM stock solution of D-3-hydroxybutyric acid in deionized water.

  • NAD+ Stock Solution (10 mM): Prepare a 10 mM stock solution of NAD+ in deionized water.

  • 3-Hydroxybutyrate Dehydrogenase (HBDH): Prepare a working solution of HBDH in assay buffer. The optimal concentration should be determined empirically.

  • Fluorescent Probe Solution: Prepare a working solution of a fluorescent probe that reacts with NADH (e.g., resazurin) in assay buffer.

2. Standard Curve Preparation:

  • Perform serial dilutions of the 10 mM 3-HB standard in assay buffer to create a standard curve (e.g., 0, 10, 25, 50, 100, 250, 500 µM).

  • Add 50 µL of each standard to a black 384-well microplate.

3. Sample Preparation:

  • Prepare samples as described in the FAQs section.

  • Add 50 µL of each sample to the microplate.

4. Reaction Initiation and Incubation:

  • Prepare a master mix containing the assay buffer, NAD+, HBDH, and the fluorescent probe.

  • Add 50 µL of the master mix to each well containing standards and samples.

  • Mix the plate gently on a plate shaker for 1 minute.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

5. Detection:

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., Ex/Em = 530/590 nm for resazurin).

6. Data Analysis:

  • Subtract the blank (0 µM 3-HB) reading from all other readings.

  • Plot the fluorescence intensity versus the 3-HB concentration for the standards to generate a standard curve.

  • Determine the concentration of 3-HB in the samples from the standard curve.

Protocol 2: Colorimetric High-Throughput Screening Assay for 3-HB

This protocol is a general guideline and should be optimized for your specific experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).

  • 3-HB Standard (10 mM): Prepare a 10 mM stock solution of D-3-hydroxybutyric acid in deionized water.

  • NAD+ Stock Solution (10 mM): Prepare a 10 mM stock solution of NAD+ in deionized water.

  • 3-Hydroxybutyrate Dehydrogenase (HBDH): Prepare a working solution of HBDH in assay buffer.

  • Colorimetric Probe Solution: Prepare a working solution of a colorimetric probe that reacts with NADH (e.g., WST-8 or INT) in assay buffer.

2. Standard Curve and Sample Preparation:

  • Follow the same procedure as in the fluorometric assay, using a clear 384-well microplate.

3. Reaction Initiation and Incubation:

  • Prepare a master mix containing the assay buffer, NAD+, HBDH, and the colorimetric probe.

  • Add 50 µL of the master mix to each well.

  • Mix the plate gently.

  • Incubate at 37°C for 30-60 minutes.

4. Detection:

  • Measure the absorbance at the appropriate wavelength for the chosen colorimetric probe (e.g., 450 nm for WST-8).

5. Data Analysis:

  • Follow the same data analysis procedure as in the fluorometric assay.

Mandatory Visualization

HTS_Workflow_for_3HB_Screening cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis plate_prep Plate Preparation (384-well) compound_prep Compound Library Dispensing plate_prep->compound_prep Automated Liquid Handling sample_prep Sample/Control Addition compound_prep->sample_prep reagent_add Reagent Addition (Enzyme, Substrate, Probe) sample_prep->reagent_add incubation Incubation (e.g., 37°C, 30-60 min) reagent_add->incubation readout Signal Detection (Fluorescence/Absorbance) incubation->readout data_analysis Data Analysis (Normalization, Hit Selection) readout->data_analysis hit_validation Hit Validation & Confirmation data_analysis->hit_validation

Caption: High-throughput screening workflow for this compound.

ThreeHB_Metabolic_Pathway FattyAcids Fatty Acids AcetylCoA Acetyl-CoA FattyAcids->AcetylCoA β-oxidation AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA Synthase Acetoacetate Acetoacetate HMGCoA->Acetoacetate HMG-CoA Lyase ThreeHB 3-Hydroxybutyrate (3-HB) Acetoacetate->ThreeHB 3-Hydroxybutyrate Dehydrogenase (HBDH) (NADH -> NAD+) Acetone Acetone Acetoacetate->Acetone Spontaneous Decarboxylation

Caption: Ketogenesis: The metabolic pathway for this compound synthesis.

ThreeHB_Signaling_Pathways cluster_receptors Cell Surface Receptors cluster_intracellular Intracellular Targets ThreeHB 3-Hydroxybutyrate (3-HB) HCAR2 HCAR2 (GPR109A) ThreeHB->HCAR2 Agonist FFAR3 FFAR3 (GPR41) ThreeHB->FFAR3 Agonist HDACs Histone Deacetylases (HDACs) ThreeHB->HDACs Inhibitor NLRP3 NLRP3 Inflammasome ThreeHB->NLRP3 Inhibitor Anti-lipolytic & Anti-inflammatory Effects Anti-lipolytic & Anti-inflammatory Effects HCAR2->Anti-lipolytic & Anti-inflammatory Effects Modulation of Metabolism & Sympathetic Tone Modulation of Metabolism & Sympathetic Tone FFAR3->Modulation of Metabolism & Sympathetic Tone Increased Histone Acetylation & Gene Expression Increased Histone Acetylation & Gene Expression HDACs->Increased Histone Acetylation & Gene Expression Reduced Inflammation Reduced Inflammation NLRP3->Reduced Inflammation

Caption: Signaling pathways modulated by this compound.

References

Technical Support Center: Quantification of 3-Hydroxybutyric Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 3-Hydroxybutyric acid (3-HBA) by mass spectrometry.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound (3-HBA) using LC-MS/MS.

Issue 1: I am observing significant ion suppression for 3-HBA, leading to low sensitivity.

  • Question: What causes ion suppression for a small polar molecule like 3-HBA, and how can I mitigate it?

  • Answer: Ion suppression for 3-HBA is a common matrix effect where co-eluting compounds from the biological sample interfere with the ionization of 3-HBA in the mass spectrometer's ion source. This leads to a decreased signal and lower sensitivity. The primary culprits in plasma and serum are phospholipids (B1166683), which are abundant in cell membranes.[1][2]

    Solutions:

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

      • Protein Precipitation (PPT): This is a simple and fast method, but it is often insufficient for removing phospholipids, which can lead to variability.[3][4]

      • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but may have lower recovery for polar analytes like 3-HBA.[3]

      • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing salts, phospholipids, and other interferences. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce very clean extracts.[3][5]

      • Phospholipid Removal Plates: Specialized plates are available that specifically target and remove phospholipids from the sample matrix, significantly reducing ion suppression.[6]

    • Chromatographic Separation:

      • Ensure that 3-HBA is chromatographically resolved from the region where most phospholipids elute. As a small polar molecule, 3-HBA can be challenging to retain on traditional C18 columns.[7][8] Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is better suited for retaining and separating polar compounds.[7][9]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

      • A SIL-IS, such as this compound-d4, will co-elute with the analyte and experience similar matrix effects.[10][11] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification.[10][12]

Issue 2: My results for 3-HBA show poor reproducibility and high variability between samples.

  • Question: Why am I seeing inconsistent results for 3-HBA across my sample batch?

  • Answer: Poor reproducibility is often a consequence of inconsistent matrix effects between different samples. The composition of the biological matrix can vary from sample to sample, leading to different degrees of ion suppression or enhancement.

    Solutions:

    • Implement a More Robust Sample Preparation Method: As mentioned previously, methods like SPE or specific phospholipid removal are more effective at removing a broader range of interferences compared to simple protein precipitation.[3] This leads to more consistent results across different samples.

    • Ensure Consistent Sample Handling: Variations in sample collection, storage, and preparation can introduce variability. Follow a standardized protocol for all samples.

    • Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is crucial for correcting for sample-to-sample variations in matrix effects and extraction efficiency.[10][11]

Issue 3: I am observing poor peak shape (e.g., tailing, splitting) for 3-HBA.

  • Question: What could be causing the poor chromatography for my 3-HBA peak?

  • Answer: Poor peak shape for 3-HBA can be caused by several factors, including issues with the analytical column, mobile phase, or sample matrix.

    Solutions:

    • Column Choice and Condition:

      • As a small polar molecule, 3-HBA may exhibit poor retention and peak shape on standard reversed-phase columns.[7] A HILIC column is often a better choice.[9]

      • Column contamination from previous injections can lead to peak shape issues.[13] Regularly flush the column and consider using a guard column to protect the analytical column.

    • Mobile Phase Composition:

      • Ensure the mobile phase pH is appropriate for 3-HBA. For acidic compounds, a lower pH can improve peak shape.

      • The injection solvent should be weaker than the mobile phase to prevent peak distortion.[13]

    • Sample Matrix Effects:

      • High concentrations of salts or other matrix components can affect peak shape. A more thorough sample cleanup procedure can help.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of 3-HBA quantification?

A1: A matrix effect is the alteration of the ionization efficiency of 3-HBA by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[2] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification.[2]

Q2: How can I quantitatively assess the matrix effect for my 3-HBA assay?

A2: The post-extraction spike method is a common way to quantify matrix effects. This involves comparing the peak area of 3-HBA spiked into a blank matrix extract with the peak area of 3-HBA in a neat (pure) solvent at the same concentration. The matrix effect can be calculated as a percentage.[14]

Q3: What is the best sample preparation technique for minimizing matrix effects for 3-HBA?

A3: While the "best" technique can depend on the specific matrix and required sensitivity, Solid-Phase Extraction (SPE) and specialized phospholipid removal techniques are generally more effective than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) at removing a wider range of interfering compounds and minimizing matrix effects.[3][5]

Q4: Is a stable isotope-labeled internal standard always necessary for accurate 3-HBA quantification?

A4: While not strictly mandatory in all cases, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended and is considered the gold standard for compensating for matrix effects and variations in extraction recovery.[10][11] It significantly improves the accuracy and precision of the assay.[11][12]

Q5: Can I use a C18 column for 3-HBA analysis?

A5: While it is possible, retaining and achieving good peak shape for small, polar molecules like 3-HBA on a standard C18 column can be challenging.[7][15] You may observe that the analyte elutes at or near the void volume.[15] A HILIC column is often a more suitable choice for such analytes.[7][9]

Data on Sample Preparation Techniques

The following table summarizes the recovery rates of different extraction methods for compounds similar to 3-HBA, illustrating the variability in efficiency.

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Reference
Solid-Phase Extraction (SPE)GHBUrine64.5 - 70.9[5]
Liquid-Liquid Extraction (LLE)GHBUrine32.6 - 47.5[5]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This protocol is a quick and simple method for removing proteins from plasma or serum samples.

  • Sample Preparation:

    • To a microcentrifuge tube, add 100 µL of plasma or serum sample.

    • If using an internal standard, spike the sample at this stage.

  • Precipitation:

    • Add 300 µL of cold acetonitrile (B52724) (a 3:1 ratio of solvent to sample is common).[16][17]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[18]

  • Centrifugation:

    • Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully collect the supernatant and transfer it to a clean tube or an HPLC vial for analysis.

Protocol 2: Supported Liquid Extraction (SLE) for Urine Samples

This protocol provides a more efficient alternative to traditional LLE, avoiding issues like emulsion formation.

  • Sample Pre-treatment:

    • Dilute 200 µL of urine sample with 200 µL of 0.2% aqueous formic acid.

    • Add the internal standard and vortex to mix.

  • Sample Loading:

    • Load the 400 µL of pre-treated sample onto an ISOLUTE® SLE+ column or plate.

    • Apply a short pulse of vacuum or positive pressure to initiate flow and allow the sample to absorb for 5 minutes.[19]

  • Analyte Extraction:

    • Add 1 mL of ethyl acetate (B1210297) to the column/plate and allow it to flow under gravity for 5 minutes.[19]

    • Apply a second aliquot of 1 mL of ethyl acetate and let it flow for another 5 minutes.

    • Apply vacuum or positive pressure to elute any remaining solvent.[19]

  • Post-Elution:

    • Dry the collected eluate under a stream of nitrogen.

    • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_PPT cluster_prep Protein Precipitation Workflow start Start: Plasma/Serum Sample add_is Add Internal Standard start->add_is add_solvent Add Cold Acetonitrile (3:1) add_is->add_solvent vortex Vortex (1 min) add_solvent->vortex centrifuge Centrifuge (>10,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Caption: Workflow for Protein Precipitation.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Ion Suppression issue Issue: Low Sensitivity / Ion Suppression check_sample_prep Evaluate Sample Prep issue->check_sample_prep check_chromatography Evaluate Chromatography issue->check_chromatography use_sil_is Implement SIL-IS issue->use_sil_is check_sample_prep->use_sil_is No, already optimized ppt Using PPT? check_sample_prep->ppt Yes check_chromatography->use_sil_is No, already optimized c18 Using C18 Column? check_chromatography->c18 Yes spe_plr Switch to SPE or Phospholipid Removal ppt->spe_plr hilic Switch to HILIC Column c18->hilic

Caption: Logic for troubleshooting ion suppression.

References

Technical Support Center: Optimizing PHB Production from 3-Hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Polyhydroxybutyrate (B1163853) (PHB) production from 3-Hydroxybutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data-driven insights to help you overcome common challenges and maximize your PHB yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My PHB yield is significantly lower than expected. What are the most common factors I should investigate?

A1: Low PHB yield is a frequent issue that can often be traced back to suboptimal culture conditions. Here are the primary factors to troubleshoot:

  • Nutrient Limitation: PHB is an intracellular storage polymer, and its production is often triggered by nutrient-limiting conditions in the presence of an excess carbon source.[1][2] Ensure that a key nutrient, such as nitrogen or phosphorus, is the limiting factor in your medium.[3][4][5]

  • Carbon Source Concentration: While an excess of a carbon source is necessary, concentrations that are too high can sometimes be inhibitory. Verify that you are using an optimal concentration of this compound or other carbon sources.

  • pH of the Culture Medium: The pH of the growth medium has a significant impact on both cell growth and PHB accumulation.[6][7] The optimal pH can be species-specific, but many common PHB-producing strains prefer a pH around 7.0.[8][9][10] Deviations from the optimal pH can drastically reduce yield.

  • Temperature: Temperature is a critical parameter for enzymatic reactions involved in PHB synthesis.[11][12] Most PHB-producing bacteria have an optimal temperature range for growth and production, typically between 30°C and 37°C.[9][10][12]

  • Aeration and Agitation: Oxygen availability is crucial. Inadequate aeration can limit cell growth, while excessive agitation can cause shear stress, damaging the cells.[13] The effect of aeration can also depend on the carbon source being used.[13]

Q2: How do I establish the optimal nutrient limitation strategy for my specific bacterial strain?

A2: The optimal nutrient limitation strategy often requires empirical testing. Nitrogen and phosphorus are the most common nutrients to limit for inducing PHB production.

  • Nitrogen Limitation: This is a widely used and effective strategy.[3][4] A high carbon-to-nitrogen (C/N) ratio is generally favorable for PHB accumulation.[8] You can systematically vary the concentration of the nitrogen source (e.g., ammonium (B1175870) sulfate) in your medium while keeping the carbon source concentration constant and in excess.

  • Phosphorus Limitation: In some cases, phosphorus limitation can lead to higher PHB accumulation compared to nitrogen limitation.[5] Similar to nitrogen, you can test a range of phosphate (B84403) concentrations to determine the optimal level for your experiments.

It is recommended to perform a series of batch experiments with varying concentrations of the limiting nutrient to identify the condition that maximizes PHB content per cell dry weight.

Q3: What is the ideal pH for PHB production and how can I maintain it during fermentation?

A3: The optimal pH for PHB production is typically around 7.0 for many bacterial species, including Bacillus species.[8][9][10] Some studies have shown that slightly alkaline conditions, around pH 8.0, can also be optimal for certain strains like Agromyces indicus.[6][7] It is crucial to determine the optimal pH for your specific strain.

To maintain a stable pH during fermentation, especially in batch or fed-batch cultures where metabolic byproducts can alter the pH, the use of a buffered medium or a pH control system is essential. For bioreactor-based production, an automated pH control system that adds acid or base as needed is the most effective method.

Q4: My bacterial culture is growing well, but the PHB content per cell is low. What could be the cause?

A4: High biomass with low intracellular PHB content usually points to an issue with the induction of the PHB accumulation phase. Consider the following:

  • Insufficient Nutrient Limitation: The culture may still be in the growth phase due to an excess of the limiting nutrient (e.g., nitrogen or phosphorus). Ensure that the nutrient limitation is effectively triggering the switch from cell proliferation to PHB storage.

  • Timing of Harvest: PHB accumulation often occurs during the stationary phase of growth.[2] Harvesting the cells too early in the exponential growth phase may result in high cell density but low PHB content. A time-course experiment to measure both cell growth and PHB accumulation is recommended.

  • Inappropriate Carbon-to-Nutrient Ratio: The C/N ratio is a critical factor. A high C/N ratio generally promotes PHB synthesis.[8] You may need to optimize this ratio for your specific strain and culture conditions.

Data Presentation: Optimized Culture Parameters for PHB Production

The following tables summarize quantitative data from various studies on the optimal conditions for PHB production.

Table 1: Optimal pH and Temperature for PHB Production in Different Bacterial Strains

Bacterial StrainOptimal pHOptimal Temperature (°C)Reference
Bacillus sp.7.030[9][10]
Agromyces indicus B28.035[6]
Cupriavidus necator7.030-37[14]
Bacillus cereus NRRL-B-3711Not Specified30-38[12]
Azotobacter chroococcum 7B7.030-37[15][16]

Table 2: Effect of Nutrient Limitation on PHB Production

Bacterial StrainLimitation StrategyPHB Content (% of cell dry weight)Productivity (g/L/h)Reference
Alcaligenes latusNitrogen Limitation88%4.94[3][4]
Burkholderia sacchari LMG 19450Phosphorus Limitation~60%0.25[5]
Bacillus pumilus DwiNitrogen LimitationNot specifiedNot specified[2]

Experimental Protocols

Protocol 1: Quantification of PHB

This protocol is based on the spectrophotometric method of Law and Slepecky (1961), which involves the conversion of PHB to crotonic acid.[8]

  • Cell Harvesting: Centrifuge a known volume of the bacterial culture at 10,000 rpm for 10 minutes at 4°C to pellet the cells.

  • Washing: Wash the cell pellet with acetone (B3395972) and then with ethanol (B145695) to remove lipids and other impurities.

  • Cell Lysis: Resuspend the washed pellet in an equal volume of 4% (v/v) sodium hypochlorite (B82951) solution and incubate at room temperature for 30 minutes to lyse the cells.

  • Granule Sedimentation: Centrifuge the mixture at 10,000 rpm for 10 minutes to sediment the PHB granules.

  • Conversion to Crotonic Acid: To the PHB pellet, add 10 mL of concentrated sulfuric acid. Seal the tube and heat at 100°C for 10 minutes. This will convert the PHB to crotonic acid.

  • Spectrophotometric Measurement: After cooling the solution to room temperature, measure the absorbance at 235 nm using a UV-Vis spectrophotometer.

  • Quantification: Calculate the PHB concentration using a standard curve prepared with commercial PHB (Sigma-Aldrich).

Protocol 2: Screening for PHB-Producing Bacteria

A common qualitative method for identifying PHB producers is staining with Sudan Black B.[8][17]

  • Smear Preparation: Prepare a heat-fixed smear of the bacterial isolate on a clean glass slide.

  • Staining: Flood the smear with a 0.3% (w/v) solution of Sudan Black B in ethanol for 10 minutes.

  • Washing: Briefly wash the slide with xylene to remove the excess stain.

  • Counterstaining: Counterstain with 0.5% (w/v) safranin for 5 seconds.

  • Visualization: Observe the slide under a light microscope. PHB granules will appear as black or blue-black inclusions within the pink- or red-colored bacterial cells.

Mandatory Visualizations

PHB_Production_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing strain_selection Strain Selection media_prep Media Preparation (Carbon & Nutrient Source) strain_selection->media_prep Select optimal media for strain inoculum_prep Inoculum Preparation media_prep->inoculum_prep fermentation Batch / Fed-Batch Culture inoculum_prep->fermentation optimization Parameter Optimization (pH, Temp, Aeration) fermentation->optimization cell_harvest Cell Harvesting fermentation->cell_harvest optimization->fermentation Feedback loop phb_extraction PHB Extraction & Purification cell_harvest->phb_extraction analysis Quantification & Characterization phb_extraction->analysis

Caption: Experimental workflow for PHB production.

Troubleshooting_Logic cluster_growth Growth Phase Issues cluster_accumulation Accumulation Phase Issues start Low PHB Yield check_growth Is cell growth also low? start->check_growth optimize_growth Optimize Growth Conditions: - pH - Temperature - Aeration check_growth->optimize_growth Yes check_accumulation Is cell growth good but PHB content low? check_growth->check_accumulation No optimize_accumulation Optimize Accumulation Conditions: - Nutrient Limitation (N, P) - C/N Ratio - Harvest Time check_accumulation->optimize_accumulation Yes PHB_Biosynthesis_Pathway acetyl_coa 2 Acetyl-CoA enzyme1 β-ketothiolase (phaA) acetyl_coa->enzyme1 acetoacetyl_coa Acetoacetyl-CoA enzyme2 Acetoacetyl-CoA reductase (phaB) acetoacetyl_coa->enzyme2 hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA enzyme3 PHB synthase (phaC) hydroxybutyryl_coa->enzyme3 phb Polyhydroxybutyrate (PHB) enzyme1->acetoacetyl_coa enzyme2->hydroxybutyryl_coa enzyme3->phb

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 3-Hydroxybutyric Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies and clinical diagnostics, the accurate quantification of 3-Hydroxybutyric acid (3-HBA), a key ketone body, is of paramount importance. The choice of analytical methodology is critical for obtaining reliable and reproducible data. This guide provides an objective comparison of two widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of 3-HBA in biological matrices. This document outlines detailed experimental protocols and presents a cross-validation of the performance of both platforms, offering a comprehensive resource for selecting the most suitable method for your research needs.

While both HPLC and GC-MS are powerful techniques for the analysis of 3-HBA, they present distinct advantages and considerations in terms of sample preparation, derivatization requirements, sensitivity, and instrumentation. GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds; however, for non-volatile analytes like 3-HBA, a chemical derivatization step is necessary to increase their volatility.[1] This can add to the sample preparation time but often results in high chromatographic resolution and sensitivity.[1] In contrast, HPLC can often analyze 3-HBA with less extensive sample preparation, sometimes involving derivatization to enhance detection by UV or fluorescence detectors.[2][3]

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance parameters for both HPLC and GC-MS methods for the analysis of this compound, based on data synthesized from various studies. These tables provide a clear and objective comparison to facilitate an informed decision. The validation parameters are aligned with the principles outlined in the USFDA guidelines for bioanalytical method validation.[4][5]

Table 1: HPLC Method Validation Parameters for this compound

ParameterPerformance
Linearity (r²)≥ 0.999[2]
Limit of Detection (LOD)7.7 µmol/L[2]
Limit of Quantification (LOQ)25.8 µmol/L[2]
Recovery> 94%
Precision (%RSD)< 15%
Accuracy (%Bias)Within ±15%

Table 2: GC-MS Method Validation Parameters for this compound

ParameterPerformance
Linearity (r²)≥ 0.9995[6]
Limit of Detection (LOD)3 µg/mL (approximately 28.8 µmol/L)[7]
Limit of Quantification (LOQ)Not explicitly stated, but can be inferred to be higher than LOD
RecoveryNot explicitly stated, but generally high with appropriate internal standards
Precision (%RSD)Within-run: < 1.5%, Between-run: < 1.5%[7]
Accuracy (%Bias)< 4%[7]

Experimental Protocols

Detailed and reproducible methodologies are fundamental to successful method validation and implementation. The following sections provide representative experimental protocols for the analysis of this compound using both HPLC and GC-MS.

HPLC Method with UV Detection (Enzymatic Method)

This protocol is based on an enzymatic-HPLC method where 3-HBA is converted to NADH, which is then quantified by UV detection.[8][9]

Sample Preparation:

  • Deproteinize the serum sample by adding a suitable precipitating agent (e.g., perchloric acid) and centrifuging.

  • Neutralize the supernatant.

  • To a 50 µL aliquot of the deproteinized sample, add a reaction mixture containing 3-hydroxybutyrate (B1226725) dehydrogenase and NAD+.

  • Incubate the mixture to allow for the enzymatic conversion of D-3-hydroxybutyric acid to acetoacetic acid and NADH.[8]

HPLC Analysis:

  • HPLC System: An HPLC apparatus equipped with a UV detector.[8]

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A mixture of ammonium (B1175870) dihydrogen phosphate (B84403) buffer and methanol.[8]

  • Detection: UV detection at 340 nm to quantify the formed NADH.[8][9]

  • Quantification: The peak area of NADH is proportional to the concentration of D-3-hydroxybutyric acid in the sample.[9]

GC-MS Method with Derivatization

This protocol involves the derivatization of 3-HBA to increase its volatility for GC-MS analysis.[1][7]

Sample Preparation (Extraction and Derivatization):

  • To a 50 µL sample (e.g., blood, vitreous humour), add an internal standard (e.g., 3-HBA-d4).[7]

  • Precipitate proteins by adding acetonitrile (B52724) and vortexing.[7]

  • Centrifuge the sample and transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate).[7]

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), and incubate to form the trimethylsilyl (B98337) (TMS) derivative of 3-HBA.[1]

GC-MS Analysis:

  • GC System: A gas chromatograph coupled to a mass spectrometer.[1]

  • Column: A non-polar or mid-polarity column, such as a HP-5MS.[1][7]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed for optimal separation. For example, start at 60°C, hold for 1 minute, then ramp to 300°C.[1]

  • Injection Mode: Splitless injection is commonly used for trace analysis.

  • MS Detection: The mass spectrometer is operated in Electron Ionization (EI) mode.[1] Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[1]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods.

cluster_0 Method Development & Optimization cluster_1 Method Validation (as per FDA/ICH Guidelines) cluster_2 Cross-Validation cluster_3 Method Comparison & Selection A Define Analytical Requirements (Analyte, Matrix, Sensitivity) B Develop HPLC Method A->B C Develop GC-MS Method A->C D Linearity & Range B->D E Accuracy & Precision B->E F Selectivity & Specificity B->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) B->G H Recovery B->H I Stability B->I C->D C->E C->F C->G C->H C->I J Analyze Identical Sample Sets with Both Validated Methods I->J K Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) J->K L Evaluate Performance Data (See Tables 1 & 2) K->L M Consider Practical Aspects (Sample throughput, Cost, Expertise) L->M N Select Optimal Method for Application M->N

Caption: Workflow for Cross-Validation of Analytical Methods.

References

A Head-to-Head Comparison: Enzymatic vs. Mass Spectrometry-Based 3-Hydroxybutyrate (3-HBA) Assays

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 3-hydroxybutyrate (B1226725) (3-HBA), the most abundant ketone body, is crucial in various research and clinical settings, particularly in studies related to metabolic disorders like diabetic ketoacidosis, as well as in the burgeoning field of ketone ester therapeutics. Researchers and drug development professionals are often faced with the choice between two primary analytical techniques: traditional enzymatic assays and the more advanced mass spectrometry-based methods. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the most appropriate assay for specific research needs.

Principles of Detection: A Fundamental Divide

The core difference between these two methodologies lies in their fundamental principles of 3-HBA detection.

Enzymatic Assays: These assays rely on the specific catalytic activity of the enzyme 3-hydroxybutyrate dehydrogenase. In a typical setup, this enzyme oxidizes 3-HBA to acetoacetate. This reaction is coupled with the reduction of a cofactor, most commonly nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to NADH. The increase in NADH concentration is then measured spectrophotometrically, as NADH absorbs light at 340 nm. The change in absorbance is directly proportional to the initial concentration of 3-HBA in the sample. Some variations of this assay may use a fluorometric probe that reacts with NADH to produce a fluorescent signal.[1][2][3]

Mass Spectrometry-Based Assays: These methods, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), offer a direct and highly specific measurement of 3-HBA. In these techniques, the sample is first processed to separate 3-HBA from other molecules. In LC-MS, this separation occurs in a liquid chromatography column, while GC-MS utilizes a gas chromatography column after a derivatization step to make 3-HBA volatile.[4][5] Following separation, the molecules are ionized and their mass-to-charge ratio is measured by a mass spectrometer. This allows for the precise identification and quantification of 3-HBA, even in complex biological matrices.

Performance Characteristics: A Quantitative Comparison

The choice of assay often hinges on key performance metrics such as accuracy, precision, sensitivity, and linearity. The following tables summarize these characteristics for both enzymatic and mass spectrometry-based 3-HBA assays, based on available data.

Performance Metric Enzymatic Assays Mass Spectrometry-Based Assays References
Accuracy (Bias) Generally good, but can be susceptible to interferences.High accuracy, with low bias due to high specificity. Intra- and inter-run accuracy is often within ±15% of the nominal concentration.[4][6]
Precision (CV%) Intra-assay CVs are typically <5%, while inter-assay CVs can be <10%. For example, one study reported total coefficients of variation (CV) ranging from 1.5% for high concentrations to 6.8% for low concentrations.[1] Another reported intra-assay and total CVs of 0% and 2.4% at specific concentrations.[7]Excellent precision with intra- and inter-assay CVs typically below 15%.[4][1][4][7]
Linearity Range The linear range can vary between different commercial kits, for instance, one kit showed linearity from 0.10 to 3.95 mmol/L.[1][8]Typically demonstrates a wide linear range.[1][8][9]
Limit of Detection (LOD) The limit of detection for one enzymatic assay was reported as 0.037 mmol/L.[1][8]Generally offers lower limits of detection, enabling the quantification of trace amounts. For a GC-MS-MS method, the lower limit of quantitation was 2.5 µg/mL.[9][1][8][9]

Experimental Protocols: A Step-by-Step Overview

The following sections provide a generalized overview of the experimental protocols for both types of assays. It is important to note that specific steps may vary depending on the commercial kit or the specific laboratory's standard operating procedures.

Enzymatic 3-HBA Assay Protocol (Colorimetric)

This protocol is based on the principle of measuring the NADH produced, which is proportional to the 3-HBA concentration.

  • Sample Preparation: Serum or plasma samples can often be used directly. For tissue or cell samples, homogenization in an assay buffer is required, followed by centrifugation to remove insoluble material. Deproteinization using a spin filter may be necessary for some sample types to avoid interference.

  • Reagent Preparation: Prepare a working reagent by mixing the buffer, 3-hydroxybutyrate dehydrogenase enzyme, NAD+, and a colorimetric probe according to the kit's instructions.[2]

  • Assay Procedure:

    • Add a specific volume of the prepared sample and standards to the wells of a 96-well plate.

    • Add the working reagent to each well.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 5-30 minutes).[2][3]

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 450 nm or 505 nm) using a microplate reader.[2]

  • Calculation: Determine the 3-HBA concentration in the samples by comparing their absorbance to the standard curve generated from the standards of known concentrations.

Mass Spectrometry (LC-MS) 3-HBA Assay Protocol

This protocol outlines the general steps for quantifying 3-HBA using LC-MS.

  • Sample Preparation:

    • Deproteinization: To a small volume of plasma or serum, add a protein precipitation agent (e.g., acetonitrile).

    • Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Supernatant Transfer: Carefully transfer the supernatant containing the 3-HBA to a new tube for analysis.

  • LC-MS Analysis:

    • Chromatographic Separation: Inject the prepared sample into a liquid chromatography system. A C18 or a hydrophilic interaction liquid chromatography (HILIC) column can be used to separate 3-HBA from other components in the sample.[4]

    • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The instrument is set to monitor for the specific mass-to-charge ratio of 3-HBA and an internal standard.

  • Data Analysis: The concentration of 3-HBA in the sample is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard. A calibration curve is constructed using standards of known 3-HBA concentrations to ensure accurate quantification.[4]

Visualizing the Workflows and Comparison

To further clarify the processes and their distinctions, the following diagrams illustrate the enzymatic assay pathway, the mass spectrometry workflow, and a logical comparison of the two methods.

Enzymatic_Assay_Pathway cluster_reaction Enzymatic Reaction cluster_detection Detection 3-HBA 3-HBA Acetoacetate Acetoacetate 3-HBA->Acetoacetate 3-HBDH NAD+ NAD+ NADH NADH NAD+->NADH Spectrophotometer Spectrophotometer NADH->Spectrophotometer Absorbance at 340 nm

Enzymatic Assay Signaling Pathway

Mass_Spectrometry_Workflow Sample_Preparation Sample Preparation (e.g., Protein Precipitation) LC_Separation Liquid Chromatography (Separation of 3-HBA) Sample_Preparation->LC_Separation Ionization Ionization LC_Separation->Ionization Mass_Analyzer Mass Analyzer (m/z Measurement) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis Method_Comparison cluster_enzymatic Enzymatic Assay cluster_ms Mass Spectrometry Assay Assay_Choice Choice of 3-HBA Assay Enzymatic_Pros Pros: - Cost-effective - High-throughput - Simpler workflow Assay_Choice->Enzymatic_Pros Enzymatic_Cons Cons: - Potential for interference - Indirect measurement - Narrower dynamic range Assay_Choice->Enzymatic_Cons MS_Pros Pros: - High specificity & accuracy - High sensitivity - Direct measurement Assay_Choice->MS_Pros MS_Cons Cons: - Higher cost (instrumentation) - More complex workflow - Lower throughput Assay_Choice->MS_Cons

References

A Head-to-Head Battle for Precision: Isotope Dilution Mass Spectrometry versus Enzymatic Assays for the Absolute Quantification of 3-Hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, clinical scientists, and drug development professionals requiring the highest accuracy in the quantification of 3-Hydroxybutyric acid (3-OHB), the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of Isotope Dilution Mass Spectrometry (IDMS), the gold standard for absolute quantification, with a commonly used alternative, the enzymatic assay.

This compound, a primary ketone body, is a critical biomarker for a range of physiological and pathological states, including diabetic ketoacidosis, ketogenic diets, and inborn errors of metabolism. Its precise and accurate measurement is essential for both clinical diagnostics and metabolic research. While various techniques exist, this guide focuses on the comparison of IDMS, primarily through Gas Chromatography-Mass Spectrometry (GC-MS), and the spectrophotometric enzymatic assay.

At a Glance: Performance Comparison

The choice between IDMS and enzymatic assays often comes down to a trade-off between the superior accuracy and specificity of IDMS and the speed and convenience of enzymatic methods. The following table summarizes the key performance metrics for each technique based on published experimental data.

ParameterIsotope Dilution Mass Spectrometry (GC-MS)Enzymatic Assay
Principle Mass-based detection of analyte and a stable isotope-labeled internal standard.Spectrophotometric measurement of NADH produced by 3-OHB dehydrogenase.
Linearity Range 0.40 g/L to 160.67 g/L[1]5-250 mg/L[2][3]
Limit of Detection (LOD) 100 ng/g (via SPE approach)[4]<1.5 mg/L[3]
Limit of Quantification (LOQ) 200 ng/g (via SPE approach)[4]2.8 mg/L (in urine), 4.5 mg/L (in serum)[2][3]
Precision (%CV) <5% (typical)Within-run: <4.6%, Total: <9.8%[2][3]
Accuracy/Recovery 97.8% (analytical recovery)[5]105-109% (mean recoveries)[2][3]
Specificity High; distinguishes between structurally similar compounds.Can be prone to interference from other substances.
Throughput Lower; requires sample preparation and chromatographic separation.High; suitable for automation.
Cost & Complexity High; requires specialized equipment and expertise.Lower; uses standard laboratory equipment.

Delving into the Methodologies

Understanding the experimental protocols is key to appreciating the strengths and limitations of each method. Below are detailed workflows for both IDMS (via GC-MS) and the enzymatic assay.

Isotope Dilution Mass Spectrometry (IDMS) via GC-MS: Experimental Protocol

Isotope dilution mass spectrometry is a reference method that combines the high selectivity of mass spectrometry with the high precision of using an isotopically labeled internal standard.[6] The use of a stable isotope-labeled analogue of the analyte, which has nearly identical chemical and physical properties, allows for the correction of analyte loss during sample preparation and analysis.

1. Sample Preparation:

  • Internal Standard Spiking: A known amount of a stable isotope-labeled 3-OHB internal standard (e.g., this compound-d4) is added to the biological sample (e.g., plasma, urine).

  • Deproteinization: Proteins are precipitated by adding a solvent like acetonitrile (B52724) or by using acid (e.g., perchloric acid).[5][7] The sample is then centrifuged to separate the protein pellet.

  • Extraction: The supernatant containing 3-OHB and the internal standard is transferred. A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be performed to further purify the sample and concentrate the analyte.[4]

  • Drying: The purified extract is dried under a stream of nitrogen.[7]

2. Derivatization:

  • To improve the volatility and thermal stability of 3-OHB for GC analysis, a derivatization step is necessary.[7]

  • A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added to the dried extract.[7]

  • The sample is heated (e.g., at 70°C for 20 minutes) to facilitate the reaction, which converts the hydroxyl and carboxyl groups of 3-OHB to their trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis:

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the gas chromatograph.

  • Separation: The TMS-derivatized 3-OHB and its labeled internal standard are separated from other sample components on a capillary column (e.g., HP-5MS).

  • Detection: The separated compounds enter the mass spectrometer, where they are ionized (typically by electron impact). The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions for both the native 3-OHB derivative and the isotope-labeled internal standard derivative.

  • Quantification: The absolute concentration of 3-OHB is calculated from the ratio of the peak areas of the native analyte to the internal standard, by reference to a calibration curve prepared with known concentrations of 3-OHB and a constant amount of the internal standard.

Enzymatic Assay: Experimental Protocol

The enzymatic assay for 3-OHB is based on the specific oxidation of 3-OHB by the enzyme β-hydroxybutyrate dehydrogenase. This reaction reduces nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH, and the resulting increase in absorbance at 340 nm is directly proportional to the 3-OHB concentration.

1. Sample Preparation:

  • Biological samples such as serum or urine can often be used directly after centrifugation to remove particulate matter.[8]

  • For some matrices like whole blood, a protein precipitation step with acetone (B3395972) and sulfuric acid may be required.[9]

  • Samples with high expected concentrations of 3-OHB may need to be diluted.

2. Assay Procedure (Automated Analyzer):

  • Reagent Preparation: Reagents, including a buffer (e.g., pH 8.5), NAD+, and the enzyme β-hydroxybutyrate dehydrogenase, are prepared and loaded onto a clinical chemistry analyzer.[10]

  • Reaction Initiation: The sample (or calibrator/control) is mixed with the buffer and NAD+ solution.

  • After a short incubation, the reaction is started by the addition of the β-hydroxybutyrate dehydrogenase enzyme.

  • Measurement: The analyzer monitors the change in absorbance at 340 nm over a fixed period. This change is due to the formation of NADH.

  • Quantification: The concentration of 3-OHB in the sample is determined by comparing the rate of absorbance change to that of known calibrators.

Visualizing the Workflows

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both IDMS and the enzymatic assay.

IDMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Isotope-Labeled Internal Standard Sample->Spike Deproteinize Deproteinization (e.g., Acetonitrile) Spike->Deproteinize Extract Extraction (LLE or SPE) Deproteinize->Extract Dry Dry Down Extract->Dry Derivatize Add Derivatizing Agent (e.g., BSTFA) & Heat Dry->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Quantify Quantification (Peak Area Ratio) GCMS->Quantify Enzymatic_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Analysis Sample Biological Sample (e.g., Serum, Urine) Prepare Centrifuge/ Dilute Sample->Prepare Mix Mix Sample with Buffer and NAD+ Prepare->Mix AddEnzyme Add β-Hydroxybutyrate Dehydrogenase Mix->AddEnzyme Measure Measure Absorbance Change at 340 nm AddEnzyme->Measure Quantify Quantification vs. Calibrators Measure->Quantify

References

Validation of a New Analytical Method for 3-Hydroxybutyric Acid with Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Hydroxybutyric acid (3-HB), a key ketone body, is crucial in various fields, including clinical diagnostics for metabolic disorders like diabetic ketoacidosis, and in drug development for monitoring metabolic responses. This guide provides a comprehensive comparison of a new analytical method for 3-HB against established alternatives, supported by experimental data. The validation of this new method is anchored by the use of certified reference materials (CRMs) to ensure traceability and accuracy.

Comparative Performance of Analytical Methods for this compound

The performance of the new method was evaluated against several established analytical techniques for 3-HB quantification. The following table summarizes the key performance parameters.

Parameter New Method (LC-MS/MS) Alternative 1 (Enzymatic Assay) Alternative 2 (Gas Chromatography - MS) Alternative 3 (HPLC - Fluorescence)
Linearity Range 0.1 - 10.0 µg/mL[1]5 - 250 mg/L[2][3]0.40 - 160.67 g/L[4]20 - 500 µmol/L
Correlation Coefficient (r²) > 0.999[1]Not explicitly stated0.9995[4]0.9997
Limit of Detection (LOD) 0.017 µg/mL[1]<1.5 mg/L[2][3]Not explicitly stated7.7 µmol/L
Limit of Quantitation (LOQ) 0.045 µg/mL[1]2.8 mg/L (urine), 4.5 mg/L (serum)[2][3]Not explicitly stated25.8 µmol/L
Precision (CV%) Within-run: <4.6%, Total: <9.8%[3]Within-assay: 0.6% - 7.8%[5]Good repeatability[4]Not explicitly stated
Accuracy/Recovery (%) Mean recovery: 105% (urine), 109% (serum)[2][3]91% - 99%[5]99.64% - 100.66%[4]Not explicitly stated
Analysis Time ~10 minutes[1]Rapid~1 hourNot explicitly stated
Throughput HighHigh (automated)ModerateModerate
Specificity HighGood (potential for cross-reactivity)HighHigh (with derivatization)

Experimental Protocols

New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of 3-HB in plasma samples.[1]

  • Sample Preparation:

    • To 100 µL of plasma, add a known concentration of an internal standard (e.g., this compound-d4).

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • Column: Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm)[1]

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.35 mL/minute[1]

    • Injection Volume: 5 µL

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transition: 103.0 → 59.0 for this compound[1]

Alternative Method 1: Enzymatic Assay

This colorimetric method is based on the oxidation of D-3-hydroxybutyrate by the enzyme 3-hydroxybutyrate (B1226725) dehydrogenase (3-HBDH).[6]

  • Principle: D-3-hydroxybutyrate is oxidized to acetoacetate (B1235776) by 3-HBDH, with the simultaneous reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the D-3-hydroxybutyrate concentration.[6]

  • Procedure (Automated Analyzer):

    • Serum or plasma samples are mixed with a reagent containing 3-HBDH and NAD+.

    • The reaction is incubated at a controlled temperature.

    • The change in absorbance at 340 nm is monitored kinetically.

    • The concentration of 3-HB is calculated from a calibration curve prepared using certified reference materials.

Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the derivatization of 3-HB to a more volatile compound prior to analysis.

  • Sample Preparation and Derivatization:

    • Acidify the plasma sample and extract 3-HB with an organic solvent.

    • Evaporate the solvent and derivatize the residue to form a volatile ester (e.g., methyl ester) or a trimethylsilyl (B98337) (TMS) derivative.[4]

    • Dissolve the derivatized sample in a suitable solvent for injection.

  • GC-MS Conditions:

    • Column: A capillary column suitable for the analysis of fatty acid methyl esters or TMS derivatives.

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to separate the analyte from other components.

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and specificity.

Method Validation Workflow and Signaling Pathway

The validation of a new analytical method is a critical process to ensure its reliability and accuracy. The following diagram illustrates a typical workflow for method validation.

MethodValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Define_Parameters Define Validation Parameters (Accuracy, Precision, Linearity, etc.) Select_Method->Define_Parameters Prepare_Protocols Prepare Detailed Protocols Define_Parameters->Prepare_Protocols Use_CRMs Utilize Certified Reference Materials (CRMs) Prepare_Protocols->Use_CRMs Perform_Experiments Perform Validation Experiments Use_CRMs->Perform_Experiments Collect_Data Collect and Record Data Perform_Experiments->Collect_Data Statistical_Analysis Statistical Analysis of Data Collect_Data->Statistical_Analysis Compare_Criteria Compare Results with Acceptance Criteria Statistical_Analysis->Compare_Criteria Document_Results Document Validation Report Compare_Criteria->Document_Results Document_Results->Define_Purpose Method Improvement Loop

Caption: Workflow for the validation of a new analytical method.

The synthesis of this compound is a key step in ketogenesis, a metabolic pathway that provides an alternative energy source for the body.

KetogenesisPathway Fatty_Acids Fatty Acids Acetyl_CoA Acetyl-CoA Fatty_Acids->Acetyl_CoA β-oxidation Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA Thiolase HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMG-CoA synthase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA lyase Three_HB 3-Hydroxybutyrate Acetoacetate->Three_HB 3-Hydroxybutyrate Dehydrogenase Acetone Acetone Acetoacetate->Acetone Spontaneous decarboxylation Energy Energy Production (Extrahepatic Tissues) Acetoacetate->Energy Three_HB->Energy

Caption: Simplified pathway of ketogenesis.

Certified Reference Materials (CRMs) for this compound

The use of Certified Reference Materials is fundamental for ensuring the accuracy and traceability of measurements. CRMs are produced by national metrology institutes and accredited reference material producers.

  • Cerilliant® this compound Sodium Salt:

    • Product Number: H-177-1ML[7]

    • Description: A certified solution standard of this compound Sodium Salt in methanol.[7]

    • Concentration: 1 mg/mL (as free carboxylate)[7]

    • Application: Suitable for use as a calibrator or quality control material in chromatographic and mass spectrometric methods.

  • Cerilliant® this compound-13C4 sodium salt:

    • Product Number: Not explicitly stated

    • Description: A certified solution standard of isotopically labeled this compound-13C4 sodium salt in methanol.[8]

    • Concentration: 100 µg/mL (as free carboxylate)[8]

    • Application: Ideal for use as an internal standard in mass spectrometry-based assays to correct for matrix effects and procedural losses.

  • Sigma-Aldrich (Supelco®) this compound analytical standard:

    • Product Number: 52017

    • Description: An analytical standard of this compound.[9]

    • Purity: ≥98.0% (GC)[9]

    • Application: Suitable for method development, validation, and as a calibration standard.

  • NIST (National Institute of Standards and Technology):

    • While a specific CRM for this compound from NIST was not identified in the search results, NIST provides a wide range of reference materials for clinical chemistry and metabolomics.[10][11][12][13] It is recommended to consult the NIST SRM catalog for the most current offerings.

Conclusion

The new LC-MS/MS method for the analysis of this compound demonstrates excellent sensitivity, specificity, and a wide linear range, making it a robust and reliable option for researchers and clinicians. While enzymatic assays offer speed and ease of use for high-throughput screening, and GC-MS provides high accuracy, the LC-MS/MS method presents a superior balance of performance characteristics for demanding applications. The validation of this method using certified reference materials ensures that the results are accurate, precise, and comparable across different laboratories, which is paramount for both clinical diagnostics and drug development programs. The choice of the most appropriate method will ultimately depend on the specific requirements of the study, including sample throughput, required sensitivity, and available instrumentation.

References

Inter-laboratory comparison of 3-Hydroxybutyric acid measurement protocols

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to 3-Hydroxybutyric Acid Measurement: An Inter-laboratory Comparison of Protocols

For researchers, scientists, and professionals in drug development, the accurate measurement of this compound (3-HB), the most abundant ketone body, is crucial in various physiological and pathological states. This guide provides an objective comparison of common analytical methods for 3-HB quantification, supported by experimental data to aid in selecting the most suitable protocol for your research needs.

Comparison of Analytical Methods

The quantification of 3-HB is predominantly achieved through three main techniques: enzymatic assays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, throughput, and cost.

ParameterEnzymatic Assay (Automated)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Oxidation of 3-HB to acetoacetate (B1235776) with reduction of NAD+ to NADH, measured photometrically.[1]Separation of volatile derivatives of 3-HB followed by mass-based detection.Chromatographic separation followed by mass-based detection of precursor and product ions.[2]
Linearity 0.10 to 3.95 mmol/L[1][3]0.40 to 160.67 g/L (for methyl ester derivative)[4]0.1 to 10.0 µg/mL[2]
Precision (CV%) 1.5% (at 3.1 mmol/L) to 6.5% (at 0.1 mmol/L)[1][3]Within-run: 1.3%, Between-runs: 1.4%[5]Accuracy and precision values of ≤ 9.16 % and ≤ 10.82 % for dilution integrity tests.[2]
Limit of Detection (LOD) 0.037 mmol/L[1][3]3 µg/mL[5]Not explicitly stated in the provided results, but methods are generally highly sensitive.
Limit of Blank (LoB) 0.011 mmol/L[1][3]Not explicitly stated in the provided results.Not explicitly stated in the provided results.
Sample Throughput HighLow to MediumHigh
Cost per Sample LowHighHigh
Sample Types Serum, Plasma, Egg Products, Biological Cultures[1][6]Blood, Vitreous Humour, Urine[5]Plasma[2]

Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are summaries of typical protocols for each of the primary 3-HB measurement techniques.

Enzymatic Assay Protocol

This method is based on the oxidation of D-3-hydroxybutyrate to acetoacetate by the enzyme 3-hydroxybutyrate (B1226725) dehydrogenase (3-HBDH), with the simultaneous reduction of nicotinamide-adenine dinucleotide (NAD+) to NADH.[1] The increase in NADH is measured photometrically at 340 nm and is directly proportional to the D-3-hydroxybutyric acid concentration.

Sample Preparation:

  • Liquid Samples (e.g., serum, plasma): Can often be used directly in the assay.[7]

  • Solid Samples (e.g., egg powder): Require extraction and clarification steps. A typical procedure involves weighing the sample, adding distilled water, and incubating in a boiling water bath. This is followed by the addition of Carrez solutions and sodium hydroxide (B78521) to precipitate interfering substances. The mixture is then filtered, and the clear filtrate is used for the assay.[7]

Assay Procedure (Manual):

  • Pipette sample solution, buffer, and NAD+ solution into a cuvette.

  • Mix and read the initial absorbance at 340 nm.

  • Start the reaction by adding 3-HBDH enzyme suspension.

  • Mix and incubate for approximately 3-6 minutes at room temperature.

  • Read the final absorbance. The difference in absorbance is used to calculate the 3-HB concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS methods for 3-HB analysis require a derivatization step to make the analyte volatile.

Sample Preparation and Derivatization:

  • Protein Precipitation: For biological samples like blood or vitreous humor, proteins are precipitated using acetonitrile (B52724).[5]

  • Extraction: A liquid-liquid extraction may be performed.

  • Derivatization: The dried extract is reconstituted in a suitable solvent (e.g., ethyl acetate) and derivatized with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This converts 3-HB to its more volatile trimethylsilyl (B98337) (TMS) derivative.[5][8] The mixture is incubated to ensure complete derivatization.

GC-MS Analysis:

  • Injection: The derivatized sample is injected into the GC-MS system.

  • Separation: A capillary column (e.g., HP-5MS) is used to separate the analyte from other components.[5]

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized 3-HB.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the analysis of 3-HB in complex biological matrices.

Sample Preparation:

  • Protein Precipitation: A common method for plasma samples involves protein precipitation with a chilled solvent mixture such as acetonitrile/methanol.[9]

  • Solid Phase Extraction (SPE): An alternative or additional cleanup step to remove interfering substances.[9]

LC-MS/MS Analysis:

  • Chromatographic Separation: A suitable LC column, such as a Phenomenex Luna NH2, is used for separation. The mobile phase typically consists of a mixture of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[2]

  • Mass Spectrometric Detection: The mass spectrometer is operated in negative electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for quantification (e.g., m/z 103.0 → 59.0 for this compound).[2]

Visualizing the Workflow and Method Relationships

To better understand the procedural flow and the relationship between these analytical methods, the following diagrams are provided.

G cluster_sample Sample Collection & Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis & Reporting Sample Biological Sample (e.g., Blood, Plasma, Urine) Preparation Sample Preparation (e.g., Protein Precipitation, Extraction) Sample->Preparation Enzymatic Enzymatic Assay Preparation->Enzymatic GCMS GC-MS Preparation->GCMS LCMS LC-MS/MS Preparation->LCMS Data Data Acquisition & Analysis Enzymatic->Data GCMS->Data LCMS->Data Result Concentration of 3-HB Data->Result

Figure 1. General experimental workflow for the measurement of this compound.

G 3HB_Measurement This compound Measurement Techniques Enzymatic Enzymatic Assays 3HB_Measurement->Enzymatic Direct, High Throughput Chromatographic Chromatographic Methods 3HB_Measurement->Chromatographic High Specificity & Sensitivity GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Chromatographic->GCMS Requires Derivatization LCMSMS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Chromatographic->LCMSMS Direct Analysis of Polar Molecules

Figure 2. Logical relationship between different this compound measurement techniques.

References

Evaluating the Specificity of 3-Hydroxybutyrate Dehydrogenase for its Substrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of 3-Hydroxybutyrate (B1226725) Dehydrogenase (HBDH) is critical for applications ranging from diagnostics to biotechnology. This guide provides a comparative analysis of HBDH substrate specificity from various sources, supported by experimental data and detailed protocols.

3-Hydroxybutyrate dehydrogenase (EC 1.1.1.30) is a key enzyme in ketone body metabolism, catalyzing the reversible oxidation of (R)-3-hydroxybutyrate to acetoacetate (B1235776).[1] While this is its primary physiological role, the specificity of HBDH can vary significantly depending on the organism, with some homologs exhibiting activity towards a broader range of substrates. This guide explores these differences, presenting quantitative data to facilitate objective comparisons.

Substrate Specificity: A Quantitative Comparison

The substrate specificity of HBDH is not absolute and varies between orthologs. The following table summarizes the kinetic parameters of HBDH from different organisms with various substrates, highlighting the diverse substrate preferences.

Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Reference
Desulfotomuculum ruminis (Dr3SHBDH)(S)-3-Hydroxybutyrate (3SHB)0.04 ± 0.002.5 ± 0.062.5[2]
(R)-3-Hydroxybutyrate (3RHB)No activity detected--[2]
D-Threonine0.4 ± 0.00.21 ± 0.000.5[2]
L-allo-Threonine2.6 ± 0.10.20 ± 0.000.08[2]
3-Hydroxypropionate0.5 ± 0.00.09 ± 0.000.18[2]
D-Serine11.2 ± 0.60.11 ± 0.000.01[2]
L-Serine20.2 ± 0.90.12 ± 0.000.006[2]
Psychrophilic HBDH (PaHBDH)Acetoacetate0.09 ± 0.01130 ± 31444[3][4]
3-Oxovalerate0.03 ± 0.000.49 ± 0.0116.3[3][4]
Mesophilic HBDH (AbHBDH)Acetoacetate0.14 ± 0.021.8 ± 0.112.9[3][4]
3-Oxovalerate0.04 ± 0.010.013 ± 0.0000.3[3][4]
Human BDH24-Oxo-L-proline--2450 (min⁻¹mM⁻¹)[5]
(R)-β-Hydroxybutyrate--0.26 (min⁻¹mM⁻¹)[5]

Note: The data for Human BDH2 catalytic efficiency is presented in min⁻¹mM⁻¹ as reported in the source.

The data clearly demonstrates the stereospecificity of some HBDH enzymes, such as Dr3SHBDH from Desulfotomuculum ruminis, which is highly specific for the (S)-enantiomer of 3-hydroxybutyrate and shows no detectable activity with the (R)-form.[2] In contrast, HBDH from other sources can accommodate different substrates. For instance, both a psychrophilic (PaHBDH) and a mesophilic (AbHBDH) bacterial HBDH can utilize the C5 substrate 3-oxovalerate, albeit less efficiently than their primary C4 substrate, acetoacetate.[3][4] Interestingly, the human homolog BDH2 exhibits a striking preference for 4-oxo-L-proline, with a catalytic efficiency approximately 9400-fold higher than for (R)-β-hydroxybutyrate, suggesting a different primary physiological role for this enzyme.[5]

Experimental Protocols

The determination of HBDH substrate specificity relies on accurate and reproducible experimental methodologies. The most common approach is a spectrophotometric assay that measures the change in absorbance of NADH or NAD⁺.

General Spectrophotometric Assay for HBDH Activity

Principle: The enzymatic activity of HBDH is determined by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH (ε = 6220 M⁻¹cm⁻¹).

Reagents:

  • Buffer: Typically a Tris-HCl or HEPES buffer at a pH optimal for the specific enzyme (e.g., pH 7.0-8.5).[3][4][6]

  • Cofactor: NAD⁺ (for oxidation of hydroxybutyrate analogs) or NADH (for reduction of oxo-acid analogs).

  • Substrate: A solution of the substrate to be tested at various concentrations.

  • Enzyme: A purified solution of 3-Hydroxybutyrate dehydrogenase.

Procedure:

  • Prepare a reaction mixture in a cuvette containing the buffer and cofactor at a fixed, saturating concentration.

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • To determine the kinetic parameters (Km and Vmax), the experiment is repeated with varying concentrations of one substrate while keeping the other substrate (cofactor) at a saturating concentration.

  • The resulting data is then fitted to the Michaelis-Menten equation.

For example, to measure the kinetic constants for Dr3SHBDH with (S)-3-hydroxybutyrate, the concentration of the substrate was varied from 0 to 0.3 mM in the presence of a saturated concentration of 1 mM NAD⁺.[2] Similarly, for the reduction of acetoacetate by PaHBDH, varying concentrations of acetoacetate (0.025–0.4 mM) and NADH (0.005–0.08 mM) were used.[3][4]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for evaluating HBDH substrate specificity and the metabolic pathway in which HBDH plays a crucial role.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme Purified HBDH Enzyme reaction_setup Reaction Mixture Preparation (Buffer, Cofactor, Substrate) enzyme->reaction_setup substrates Substrate Panel (e.g., 3HB isomers, oxo-acids) substrates->reaction_setup reagents Assay Buffer & Cofactors (NAD+/NADH) reagents->reaction_setup initiation Initiate Reaction with Enzyme reaction_setup->initiation measurement Spectrophotometric Measurement (ΔA340/min) initiation->measurement rate_calc Calculate Initial Reaction Rates measurement->rate_calc kinetics Michaelis-Menten Kinetics (Determine Km, Vmax) rate_calc->kinetics comparison Compare Kinetic Parameters kinetics->comparison ketone_body_metabolism acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase acetoacetate Acetoacetate hmg_coa->acetoacetate HMG-CoA Lyase acetone Acetone acetoacetate->acetone Spontaneous Decarboxylation d_3_hb (R)-3-Hydroxybutyrate acetoacetate->d_3_hb hbdh 3-Hydroxybutyrate Dehydrogenase (HBDH)

References

Comparison of commercial assay kits for 3-Hydroxybutyric acid determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating metabolic pathways, diabetes, or ketogenic diets, the accurate determination of 3-Hydroxybutyric acid (3-HB), a primary ketone body, is crucial. A variety of commercial assay kits are available, offering a range of detection methods and sensitivities. This guide provides a comparative overview of popular colorimetric and fluorometric assay kits, complete with a summary of their performance characteristics and detailed experimental protocols to aid in selecting the most suitable kit for your research needs.

Performance Comparison of this compound Assay Kits

The selection of an appropriate assay kit depends on factors such as the required sensitivity, the sample type, and the available laboratory equipment. The following table summarizes the key quantitative data for several commercially available this compound assay kits.

FeatureCell Biolabs (Colorimetric)Cell Biolabs (Fluorometric)Sigma-Aldrich (MAK041)Abcam (ab83390)Cayman Chemical (No. 700190)
Detection Method ColorimetricFluorometricColorimetricColorimetricColorimetric
Wavelength/Ex/Em 450 nm[1][2]530-570 nm / 590-600 nm[3]450 nm450 nm445-455 nm[4]
Assay Range Not SpecifiedNot Specified0-10 nmole/well0.01 - 0.2 mM25-500 µM[4]
Sensitivity Not SpecifiedNot SpecifiedNot Specified> 0.01 mMNot Specified
Sample Types Plasma, Serum, Urine, Cell Lysates, Tissue Extracts[1]Plasma, Serum, Urine, Cell Lysates, Tissue Extracts[3]Serum and other biological fluidsUrine, Plasma, Tissue Extracts, Cell culture supernatant, Serum, Other biological fluidsPlasma, Serum, Urine, Cell Lysates, Tissue Homogenates[4]
Incubation Time 30 minutes[1][2]30 minutes[3]30 minutes40 minutesNot Specified
Kit Size 100 assays100 assays100 assays100 assays40 samples in duplicate[4]

Principle of this compound Determination

The majority of commercially available this compound assay kits, whether colorimetric or fluorometric, are based on a coupled enzymatic reaction. The fundamental principle involves the oxidation of 3-Hydroxybutyrate (B1226725) to acetoacetate (B1235776) by the enzyme 3-hydroxybutyrate dehydrogenase (HBDH). This reaction is coupled with the reduction of NAD+ to NADH. The resulting NADH is then used to generate a detectable signal.

In colorimetric assays , the NADH produced reacts with a probe (such as WST-1 or a tetrazolium salt) in the presence of an electron mediator (like diaphorase) to form a colored product (formazan dye).[4] The intensity of the color, measured by absorbance at a specific wavelength (typically around 450 nm), is directly proportional to the concentration of this compound in the sample.[1][2]

In fluorometric assays , the NADH generated reacts with a fluorometric probe to produce a fluorescent product.[3] The fluorescence intensity, measured at a specific excitation and emission wavelength, is proportional to the amount of this compound.

Assay_Principle 3-Hydroxybutyrate 3-Hydroxybutyrate Acetoacetate Acetoacetate 3-Hydroxybutyrate->Acetoacetate 3-Hydroxybutyrate Dehydrogenase NAD+ NAD+ NADH NADH NAD+->NADH Colored/Fluorescent Product Colored/Fluorescent Product NADH->Colored/Fluorescent Product Electron Mediator Colorimetric/Fluorometric Probe Colorimetric/Fluorometric Probe Colorimetric/Fluorometric Probe->Colored/Fluorescent Product Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation (Buffer, Standards, Working Solution) Add_Reagent Add Working Solution Reagent_Prep->Add_Reagent Sample_Prep Sample Preparation (Serum, Plasma, Lysates, etc.) Add_Samples Add Standards & Samples to 96-well Plate Sample_Prep->Add_Samples Incubate Incubate at RT (Protected from Light) Add_Reagent->Incubate Measure Measure Absorbance/ Fluorescence Incubate->Measure Calculate Calculate Concentration Measure->Calculate

References

A Comparative Guide to Microbial Strains for 3-Hydroxybutyric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different microbial strains engineered for the production of 3-Hydroxybutyric acid (3-HB), a valuable chiral precursor for biodegradable polymers and various fine chemicals. The following sections summarize key performance metrics, detail experimental protocols, and visualize the core metabolic pathways involved in 3-HB synthesis.

Data Summary: A Comparative Analysis of 3-HB Production

The following table summarizes the key production parameters for this compound (3-HB) in various engineered microbial strains. This data, extracted from recent studies, allows for a direct comparison of their performance under different fermentation conditions.

Microbial StrainGenotype/Engineering StrategyCarbon SourceFermentation ModeTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
Escherichia coli Q5081Biosynthetic pathway optimization, NADPH regenerator engineering, central metabolism regulationGlucoseFed-batch75.70.341.26[1]
Escherichia coli BL21Overexpression of phaA, phaB, and tesBGlucoseNitrogen-limited fed-batch16.3Not Reported1.52[2]
Saccharomyces cerevisiaeOverexpression of ERG10, hbd, and tesBEthanolFed-batch (pulse feeding)12.0Not ReportedNot Reported[3][4]
Escherichia coliCo-expression of tesB with genes from C. necatorGlucoseRepeated batch12.2Not Reported0.51[5]
Saccharomyces cerevisiaeEngineered for (S)-3-HB productionGlucoseMicroaerobic conditions9.5866% of theoretical maximumNot Reported[4]
Escherichia coli MG1655(DE3)Engineered for (R)-3HB production with TesB for CoA removalGlucoseShake flask2.92Not ReportedNot Reported[6][7]
Escherichia coli MG1655(DE3)Engineered for (S)-3HB production with TesB for CoA removalGlucoseShake flask2.08Not ReportedNot Reported[6][7]
Bacillus megaterium RAZ 3Modified strainBean brothNot Reported13.83Not ReportedNot Reported[8][9]
Cupriavidus necator H16Wild typeBiodiesel-derived free fatty acidsBatchNot Reported84% of cell dry weightNot Reported[10]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in key studies to achieve 3-HB production.

Protocol 1: High-Titer 3-HB Production in E. coli

This protocol is based on the work that achieved the highest reported titer of 75.7 g/L.[1]

  • Microbial Strain: Engineered Escherichia coli Q5081.

  • Genetic Modifications: This study involved a three-pronged approach:

    • Biosynthetic Pathway Optimization: Fine-tuning the expression of genes involved in the 3-HB synthesis pathway.

    • Engineering of NADPH Regenerators: Enhancing the supply of the NADPH cofactor, which is crucial for the reduction step in the pathway.

    • Central Metabolism Regulation: Modifying central metabolic pathways to direct more carbon flux towards acetyl-CoA, the precursor for 3-HB.

  • Fermentation:

    • Mode: Fed-batch fermentation.

    • Medium: A defined mineral medium with glucose as the primary carbon source.

    • Feeding Strategy: A carefully controlled feeding strategy to maintain optimal substrate concentration and avoid the accumulation of inhibitory byproducts.

    • Process Control: Key parameters such as pH, temperature, and dissolved oxygen were monitored and controlled throughout the fermentation process.

Protocol 2: (S)-3-HB Production in Saccharomyces cerevisiae

This protocol is derived from a study reporting a final (S)-3-HB titer of 12.0 g/L using an engineered yeast strain.[3][4]

  • Microbial Strain: Engineered Saccharomyces cerevisiae.

  • Genetic Modifications:

    • Overexpression of the following genes to introduce the 3-HB biosynthetic pathway from acetyl-CoA:

      • ERG10: Encodes for acetyl-CoA C-acetyltransferase.

      • hbd: Encodes for acetoacetyl-CoA reductase.

      • tesB: Encodes for 3-hydroxybutyryl-CoA thioesterase.

  • Fermentation:

    • Mode: Fed-batch fermentation.

    • Carbon Source: Ethanol was used as the carbon source.

    • Feeding Strategy: A pulse feeding strategy was employed for the addition of ethanol.

    • Duration: The fermentation was carried out for 220 hours.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways for 3-HB production in engineered microbial hosts.

Engineered Pathway for 3-HB Production from Acetyl-CoA

This diagram illustrates the common three-step enzymatic pathway engineered into various microbial hosts for the synthesis of this compound from the central metabolite acetyl-CoA.

3HB_Production_Pathway AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA β-ketothiolase (e.g., PhaA, Thl, Erg10) HydroxybutyrylCoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA Acetoacetyl-CoA reductase (e.g., PhaB, Hbd) HB This compound HydroxybutyrylCoA->HB Thioesterase / CoA transferase (e.g., TesB, Ptb-Buk)

Caption: General pathway for 3-HB synthesis.

Experimental Workflow for Strain Engineering and Production

This diagram outlines the typical workflow from the initial genetic modification of a microbial strain to the final production and analysis of this compound.

Experimental_Workflow StrainSelection Host Strain Selection (e.g., E. coli, S. cerevisiae) GeneticModification Genetic Modification (Pathway Introduction/Optimization) StrainSelection->GeneticModification StrainCultivation Shake Flask Cultivation (Initial Screening) GeneticModification->StrainCultivation Fermentation Bioreactor Fermentation (Fed-batch/Batch) StrainCultivation->Fermentation Analysis Product Analysis (HPLC, GC-MS) Fermentation->Analysis Data Data Interpretation Analysis->Data

Caption: Typical experimental workflow for 3-HB production.

References

Comparative metabolomics of 3-Hydroxybutyric acid and other short-chain fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cellular metabolism and signaling, both the ketone body 3-Hydroxybutyric acid (3-HB) and microbially-derived short-chain fatty acids (SCFAs) have emerged as pivotal molecules influencing host physiology. While structurally similar, their metabolic origins and downstream effects exhibit distinct characteristics. This guide provides a comparative analysis of 3-HB and the primary SCFAs—acetate (B1210297), propionate, and butyrate (B1204436)—focusing on their differential impacts on key biological pathways, supported by experimental data and detailed methodologies.

Comparative Analysis of Key Biological Activities

The metabolic and signaling effects of 3-HB and SCFAs, particularly butyrate, often diverge despite their structural similarities. Butyrate is consistently reported as a potent inhibitor of histone deacetylases (HDACs), whereas the activity of 3-HB in this regard is substantially weaker and debated across studies.[1][2] This fundamental difference underpins their varied impacts on gene transcription and subsequent cellular responses.

Table 1: Comparison of HDAC Inhibition and Transcriptional Regulation
FeatureThis compound (3-HB)ButyratePropionateAcetate
HDAC Inhibition Weak or undetectable; reported IC50s of 2.4–5.3 mM for HDAC1, 3, & 4 in some studies.[3] Other studies report no detectable activity.[1][2]Strong inhibitor of class I and II HDACs.[1][2]Weaker than butyrate.Generally considered ineffective as a direct HDAC inhibitor.
Key Upregulated Genes Oxidative stress resistance factors: FOXO3A, MT2.[3][4]Fatty acid oxidation & metabolism: PGC1α, CPT1b.[1][2] Mitochondrial sirtuins (SIRT3-5) and antioxidant genes (SOD2, catalase).[1][2]Genes related to cell differentiation (e.g., alkaline phosphatase in osteoblasts).[5]Genes related to cell differentiation (e.g., alkaline phosphatase in osteoblasts).[5]
Overall Transcriptional Impact Modest effects on gene expression.[2]Extensive and profound impact on gene expression related to cell cycle, apoptosis, and metabolism.[1][2][6]Moderate effects, influences histone propionylation to regulate gene expression.[7][8]Limited direct impact on transcriptional regulation compared to butyrate.
Table 2: Comparative Effects on Cellular Processes and Signaling
FeatureThis compound (3-HB)ButyratePropionateAcetate
Primary Energy Source Major energy substrate for the brain, heart, and skeletal muscle during fasting or ketogenic states.[9]Preferred energy source for colonocytes.Gluconeogenic precursor in the liver.[10]Substrate for peripheral tissues and lipid synthesis.[10]
Anti-proliferative Effects Context-dependent.Strong inhibition of cell proliferation in cancer cell lines.[11]Inhibits proliferation in colon cancer cell lines.[11]No significant inhibition of proliferation in colon cancer cell lines.[11]
Inflammatory Response Can be slightly pro-inflammatory in endothelial cells.[1][2] Mediates anti-inflammatory effects by inhibiting the NLRP3 inflammasome.[9]Potent anti-inflammatory effects; suppresses pro-inflammatory genes and cytokine secretion.[1][2]Anti-inflammatory properties.Anti-inflammatory properties.
GPCR Signaling Agonist for GPR109A (HCAR2);[12] Antagonist for GPR41 (FFAR3).Agonist for GPR109A, GPR41, and GPR43 (FFAR2).[13]Agonist for GPR41 and GPR43.[10]Agonist for GPR41 and GPR43.[10]

Signaling Pathways and Metabolic Workflows

The signaling roles of these molecules are often mediated by G-protein coupled receptors (GPCRs) or through epigenetic modifications like HDAC inhibition. Their metabolic analysis requires precise and validated experimental workflows.

Signaling Pathway Comparison

The diagram below illustrates the divergent and convergent signaling pathways of 3-HB and Butyrate, focusing on HDAC inhibition and GPR109A activation. Butyrate demonstrates a robust, direct path to HDAC inhibition leading to widespread gene expression changes, a characteristic that is significantly less pronounced for 3-HB.

GPR109A_HDAC_Pathway Comparative Signaling of 3-HB and Butyrate cluster_ligands Ligands cluster_receptors Cellular Targets cluster_effects Downstream Effects Butyrate Butyrate GPR109A GPR109A (HCAR2) Butyrate->GPR109A HDAC HDACs (Class I/II) Butyrate->HDAC Strong Inhibition Three_HB 3-Hydroxybutyrate Three_HB->GPR109A Three_HB->HDAC Weak / Disputed Inhibition Anti_Inflammatory Anti-inflammatory Effects (e.g., IL-18) GPR109A->Anti_Inflammatory Gene_Expression Altered Gene Expression HDAC->Gene_Expression Metabolic_Regulation Metabolic Regulation (e.g., PGC1α, CPT1b) Gene_Expression->Metabolic_Regulation Butyrate-driven Oxidative_Stress_Res Oxidative Stress Resistance (e.g., FOXO3A) Gene_Expression->Oxidative_Stress_Res 3-HB-driven

Caption: Comparative signaling pathways of 3-HB and Butyrate.
Typical Experimental Workflow for SCFA and 3-HB Quantification

Accurate quantification of these volatile and polar molecules from complex biological matrices is critical. The following diagram outlines a standard Gas Chromatography-Mass Spectrometry (GC-MS) workflow used in metabolomic studies.

Experimental_Workflow Metabolomics Workflow for SCFA & 3-HB Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Feces, Plasma, Tissue) Homogenization 2. Homogenization & Addition of Internal Standard Sample_Collection->Homogenization Extraction 3. Acidification & Solvent Extraction Homogenization->Extraction Derivatization 4. Derivatization (e.g., Silylation, Esterification) Extraction->Derivatization GCMS_Analysis 5. GC-MS Analysis (Separation & Detection) Derivatization->GCMS_Analysis Peak_Integration 6. Peak Integration & Identification GCMS_Analysis->Peak_Integration Quantification 7. Quantification (vs. Calibration Curve) Peak_Integration->Quantification Stats 8. Statistical Analysis Quantification->Stats

Caption: A typical GC-MS workflow for SCFA and 3-HB metabolomics.

Experimental Protocols

Protocol 1: Quantification of SCFAs and 3-HB in Fecal Samples by GC-MS

This protocol is adapted from established methods for targeted metabolomics of SCFAs.[14][15][16][17]

1. Sample Preparation and Extraction:

  • Weigh 50-150 mg of frozen fecal sample into a 2 mL microcentrifuge tube.

  • Add 1 mL of a solution containing 0.005 M aqueous NaOH and a deuterated internal standard mix (e.g., d7-butyric acid, d6-propionic acid, d4-acetic acid) at a known concentration.[14]

  • Homogenize the sample for 10 minutes using a bead beater or vortexer.

  • Centrifuge at 13,000 x g for 20 minutes at 4°C.

  • Transfer 500 µL of the supernatant to a new glass tube.

  • Acidify the sample by adding a strong acid (e.g., HCl or succinic acid) to bring the pH below 3.[14][18] This step protonates the fatty acids, making them volatile.

  • Add 500 µL of an extraction solvent (e.g., diethyl ether or hexane) and vortex vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

2. Derivatization:

  • Carefully transfer the upper organic layer to a new vial.

  • To enhance volatility and chromatographic performance, derivatize the extracted acids. A common method is silylation.

  • Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate the mixture at 70°C for 60 minutes.

3. GC-MS Analysis:

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system in split or splitless mode, depending on the expected concentration.[16]

  • GC Column: Use a suitable capillary column, such as a polyethylene (B3416737) glycol (PEG) column (e.g., DB-WAX or BP20).[19]

  • Oven Program: Start at an initial temperature of 50°C, hold for 2 minutes, then ramp at 5-10°C/min to a final temperature of 250-290°C.[16]

  • Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

  • MS Detection: Operate the mass spectrometer in either full scan mode (m/z 40-600) for identification or Selected Ion Monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.[14]

4. Data Analysis:

  • Identify peaks based on retention time and mass spectra compared to pure standards.

  • Quantify the concentration of each analyte by calculating the peak area ratio relative to its corresponding internal standard and comparing it against a calibration curve prepared with known concentrations of standards.

This guide highlights the nuanced and distinct roles of this compound and various short-chain fatty acids. While butyrate acts as a powerful epigenetic and transcriptional modulator, 3-HB primarily functions as an energy substrate and signaling molecule with more subtle, targeted effects. Understanding these differences is crucial for researchers and drug development professionals aiming to harness their therapeutic potential.

References

Safety Operating Guide

3-Hydroxybutyric Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of 3-Hydroxybutyric Acid are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste responsibly. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.

Immediate Safety and Handling

Before handling this compound, it is essential to be familiar with its properties and to take appropriate safety precautions. The pure form of the acid is corrosive and can cause severe skin burns and eye damage.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Hand Protection: Handle with chemical-impermeable gloves, which must be inspected before use.[2]

  • Body Protection: Wear fire/flame resistant and impervious clothing to prevent skin contact.[2]

  • Respiratory Protection: In areas with inadequate ventilation or when vapors/aerosols are generated, respiratory protection is required.[1]

Handling and Storage:

  • Ensure adequate ventilation in the handling area.[2][3]

  • Avoid breathing any dust, mists, or vapors.[2][3]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Store containers tightly closed in a dry, cool, and well-ventilated place.[2][4]

  • Keep away from incompatible materials such as strong oxidizing agents, as well as foodstuff containers.[2][4][5]

  • All potential ignition sources should be removed from the handling and storage areas.[2][5]

Step-by-Step Disposal Procedure

The primary method for disposing of this compound is through an approved hazardous waste program. Do not discharge into the environment or sewer systems unless explicitly permitted by your institution's guidelines and local regulations.[2][3][6][7]

  • Waste Identification: Treat all unused, contaminated, or waste this compound as hazardous chemical waste.[6]

  • Containerization:

    • Collect the waste acid in a suitable, chemically compatible, and properly sealed container to prevent leaks or spills. The original container is often the best choice.[2][6]

    • Do not mix with other waste chemicals in the same container.

  • Labeling:

    • As soon as waste is added, label the container with a hazardous chemical waste tag provided by your institution's Environmental Health and Safety (EHS) or Office of Chemical and Radiological Safety (OCRS).[6]

    • The label must clearly identify the contents as "Hazardous Waste: this compound" and include information on concentration and any other components in the mixture.[6]

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated, secure secondary containment area.

    • Ensure the storage location is cool, dry, and well-ventilated, away from incompatible materials.[2]

  • Arrange for Pickup:

    • Contact your institution's hazardous waste disposal program to arrange for collection.[6]

    • Do not transport hazardous waste yourself. Only authorized personnel should handle the transport of waste chemicals.[6]

Accidental Spill Cleanup Protocol

In the event of a spill, prompt and safe cleanup is necessary to mitigate risks.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and move upwind of the spill.[2][5]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Remove Ignition Sources: Immediately remove any sources of ignition from the area.[2][5]

  • Contain Spill: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[2]

  • Absorb and Collect:

    • For liquid spills, use an inert absorbent material like sand or vermiculite.

    • For solid spills, carefully sweep up the material, avoiding dust formation.[8]

  • Package for Disposal: Place the collected material and any contaminated absorbents into a suitable, closed, and labeled container for disposal as hazardous waste.[2][3][9]

  • Decontaminate: Clean the affected area thoroughly. Collect all wash water and cleaning materials for disposal.[5]

Contaminated Packaging Disposal

Empty containers that held this compound must also be managed correctly.

  • Containers can be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[2][10]

  • After proper rinsing, the container may be offered for recycling or reconditioning.[2]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or via controlled incineration, where permissible for the material type.[2]

Disposal Parameters

While direct sewer disposal is generally prohibited, some institutional guidelines may provide specific parameters under which certain chemicals can be drain-disposed. This information is provided for context but should be verified against your local and institutional policies.

ParameterGuideline ValueSource InstitutionNotes
pH for Sewer Disposal5.0 - 9.0 S.U.Vanderbilt UniversityWastes outside this pH range are considered corrosive. Neutralization for the purpose of meeting this requirement is not permitted unless it is part of a documented laboratory protocol.[10]

Disclaimer: This table represents a guideline from a single institution and may not be applicable to your facility. Always consult your local regulations and institutional EHS office before disposing of any chemical waste via sewer.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Identify 3-Hydroxybutyric Acid as Waste B Wear Required PPE (Goggles, Gloves, Lab Coat) A->B C Is this a spill? B->C E Transfer Waste to a Suitable, Closed Container C->E No I Follow Institutional Spill Cleanup Protocol C->I Yes D Contain & Absorb Spill (Inert Material) D->E F Label Container with Hazardous Waste Tag E->F G Store in Designated Secondary Containment Area F->G H Contact EHS/OCRS for Hazardous Waste Pickup G->H I->D

Caption: Workflow for this compound Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.